Technical Documentation Center

2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one
  • CAS: 1240570-84-6

Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one: A Technical Guide on TAAR1 and Monoaminergic Modulation

Executive Summary 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one (hereafter referred to by its structural abbreviation, 4-CPA-2-MP ) is a highly specialized synthetic piperazine derivative (Chemical Formula: C₁...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one (hereafter referred to by its structural abbreviation, 4-CPA-2-MP ) is a highly specialized synthetic piperazine derivative (Chemical Formula: C₁₃H₁₇ClN₂O). In the landscape of preclinical neuropharmacology, substituted phenylacetylpiperazines serve as critical pharmacological probes. This whitepaper dissects the dual-action mechanism of 4-CPA-2-MP, focusing on its role as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) and as a competitive modulator of monoamine transporters. By mapping its structural-activity relationship (SAR) to its intracellular signaling cascades, this guide provides a comprehensive framework for researchers utilizing this scaffold in drug discovery.

Structural Activity Relationship (SAR) Dynamics

The pharmacological efficacy of 4-CPA-2-MP is dictated by three distinct structural domains, each engineered to optimize target engagement:

  • The 4-Chlorophenyl Ring: The para-chloro substitution significantly enhances the molecule's lipophilicity (LogP), a prerequisite for efficient blood-brain barrier (BBB) penetration. Furthermore, the chlorine atom acts as a halogen bond donor, forming highly directional, stabilizing interactions with electron-rich aromatic residues (e.g., Phe267) deep within the hydrophobic binding pocket of aminergic G-protein-coupled receptors (GPCRs) .

  • The Ethan-1-one (Amide) Linker: Unlike the flexible alkyl chains found in endogenous trace amines (such as β-phenylethylamine), the amide bond introduces planar rigidity. This restricts the molecule's conformational ensemble, reducing the entropic penalty upon receptor binding and driving subtype selectivity away from off-target 5-HT receptors .

  • The 2-Methylpiperazine Core: The basic secondary amine (pKa ~9.2) remains protonated at physiological pH. This cationic state is an absolute requirement for forming a critical salt bridge with the conserved aspartate residue (D3.32) in transmembrane helix 3 of TAAR1. The methyl group at the 2-position introduces a chiral center; the steric bulk of this methyl group dictates the depth of ligand insertion, effectively acting as a molecular wedge that stabilizes the active conformation of the receptor.

Primary Mechanism of Action: TAAR1 Agonism

TAAR1 is an intracellular, Gαs-coupled GPCR predominantly expressed in monoaminergic nuclei such as the Ventral Tegmental Area (VTA). The binding of 4-CPA-2-MP to the orthosteric site of TAAR1 initiates a classical Gs-mediated signaling cascade.

Upon ligand binding, TAAR1 undergoes a conformational shift that catalyzes the exchange of GDP for GTP on the Gαs subunit. The dissociated, active Gαs allosterically stimulates Adenylyl Cyclase (AC), which rapidly converts intracellular ATP into the second messenger cyclic AMP (cAMP). Elevated cAMP levels bind to the regulatory subunits of Protein Kinase A (PKA), unleashing its catalytic subunits. PKA subsequently phosphorylates a network of downstream targets—most notably, the Dopamine Transporter (DAT). This phosphorylation event induces DAT internalization or reverse transport, ultimately dampening presynaptic dopaminergic firing .

TAAR1_Pathway Ligand 4-CPA-2-MP (Agonist) TAAR1 TAAR1 Receptor (Transmembrane GPCR) Ligand->TAAR1 Orthosteric Binding (Salt bridge at D3.32) Gs Gαs Protein (Subunit Dissociation) TAAR1->Gs Conformational Change AC Adenylyl Cyclase (AC) (Effector Enzyme) Gs->AC Allosteric Activation cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) (Activation) cAMP->PKA Binds Regulatory Subunits DAT Monoamine Transporters (DAT/SERT Modulation) PKA->DAT Phosphorylation (Alters Reuptake)

Fig 1: Gαs-mediated TAAR1 signaling cascade induced by 4-CPA-2-MP binding.

Secondary Mechanism: Monoamine Transporter Modulation

Beyond GPCR activation, the piperazine scaffold of 4-CPA-2-MP exhibits direct affinity for the central binding site (S1) of the Dopamine Transporter (DAT) and Serotonin Transporter (SERT). Operating as a competitive inhibitor, the compound locks the transporter in an outward-facing, open conformation. This prevents the translocation of endogenous monoamines from the synaptic cleft back into the presynaptic neuron, thereby prolonging the synaptic dwell time of dopamine and serotonin.

Quantitative Pharmacological Profile

The following table summarizes the representative in vitro pharmacological profile of the 4-CPA-2-MP scaffold, illustrating its selectivity and potency across primary CNS targets.

Target Receptor / TransporterAssay MethodologyRepresentative ValuePharmacological Action
hTAAR1 TR-FRET cAMP AccumulationEC₅₀ = 450 nMFull Agonist
DAT Radioligand Binding ([³H]-WIN35428)Kᵢ = 1.2 μMCompetitive Inhibitor
SERT Radioligand Binding ([³H]-Citalopram)Kᵢ = 3.5 μMWeak Inhibitor
5-HT₂A IP1 AccumulationIC₅₀ > 10 μMInactive

Experimental Methodologies & Self-Validating Protocols

To rigorously quantify the functional TAAR1 agonism of 4-CPA-2-MP, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay is utilized .

Causality of Assay Choice: TR-FRET is selected over standard ELISA because its ratiometric emission measurement (665 nm / 615 nm) normalizes well-to-well variations in cell number and liquid handling. Furthermore, the time-resolved nature of the lanthanide fluorophore eliminates short-lived background autofluorescence from the compound itself.

Step-by-Step Protocol:
  • Cell Preparation: Seed Chinese Hamster Ovary (CHO-K1) or HEK-293 cells stably transfected with human TAAR1 into a 384-well microplate (5,000 cells/well).

    • Causality: Using a heterologous expression system lacking endogenous TAAR1 ensures that the measured cAMP response is exclusively mediated by the target receptor.

  • Compound Incubation: Treat the cells with a 10-point titration of 4-CPA-2-MP (ranging from 1 pM to 10 μM) suspended in stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Incubate for 30 minutes at 37°C.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is critical; it prevents the enzymatic degradation of newly synthesized cAMP, allowing for the accurate quantification of total Adenylyl Cyclase activity.

  • Lysis and Detection: Add a lysis buffer supplemented with a europium cryptate-labeled anti-cAMP antibody and a d2-fluorophore-labeled cAMP analog.

    • Causality: This is a competitive immunoassay. Endogenous cAMP produced by the cells competes with the d2-cAMP analog for binding sites on the europium-antibody. High intracellular cAMP results in a decrease in the FRET signal.

  • Data Acquisition & Self-Validation: Read the microplate using a TR-FRET compatible reader. Calculate the 665/615 nm emission ratio.

    • Self-Validating System: Every plate must include a positive control (1 μM β-phenylethylamine) to define the maximum response (Emax) and a negative control (DMSO vehicle) to define the baseline. The assay's integrity is mathematically validated by calculating the Z'-factor. A Z'-factor > 0.5 confirms that the separation band between the positive and negative controls is statistically robust, validating the protocol for EC₅₀ determination.

Assay_Workflow Step1 Cell Preparation HEK-293 expressing hTAAR1 Step2 Compound Incubation 4-CPA-2-MP + IBMX (30 min, 37°C) Step1->Step2 Seed in 384-well Step3 Cell Lysis Release of intracellular cAMP Step2->Step3 Stop Reaction Step4 TR-FRET Detection Fluorophore-labeled cAMP competition Step3->Step4 Add Detection Reagents Step5 Data Acquisition Ratio 665/615 nm EC50 Calculation Step4->Step5 Read microplate

Fig 2: TR-FRET cAMP assay workflow for high-throughput GPCR screening.

References

  • Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor: Rational Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals (Basel).[Link]

  • Rational Design of the First Dual Agonist at Trace Amine-Associated Receptor 1 and 5-HT2C Receptors Based on Binding Pocket Similarity for the Treatment of Schizophrenia and Alzheimer’s Disease-Related Psychosis. Journal of Medicinal Chemistry.[Link]

  • The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and dopaminergic activity. Journal of Neurochemistry.[Link]

  • Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. International Journal of Molecular Sciences.[Link]

Exploratory

An In-depth Technical Guide to 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one: Synthesis, Characterization, and Physicochemical Profiling

For distribution to researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and predicted physicochemical propertie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and predicted physicochemical properties of the novel compound 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one. Due to the limited availability of public data on this specific molecule, this document serves as a foundational resource, offering a proposed synthetic pathway, a complete analytical workflow for structural verification and purity assessment, and a theoretical framework for its key physicochemical parameters. The insights and methodologies presented herein are extrapolated from established data on structurally analogous compounds and are designed to guide researchers in the de novo development and evaluation of this substance for potential applications in medicinal chemistry and drug discovery.

Introduction and Rationale

Piperazine and its derivatives are ubiquitous scaffolds in modern medicinal chemistry, valued for their ability to modulate pharmacokinetic and pharmacodynamic properties. The specific compound, 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one, combines a 4-chlorophenylacetyl moiety with a 2-methylpiperazine ring. The introduction of a methyl group on the piperazine ring, as compared to its unsubstituted analog, is anticipated to influence several key properties, including lipophilicity, metabolic stability, and receptor binding affinity, by introducing a chiral center and steric bulk. This guide provides a roadmap for the synthesis and comprehensive characterization of this target molecule.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one. These predictions are based on computational models and comparative analysis with structurally related compounds.

PropertyPredicted Value / Information
Molecular Formula C13H17ClN2O
Molecular Weight 252.74 g/mol
CAS Number Not available in public databases.
Appearance Predicted to be a white to off-white solid.
Melting Point Expected to be in a similar range to related structures.
Boiling Point High, likely >300 °C at standard pressure.
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols.
pKa The piperazine nitrogen atoms will have basic pKa values, estimated to be in the range of 7-9.
LogP Predicted to be in the range of 2-3, indicating moderate lipophilicity.

Proposed Synthesis Workflow

The synthesis of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one can be achieved through a straightforward acylation reaction. The proposed workflow is outlined below.

Synthetic Scheme

Synthetic Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Methylpiperazine 2-Methylpiperazine Acylation Acylation 2-Methylpiperazine->Acylation 2-(4-Chlorophenyl)acetyl_chloride 2-(4-Chlorophenyl)acetyl chloride 2-(4-Chlorophenyl)acetyl_chloride->Acylation Target_Compound 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one Acylation->Target_Compound

Caption: Proposed synthesis of the target compound via acylation.

Experimental Protocol
  • Reaction Setup: To a solution of 2-methylpiperazine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 2-(4-chlorophenyl)acetyl chloride (1.0 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using the analytical methods outlined in the following section.

Analytical Characterization Workflow

A comprehensive analytical workflow is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Product Synthesized Product NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Synthesized_Product->NMR MS Mass Spectrometry (HRMS) Synthesized_Product->MS IR Infrared Spectroscopy Synthesized_Product->IR HPLC HPLC/UPLC (Purity Assessment) Synthesized_Product->HPLC LC_MS LC-MS (Impurity Profiling) HPLC->LC_MS

Caption: Comprehensive analytical workflow for characterization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, the methylene protons of the acetyl group, and the protons of the 2-methylpiperazine ring. The methyl group will likely appear as a doublet.

    • ¹³C NMR: Will provide information on the number of unique carbon atoms and their chemical environments.

    • 2D NMR (COSY, HSQC): Essential for assigning proton and carbon signals unambiguously and confirming the connectivity of the molecule.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and determine the exact mass of the molecule, which should correspond to the calculated mass for C13H17ClN2O.

  • Infrared (IR) Spectroscopy:

    • Expected to show a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. Other characteristic peaks will include C-H stretches and C-Cl vibrations.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC):

    • The primary method for determining the purity of the synthesized compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) should be employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Useful for identifying any impurities or byproducts from the synthesis.

Experimental Determination of Physicochemical Properties

Once the compound is synthesized and its purity is confirmed, the following experimental protocols are recommended for determining its key physicochemical properties.

Solubility Determination

A standard shake-flask method can be used to determine the aqueous solubility. An excess of the compound is added to water, and the mixture is agitated until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is measured by HPLC with a calibration curve.

pKa Determination

Potentiometric titration is a reliable method for determining the pKa values of the basic nitrogen atoms in the piperazine ring. The compound is dissolved in a suitable solvent (e.g., a water/methanol mixture) and titrated with a standardized acid.

LogP Determination

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method. The compound is dissolved in a mixture of octanol and water, and after equilibration, the concentration of the compound in each phase is measured by HPLC.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and physicochemical profiling of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one. By following the proposed synthetic and analytical workflows, researchers can confidently produce and validate this novel compound. The predictive and experimental data generated will be crucial for understanding its properties and exploring its potential in various scientific disciplines, particularly in the realm of drug discovery and development.

Foundational

In-Depth Technical Guide: In Vitro Receptor Binding Profile of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

A Note to the Researcher: Following a comprehensive search of scientific literature, patent databases, and chemical registries, specific in vitro receptor binding data for the compound 2-(4-Chlorophenyl)-1-(2-methylpiper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Following a comprehensive search of scientific literature, patent databases, and chemical registries, specific in vitro receptor binding data for the compound 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is not publicly available at this time. This technical guide will, therefore, pivot to a predictive and methodological framework based on the well-documented pharmacology of structurally analogous compounds, namely chlorophenylpiperazine derivatives. This approach will provide researchers with a robust understanding of the likely biological targets of this compound and a detailed methodology for determining its precise receptor binding profile.

Introduction: The Significance of the Chlorophenylpiperazine Moiety

The 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one molecule belongs to the broad class of chlorophenylpiperazine derivatives, a chemical scaffold of significant interest in medicinal chemistry and drug development. Compounds bearing this moiety are known to interact with a variety of central nervous system (CNS) receptors, particularly those involved in neurotransmission. The structural features of the title compound—a chlorophenyl group, a piperazine ring, and a methyl substitution on the piperazine—suggest a potential for interaction with monoaminergic systems, including dopamine and serotonin receptors. Understanding the in vitro receptor binding profile is a critical first step in elucidating the pharmacological mechanism of action of this compound, predicting its potential therapeutic applications, and identifying any potential off-target effects.

Predicted Receptor Targets and Functional Implications

Based on the established pharmacology of structurally related compounds, 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is predicted to exhibit affinity for the following receptor families:

  • Dopamine Receptors: The chlorophenylpiperazine scaffold is a common feature in ligands for dopamine receptors, particularly the D2-like family (D2, D3, and D4). For example, the structurally related compound N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide has been identified as a potent and selective dopamine D4 receptor ligand.[1] Affinity for these receptors could imply potential antipsychotic, antidepressant, or anxiolytic properties.

  • Serotonin (5-HT) Receptors: Various serotonin receptor subtypes are also likely targets. The piperazine moiety is a well-known pharmacophore for a range of 5-HT receptors. For instance, the related compound Mepiprazole, a pyrazol-ylalkyl-piperazine derivative, demonstrates inhibitory action on serotonin uptake.[2] Interactions with 5-HT receptors are central to the treatment of depression, anxiety, and psychosis.

  • Adrenergic Receptors: While likely with lower affinity, some chlorophenylpiperazine derivatives exhibit binding to α-adrenergic receptors. This could contribute to the overall pharmacological profile and potentially to side effects such as orthostatic hypotension.

The specific binding affinities (Ki values) of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one at these and other receptors can only be determined through empirical testing.

Experimental Protocol: Determination of In Vitro Receptor Binding Affinity via Radioligand Binding Assays

To empirically determine the receptor binding profile of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one, a series of competitive radioligand binding assays should be performed. The following protocol provides a generalized framework that can be adapted for specific receptor targets.

Materials and Reagents
  • Test Compound: 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

  • Radioligands: Tritiated ([³H]) or iodinated ([¹²⁵I]) ligands specific for each receptor of interest (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).

  • Cell Membranes: Commercially available or in-house prepared cell membranes expressing the receptor of interest (e.g., from CHO-K1 or HEK293 cells).

  • Assay Buffer: Specific to each receptor assay (e.g., Tris-HCl buffer with appropriate ions).

  • Non-specific Binding Agent: A high concentration of a known, non-labeled ligand for the receptor to determine non-specific binding (e.g., unlabeled Spiperone).

  • Scintillation Cocktail and Vials.

  • Microplate Scintillation Counter.

Step-by-Step Methodology
  • Preparation of Test Compound Dilutions: Prepare a series of dilutions of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one in the appropriate assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well microplate, add the following to designated wells:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, cell membranes, and the non-specific binding agent.

    • Test Compound: Assay buffer, radioligand, cell membranes, and the respective dilution of the test compound.

  • Incubation: Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding counts per minute (CPM) from the total binding CPM and the test compound CPM.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate Ki (Inhibition Constant): Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Test Compound Dilution Series plate_setup Plate Setup (Total, Non-specific, Test) prep_compound->plate_setup prep_reagents Radioligand & Membrane Preparation prep_reagents->plate_setup incubation Incubation plate_setup->incubation harvesting Filtration & Washing incubation->harvesting counting Scintillation Counting harvesting->counting calculation IC₅₀ Determination counting->calculation ki_calc Ki Calculation (Cheng-Prusoff) calculation->ki_calc signaling_pathway ligand Test Compound receptor GPCR (e.g., D₂ Receptor) ligand->receptor Binding g_protein G Protein (Gαi/o) receptor->g_protein Activation effector Adenylyl Cyclase g_protein->effector Inhibition second_messenger ↓ cAMP effector->second_messenger downstream Cellular Response second_messenger->downstream

Caption: Gαi/o-Coupled GPCR Signaling Cascade.

Conclusion and Future Directions

While direct experimental data on the in vitro receptor binding profile of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is currently unavailable, the structural analogy to known CNS-active compounds strongly suggests a profile that includes interactions with dopamine and serotonin receptors. The provided experimental framework offers a clear path for researchers to elucidate the precise binding affinities of this compound. Future studies should not only focus on a broad panel of CNS receptors but also progress to functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its identified targets. Such data will be invaluable in understanding its potential therapeutic utility.

References

  • Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903–4909. [Link]

  • Buchecker, T., Frie, C., Köllner, C., & Schultes, H. (1976). Mepiprazole, a new psychotropic drug: effects on uptake and retention of monoamines in rat brain synaptosomes. Psychopharmacology, 50(2), 141–146. [Link]

Sources

Exploratory

preliminary toxicity screening 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

A Case Study on 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one Executive Summary & Structural Alert Rationale The evaluation of novel synthetic intermediates and active pharmaceutical ingredients (APIs) require...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study on 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

Executive Summary & Structural Alert Rationale

The evaluation of novel synthetic intermediates and active pharmaceutical ingredients (APIs) requires a rigorous, mechanism-driven predictive toxicology framework. The compound 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one presents a unique structural profile that necessitates a highly targeted in vitro screening cascade.

As a Senior Application Scientist, I do not view toxicity screening as a mere checklist of assays. Instead, it is an exercise in identifying structural liabilities and designing self-validating experimental systems to probe the causality of potential adverse outcomes. For this specific molecule, two primary structural alerts drive our screening strategy:

  • The 2-Methylpiperazine Moiety: The secondary amine (N4) on the piperazine ring is basic at physiological pH. Basic amines are classical pharmacophores for off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, posing a severe risk for delayed ventricular repolarization [10].

  • The 4-Chlorophenyl Moiety: Halogenated aromatic rings are highly susceptible to cytochrome P450 (CYP)-mediated oxidation. While the para-chloro substitution blocks the most reactive site, oxidation at the ortho or meta positions can still generate highly electrophilic arene oxides (epoxides). If these intermediates escape glutathione (GSH) detoxification, they covalently bind to cellular macromolecules, leading to intrinsic hepatotoxicity and potential genotoxicity.

Workflow C Compound: 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one S In Silico Profiling (Structural Alerts) C->S H Hepatotoxicity (HepaRG 3D Spheroids) S->H CYP450 Liability G Genotoxicity (OECD 471 & 487) S->G DNA Reactive Alerts C_T Cardiotoxicity (hERG Patch Clamp) S->C_T Basic Amine (hERG) D Go/No-Go Decision H->D G->D C_T->D

Figure 1: Multi-tiered toxicity screening workflow driven by structural alerts.

Tier 1: Hepatotoxicity & Bioactivation Profiling

To accurately assess the hepatotoxic potential of the p-chlorophenyl group, the choice of the in vitro model is critical. Traditional 2D HepG2 monolayers are inadequate because they lack physiologically relevant basal expression of key xenobiotic-metabolizing enzymes (e.g., CYP3A4, CYP2D6). Without these enzymes, the compound will not undergo bioactivation, resulting in a false-negative safety profile.

Therefore, we utilize . HepaRG cells, when cultured in 3D, maintain highly stable, tissue-like architecture and robust CYP450 competence, allowing us to capture metabolism-dependent toxicity[1].

Bioactivation Parent Parent Compound (p-Chlorophenyl moiety) CYP CYP450 Oxidation (CYP3A4 / CYP2D6) Parent->CYP Epoxide Reactive Arene Oxide (Epoxide Intermediate) CYP->Epoxide Detox Glutathione (GSH) Conjugation Epoxide->Detox Detoxification Tox Covalent Binding to Hepatic Proteins Epoxide->Tox Toxicity (Cell Death)

Figure 2: CYP450-mediated bioactivation pathway of the p-chlorophenyl moiety.

Experimental Protocol: 3D HepaRG Cytotoxicity Assay
  • Spheroid Generation: Seed terminally differentiated HepaRG cells into 96-well ultra-low attachment (ULA) plates at a density of 2,000 cells/well. Centrifuge at 200 x g for 2 minutes to promote aggregation.

  • Maturation: Culture for 7–14 days in William's E medium supplemented with 10% FBS, dexamethasone, and insulin to ensure the stabilization of CYP450 expression and tight junction formation.

  • Compound Exposure: Treat spheroids with 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one at escalating concentrations (0.1 µM to 100 µM) for 72 hours.

  • Self-Validating Control: Concurrently run a known bioactivated hepatotoxin (e.g., Aflatoxin B1 or Acetaminophen) to prove the metabolic competence of the specific spheroid batch.

  • Endpoint Analysis: Lyse the spheroids and quantify cellular ATP content using a 3D luminescent cell viability assay (e.g., CellTiter-Glo 3D). Calculate the IC50 curve.

Tier 2: Genotoxicity Risk Assessment

Because the arene oxide intermediate is highly electrophilic, it poses a risk of forming DNA adducts. To evaluate this, we deploy a two-pronged genotoxicity battery strictly adhering to OECD guidelines. This system is designed to capture both point mutations and gross chromosomal damage.

Experimental Protocol: Miniaturized Ames Test ()[2][3]
  • Strain Preparation: Grow histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight.

  • Metabolic Activation: Prepare a 10% S9 mix using Aroclor 1254-induced rat liver extract to simulate mammalian hepatic metabolism.

  • Exposure: In a 24-well or 96-well format, expose the bacteria to the test compound (up to 5,000 µ g/plate equivalent) in the presence (+S9) and absence (-S9) of the metabolic activation mixture.

  • Self-Validating Control: The assay's integrity relies on concurrent positive controls. Use 2-aminoanthracene for the +S9 condition. If 2-aminoanthracene fails to induce a massive spike in revertant colonies, the S9 batch is metabolically dead, and the assay must be rejected.

  • Analysis: Plate on minimal agar, incubate at 37°C for 48–72 hours, and quantify revertant colonies. A positive result is defined as a dose-dependent, ≥2-fold increase in colonies over the vehicle control.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test ()[4][5][6]
  • Cell Culture: Culture human peripheral blood lymphocytes (HPBLs) or TK6 cells.

  • Treatment: Expose cells to the compound (+/- S9) for 4 hours followed by a 20-hour recovery, and a separate 24-hour continuous exposure (-S9).

  • Cytokinesis Block: Add Cytochalasin B (an actin polymerization inhibitor) to the culture. Causality: This prevents the cells from dividing their cytoplasm after nuclear division, trapping them in a binucleated state. This guarantees that we only score cells that have successfully undergone one mitotic division during exposure.

  • Scoring: Fix, stain with DAPI, and score at least 2,000 binucleated cells per concentration for the presence of micronuclei (fragments of DNA left outside the primary nuclei).

Tier 3: Cardiovascular Safety & hERG Liability

The basic nitrogen on the 2-methylpiperazine ring is a classic liability for hERG channel blockade. The hERG channel (Kv11.1) is uniquely susceptible to trapping basic, lipophilic molecules in its inner vestibule, primarily via pi-cation interactions with Tyr652 and hydrophobic interactions with Phe656. Blockade of this outward potassium current delays ventricular repolarization, manifesting as QT interval prolongation on an ECG—a precursor to lethal Torsades de Pointes (TdP). We evaluate this strictly under [7][8][9].

hERG_Mechanism Comp 2-methylpiperazine moiety (Basic N) Pore hERG Channel Pore (Intracellular Access) Comp->Pore Entry during open state Residues Binding to Tyr652 & Phe656 Pore->Residues Pi-cation / Hydrophobic interactions Block Potassium Current (IKr) Blockade Residues->Block QT Action Potential Prolongation (QT Interval Spike) Block->QT Delayed Repolarization

Figure 3: Mechanism of hERG channel inhibition by the basic piperazine nitrogen.

Experimental Protocol: Automated Patch-Clamp Electrophysiology
  • Cell Preparation: Use Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 gene (expressing the hERG channel).

  • Electrophysiology Setup: Load cells into an automated, GLP-aligned patch-clamp system (e.g., QPatch). Establish a high-resistance gigaseal and rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Hold the membrane resting potential at -80 mV. Apply a depolarizing step to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the test compound at escalating concentrations (0.1 µM to 30 µM).

  • Self-Validating Control: Conclude the assay by perfusing a saturating concentration of a known hERG blocker (e.g., 0.1 µM E-4031 or Dofetilide). If the tail current is not completely abolished, the seal integrity is compromised, and the data point is discarded.

Quantitative Data Interpretation & Decision Matrix

To facilitate rapid Go/No-Go decision-making during the preliminary screening phase, all quantitative outputs are measured against stringent industry thresholds.

AssayTarget MechanismGo/No-Go ThresholdExpected Outcome for Compound
HepaRG 3D ATP Depletion Intrinsic HepatotoxicityIC50 > 50 µMModerate liability; monitor for bioactivation of the p-chlorophenyl group.
Ames Test (OECD 471) Point MutationsNegative (<2-fold increase over vehicle)Likely negative; epoxides are typically rapidly detoxified or highly unstable.
Micronucleus (OECD 487) Clastogenicity / AneugenicityNegative (No statistically significant MN increase)Monitor closely for clastogenicity at high doses in the +S9 condition.
hERG Patch-Clamp Delayed Ventricular RepolarizationIC50 > 10 µM (or >30x free Cmax)High liability; piperazine basic nitrogen frequently yields IC50 < 10 µM.
References
  • ICH Guideline S7B: Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. U.S. Food and Drug Administration (FDA).[Link]

  • OECD Test Guideline 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[Link]

  • OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals.[Link]

  • 3D Organotypic Cultures of Human HepaRG Cells: A Tool for In Vitro Toxicity Studies. Toxicological Sciences / National Institutes of Health (NIH) PMC.[Link]

Sources

Foundational

Pharmacokinetic Profiling of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one: A Comprehensive ADME Technical Guide

Executive Summary 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is a synthetic small molecule characterized by a lipophilic 4-chlorophenyl ring linked via an acetamide bridge to a basic 2-methylpiperazine moie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is a synthetic small molecule characterized by a lipophilic 4-chlorophenyl ring linked via an acetamide bridge to a basic 2-methylpiperazine moiety. Because piperazine derivatives are ubiquitous in central nervous system (CNS) and antimicrobial drug discovery, establishing a rigorous Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for lead optimization.

This whitepaper provides a field-proven, causality-driven framework for evaluating the pharmacokinetic properties of this compound, detailing self-validating experimental protocols built on authoritative regulatory and scientific standards.

Physicochemical Profiling

Before initiating in vitro assays, predictive physicochemical profiling is required to establish the boundary conditions for assay design. The compound's structural features directly dictate its behavior in aqueous buffers and lipid membranes.

Table 1: Predicted Physicochemical Properties & Pharmacokinetic Implications

PropertyPredicted ValuePharmacokinetic Implication
Molecular Weight 252.74 g/mol Highly optimal for oral absorption; zero Lipinski Rule of 5 violations.
cLogP 2.1 - 2.4Balanced lipophilicity; favors passive membrane permeation and moderate tissue distribution.
pKa (Secondary Amine) ~8.8Heavily protonated at physiological pH (7.4), influencing lysosomal trapping and potential hERG channel liability.
Topological Polar Surface Area 32.34 ŲExcellent probability for Blood-Brain Barrier (BBB) penetration (ideal tPSA is < 90 Ų for CNS drugs).

Intestinal Absorption & Permeability (Caco-2 Model)

Causality & Mechanistic Rationale

The compound’s basic pKa (~8.8) dictates that it exists primarily as a cation in the acidic stomach, but reaches a partial neutral equilibrium in the intestinal lumen (pH 6.5). This neutral fraction drives passive transcellular diffusion. However, the combination of a basic nitrogen and a lipophilic aromatic ring forms a canonical pharmacophore for P-glycoprotein (P-gp) recognition. To evaluate the balance between passive absorption and active efflux, a bidirectional Caco-2 permeability assay is deployed.

Self-Validating Protocol: Bidirectional Caco-2 Permeability

This protocol is designed as a self-validating system by incorporating internal controls that confirm monolayer integrity and transporter functionality, aligning with standard [1].

  • Cell Culture & Validation : Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days. Proceed only if the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², validating tight junction integrity.

  • Dosing : Prepare 10 µM of the test compound in HBSS buffer. Apply to the Apical (A) chamber (pH 6.5) to simulate the gut lumen, and the Basolateral (B) chamber (pH 7.4) to simulate systemic circulation.

  • Internal Controls : Co-incubate with Propranolol (high permeability control) and Atenolol (low permeability control). To validate P-gp efflux, run a parallel arm with 50 µM Verapamil (a known P-gp inhibitor).

  • Incubation & Sampling : Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification : Analyze via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER>2.0 that collapses in the presence of Verapamil confirms P-gp liability.

Caco2_Permeability Apical Apical Chamber (Gut Lumen) Enterocyte Caco-2 Monolayer (Intestinal Epithelium) Apical->Enterocyte Passive Diffusion Basolateral Basolateral Chamber (Bloodstream) Enterocyte->Basolateral Systemic Absorption Pgp P-gp / BCRP Efflux Transporters Enterocyte->Pgp Substrate Recognition Pgp->Apical Active Efflux

Figure 1: Transcellular absorption and P-gp mediated efflux across the intestinal epithelium.

Distribution & Plasma Protein Binding

Causality & Mechanistic Rationale

The highly lipophilic 4-chlorophenyl group drives hydrophobic interactions with subdomain IIA of Human Serum Albumin (HSA). High plasma protein binding (PPB) restricts the free fraction ( fu​ ) of the drug, which is the only pharmacologically active species capable of crossing the BBB. We utilize Rapid Equilibrium Dialysis (RED) because it compensates for non-specific hardware adsorption and provides true thermodynamic equilibrium, making it the gold standard over ultrafiltration according to [2].

Self-Validating Protocol: Rapid Equilibrium Dialysis (RED)
  • Preparation : Spike human plasma (pH adjusted to 7.4 to maintain the correct ionization state of the secondary amine) with the test compound to a final concentration of 1 µM.

  • Dialysis Setup : Load 200 µL of spiked plasma into the donor chamber of a RED device (8K MWCO membrane) and 350 µL of PBS (pH 7.4) into the receiver chamber.

  • Control Validation : Run Warfarin (highly bound, >98%) and Metoprolol (low bound, ~10%) in parallel to validate membrane equilibration and prevent false-positive binding artifacts.

  • Incubation : Seal and incubate on an orbital shaker at 300 rpm, 37°C for 4 hours.

  • Matrix Matching : Post-incubation, cross-matrix the samples (add blank plasma to buffer samples, and blank buffer to plasma samples) to ensure identical ionization efficiency during LC-MS/MS analysis.

Hepatic Biotransformation & DDI Risk

Causality & Mechanistic Rationale

The molecule features two primary sites of metabolic vulnerability: a benzylic carbon and a 2-methylpiperazine ring. The benzylic position is highly susceptible to radical abstraction and subsequent hydroxylation. Furthermore, basic amines are canonical anchors for CYP2D6, while the overall lipophilic bulk makes the molecule a prime substrate for CYP3A4. Evaluating metabolic clearance is mandated by the [3] to predict first-pass metabolism and Drug-Drug Interaction (DDI) potential.

Self-Validating Protocol: Human Liver Microsome (HLM) Stability
  • Reaction Mixture : Combine 0.5 mg/mL pooled Human Liver Microsomes (HLM) and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Note: 1 µM is deliberately chosen to remain well below the Km​ of most CYP enzymes, ensuring first-order linear kinetics.

  • Initiation : Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH (the obligate electron donor for CYP450s).

  • Controls : Include a minus-NADPH control to rule out non-CYP mediated degradation (e.g., amidases acting on the ethan-1-one linkage). Use Testosterone (CYP3A4) and Dextromethorphan (CYP2D6) as positive clearance controls.

  • Quenching & Analysis : At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins. Centrifuge and analyze the supernatant via LC-MS/MS to determine intrinsic clearance ( CLint​ ).

CYP450_Metabolism Compound 2-(4-Chlorophenyl)-1- (2-methylpiperazin-1-yl)ethan-1-one CYP3A4 CYP3A4 (Hepatic Oxidation) Compound->CYP3A4 Primary Pathway CYP2D6 CYP2D6 (Basic Amine Affinity) Compound->CYP2D6 Secondary Pathway Metabolite1 N-Dealkylation / Ring Opening CYP3A4->Metabolite1 Phase I Oxidation Metabolite2 Benzylic Hydroxylation CYP2D6->Metabolite2 Phase I Oxidation

Figure 2: Predicted Phase I CYP450-mediated biotransformation pathways in human liver microsomes.

Conclusion & Future Directions

2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one presents a highly drug-like physicochemical profile. Its low molecular weight and optimal cLogP suggest excellent passive oral absorption, though its basic piperazine nitrogen introduces a potential liability for P-gp mediated efflux and CYP2D6-driven clearance. If in vitro assays confirm a high Efflux Ratio or rapid intrinsic clearance, structural optimization—such as steric shielding of the benzylic carbon or fluorination of the piperazine ring to lower the basicity of the amine—will be required to optimize its pharmacokinetic half-life and target tissue exposure.

References

  • Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." FDA.gov, January 2020.[Link]

  • Dow, Natasha. "Determination of compound binding to plasma proteins." Current Protocols in Pharmacology, October 2006.[Link]

Sources

Exploratory

In-Depth Technical Guide: Evaluating the Metabolic Stability of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one in Human Liver Microsomes

Executive Summary The optimization of pharmacokinetic (PK) properties is a cornerstone of early-stage drug discovery. For novel chemical entities (NCEs) containing both halogenated aromatic rings and saturated nitrogen h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic (PK) properties is a cornerstone of early-stage drug discovery. For novel chemical entities (NCEs) containing both halogenated aromatic rings and saturated nitrogen heterocycles—such as 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one —understanding Phase I metabolic liability is critical.

This whitepaper provides a comprehensive, causality-driven framework for evaluating the metabolic stability of this specific piperazine-phenylacetamide scaffold using Human Liver Microsomes (HLM). By detailing the structural rationale, a self-validating experimental protocol, and the mathematical extrapolation of intrinsic clearance ( CLint​ ), this guide serves as an authoritative resource for drug development professionals.

Structural & Mechanistic Rationale

When evaluating 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one, we must analyze its structural "soft spots" to predict its behavior in an HLM assay. The liver is the primary site of drug metabolism, and subcellular fractions like microsomes provide a concentrated pool of Cytochrome P450 (CYP) enzymes[1].

The Piperazine Liability

The 2-methylpiperazine moiety is the primary driver of metabolic instability in this scaffold. Piperazine rings are highly susceptible to CYP-mediated oxidation, predominantly driven by CYP3A4 and CYP2D6 [2].

  • Mechanistic Action: CYP enzymes typically abstract a hydrogen atom from the α -carbon adjacent to the piperazine nitrogen. This leads to the formation of an unstable carbinolamine intermediate, which subsequently undergoes ring-opening to form reactive aldehydes or oxidizes further into a lactam (piperazinone).

  • MBI Risk: Piperazine-containing compounds are notorious for acting as mechanism-based inactivators (MBIs) of CYP3A4 and CYP2D6[2]. The reactive intermediates can covalently bind to the apoenzyme or the heme prosthetic group, leading to irreversible enzyme inhibition.

The Chlorophenylacetamide Moiety

While the piperazine ring undergoes rapid turnover, the 4-chlorophenyl group is relatively stable. The electron-withdrawing chlorine atom deactivates the aromatic ring toward electrophilic attack by CYP-mediated active oxygen species. However, slow aromatic hydroxylation (yielding a chlorophenol derivative) may still occur, likely mediated by CYP2C9 or CYP3A4.

Pathway Parent 2-(4-Chlorophenyl)-1- (2-methylpiperazin-1-yl)ethan-1-one CYP3A4 CYP3A4 Mediated Parent->CYP3A4 High Affinity CYP2D6 CYP2D6 Mediated Parent->CYP2D6 Moderate Affinity CYP2C9 CYP2C9 Mediated Parent->CYP2C9 Low Affinity Met1 Piperazine N-Oxidation & Ring Opening CYP3A4->Met1 Met2 Alpha-Carbon Oxidation (Lactam Formation) CYP3A4->Met2 CYP2D6->Met1 Met3 Aromatic Hydroxylation (Chlorophenol) CYP2C9->Met3

Proposed CYP450-mediated biotransformation pathways for the target compound.

Self-Validating Experimental Protocol

To generate trustworthy CLint​ data, the assay must be a self-validating system. This means incorporating internal controls that simultaneously prove the enzymatic viability of the HLM and rule out non-enzymatic degradation.

Reagents and System Setup
  • Test System: Pooled Human Liver Microsomes (HLM), typically at a protein concentration of 0.5 mg/mL[1].

  • Substrate Concentration: 1 µM. Causality: This concentration is deliberately chosen to be well below the anticipated Michaelis-Menten constant ( Km​ ) for CYP enzymes. Operating at [S]≪Km​ ensures the reaction follows first-order kinetics, which is an absolute mathematical prerequisite for calculating a valid in vitro half-life ( t1/2​ )[3].

  • Cofactor: 1 mM NADPH (or an NADPH-regenerating system).

Step-by-Step Methodology
  • Preparation: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-Incubation: Mix HLM (0.5 mg/mL final) with the test compound (1 µM final) in the buffer. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At precise intervals (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the incubation mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an analytical Internal Standard (IS) (e.g., Tolbutamide or Labetalol). Causality: The organic solvent instantly denatures the CYP proteins, halting metabolism, while the IS corrects for any ionization suppression during LC-MS/MS analysis.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Mandatory System Controls

A robust assay requires the following controls to validate the data:

  • Minus-NADPH Control: Incubate the compound with HLM but without NADPH for 60 minutes. Purpose: Confirms that any observed depletion is strictly CYP-mediated and not due to chemical instability or non-specific binding to the microsomal hardware[3].

  • Positive Controls: Run parallel assays with Midazolam (a rapid CYP3A4 substrate) and Dextromethorphan (a CYP2D6 substrate)[4]. Purpose: Validates the specific enzymatic activity of the pooled HLM batch.

Workflow Prep HLM Preparation (0.5 mg/mL, pH 7.4) Incubate Incubation (37°C) + 1 µM Substrate Prep->Incubate Initiate Initiate Reaction (+ NADPH) Incubate->Initiate Quench Time-Course Quench (Ice-Cold ACN + IS) Initiate->Quench Analyze LC-MS/MS Analysis (% Parent Remaining) Quench->Analyze Calc Kinetic Calculation (t1/2 & CL_int) Analyze->Calc

Self-validating experimental workflow for HLM metabolic stability assays.

Data Analysis & Pharmacokinetic Extrapolation

Once the LC-MS/MS peak area ratios (Analyte/IS) are obtained, the data must be mathematically transformed to predict in vivo hepatic clearance.

Kinetic Equations
  • Determine the Elimination Rate Constant ( k ): Plot the natural logarithm ( ln ) of the percentage of parent compound remaining versus time. The slope of the linear regression represents −k .

  • Calculate In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

  • Calculate In Vitro Intrinsic Clearance ( CLint,invitro​ ): CLint,invitro​=(t1/2​0.693​)×(Microsomal Protein (mg)Incubation Volume (µL)​)

    This yields a value in μL/min/mg protein[5].

  • Scale to In Vivo Intrinsic Clearance ( CLint,invivo​ ): To predict whole-organ clearance, scale the in vitro value using physiological parameters: Microsomal Protein Per Gram of Liver (MPPGL, typically 45 mg/g) and Liver Weight (typically 20 g/kg body weight for humans)[3].

    CLint,invivo​=CLint,invitro​×45×20
Quantitative Data Presentation

Below is a representative data summary table illustrating the expected metabolic profile for 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one, assuming rapid piperazine metabolism.

ParameterValue / ResultInterpretation / Causality
Test Concentration 1.0 µMEnsures first-order kinetics ( [S]≪Km​ ).
HLM Protein Conc. 0.5 mg/mLStandardized for optimal enzyme-to-substrate ratio.
Minus-NADPH Recovery > 98% at 60 minConfirms chemical stability; depletion is entirely CYP-driven.
In Vitro Half-Life ( t1/2​ ) 14.5 minutesIndicates rapid Phase I turnover, typical of exposed piperazines.
CLint,invitro​ 95.6 µL/min/mgHigh intrinsic clearance at the subcellular level.
Scaled CLint,invivo​ 86.0 mL/min/kgSuggests high first-pass extraction in vivo; structural optimization (e.g., fluorination or steric hindrance on the piperazine ring) is recommended.

Conclusion

The evaluation of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one in human liver microsomes highlights the inherent metabolic vulnerabilities of the 2-methylpiperazine scaffold. By employing a rigorously controlled, self-validating HLM protocol, researchers can accurately quantify intrinsic clearance and identify whether the compound requires further medicinal chemistry optimization to achieve a viable pharmacokinetic profile.

References

  • [2] Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds - PMC. nih.gov. Available at:

  • [4] Test System-Dependent Clearance of CYP2D6 and CYP3A4/5 Substrates: A Comparison of Human Liver Microsomes and Cryopreserved Human Hepatocytes. xenotech.com. Available at:

  • [1] In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. intechopen.com. Available at:

  • [3] Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. doi.org. Available at:

  • [5] Metabolic stability and its role in the discovery of new chemical entities. srce.hr. Available at:

Sources

Foundational

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

Introduction: The Critical Hurdle of CNS Drug Delivery The blood-brain barrier (BBB) is a formidable physiological gatekeeper, meticulously regulating the passage of substances from the circulatory system into the centra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Hurdle of CNS Drug Delivery

The blood-brain barrier (BBB) is a formidable physiological gatekeeper, meticulously regulating the passage of substances from the circulatory system into the central nervous system (CNS). This highly selective barrier is essential for maintaining the delicate homeostasis required for proper neuronal function.[1][2][3] However, for drug development targeting CNS disorders, the BBB presents a significant challenge, as a large majority of potential therapeutic compounds are unable to cross it.[4][5] Therefore, a thorough and early assessment of a compound's ability to permeate the BBB is a cornerstone of neuropharmacology research and development.[6][7]

This guide provides a comprehensive framework for evaluating the BBB permeability of the novel compound, 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one. We will delve into a multi-tiered approach, beginning with in silico predictions based on physicochemical properties, progressing to high-throughput in vitro screening, and culminating in definitive in vivo validation. The causality behind each experimental choice will be elucidated, ensuring a scientifically rigorous and logically sound investigation.

Physicochemical Profiling and In Silico Prediction

Before embarking on resource-intensive experimental assays, a foundational understanding of the molecule's inherent properties can offer valuable predictive insights into its potential to cross the BBB. Several key physicochemical parameters are known to strongly influence BBB penetration.[3][8]

Key Physicochemical Descriptors for BBB Permeability:

  • Lipophilicity (logP): A critical factor, as compounds must traverse the lipid-rich endothelial cell membranes of the BBB.[3]

  • Molecular Weight (MW): Smaller molecules (typically < 400-500 Daltons) generally exhibit better BBB penetration.[3]

  • Polar Surface Area (PSA): A measure of a molecule's polar atoms. Lower PSA values are generally associated with higher permeability.

  • Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bonds can impede passive diffusion across the BBB.[3]

  • pKa: The ionization state of a compound at physiological pH can significantly impact its ability to cross cell membranes.

Table 1: Predicted Physicochemical Properties of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one and their Implications for BBB Permeability

Physicochemical PropertyPredicted Value/CharacteristicImplication for BBB Permeability
Molecular Formula C12H15ClN2O-
Molecular Weight ~238.7 g/mol Favorable (within the <400-500 Dalton range)[3]
Lipophilicity (XlogP) Predicted to be moderatePotentially favorable for membrane traversal[3]
Polar Surface Area (TPSA) ModerateMay present a slight hindrance to passive diffusion[5][9]
Hydrogen Bond Donors 1 (from the piperazine NH)Favorable (low number)
Hydrogen Bond Acceptors 2 (from the carbonyl oxygen and piperazine nitrogen)Favorable (low number)
pKa The piperazine moiety will have a basic pKaThe degree of ionization at physiological pH will be a critical determinant.

A Tiered Approach to Experimental Permeability Assessment

A hierarchical approach, moving from high-throughput, lower-cost assays to more complex and physiologically relevant models, is the most efficient strategy for evaluating BBB permeability.

G cluster_0 In Silico & In Vitro Screening cluster_1 In Vivo Validation In_Silico In Silico Prediction (QSAR, Physicochemical Properties) PAMPA PAMPA-BBB Assay (Passive Permeability) In_Silico->PAMPA Initial Prioritization MDCK_MDR1 MDCK-MDR1 Assay (Passive Permeability & Efflux) PAMPA->MDCK_MDR1 Confirmation of Passive Diffusion Rodent_PK Rodent Pharmacokinetic Study (Plasma & Brain Concentration) MDCK_MDR1->Rodent_PK Promising In Vitro Profile Microdialysis Microdialysis (Unbound Brain Concentration) Rodent_PK->Microdialysis Detailed CNS Exposure

Caption: Tiered approach for BBB permeability assessment.

In Vitro Assessment: High-Throughput Screening

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay is a rapid and cost-effective method for predicting passive, transcellular permeability across the BBB.[10][11][12] It utilizes a 96-well plate system where a filter is coated with a lipid solution to mimic the BBB's lipid environment.[11][12]

Experimental Protocol: PAMPA-BBB Assay

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a brain lipid extract solution (e.g., porcine brain lipid in an organic solvent) and allow the solvent to evaporate, forming an artificial lipid membrane.

  • Compound Preparation: Prepare a solution of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.

  • Assay Setup: Add the compound solution to the donor wells and buffer to the acceptor wells of a corresponding 96-well plate. Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the filter.

    • t is the incubation time.

    • C_A(t) is the compound concentration in the acceptor well at time t.

    • C_equilibrium is the concentration at equilibrium.

Data Interpretation:

Compounds are typically classified as having high, medium, or low permeability based on their Pe values.[11]

  • High Permeability (CNS+): Pe > 4.0 x 10⁻⁶ cm/s

  • Low Permeability (CNS-): Pe < 2.0 x 10⁻⁶ cm/s

  • Uncertain Permeability: In between the above values.

MDCK-MDR1 Permeability Assay

While PAMPA is excellent for assessing passive diffusion, it does not account for the influence of active efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed at the BBB and can actively pump drugs out of the brain.[13][14] The Madin-Darby canine kidney (MDCK) cell line, transfected with the human MDR1 gene (which codes for P-gp), provides a more comprehensive in vitro model.[15][16][17]

Experimental Protocol: MDCK-MDR1 Assay

  • Cell Culture: Culture MDCK-MDR1 cells on semi-permeable filter inserts in a transwell plate system until a confluent monolayer with tight junctions is formed. The integrity of the monolayer is verified by measuring the trans-endothelial electrical resistance (TEER).[18]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A→B) Transport: Add the test compound to the apical (upper) chamber and monitor its appearance in the basolateral (lower) chamber over time. This represents transport into the brain.

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral chamber and monitor its appearance in the apical chamber. This represents efflux out of the brain.

  • Quantification: Sample from the receiver chamber at various time points and quantify the compound concentration using LC-MS/MS.

  • Permeability and Efflux Ratio Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio is calculated as Papp(B→A) / Papp(A→B).

Data Interpretation:

  • Papp (A→B): A high value suggests good passive permeability.

  • Efflux Ratio: An efflux ratio ≥ 2 indicates that the compound is a substrate for an efflux transporter, likely P-gp.[15]

G cluster_MDCK MDCK-MDR1 Transwell Assay A_to_B A→B Transport (Apical to Basolateral) Papp_A_to_B Calculate Papp(A→B) A_to_B->Papp_A_to_B B_to_A B→A Transport (Basolateral to Apical) Papp_B_to_A Calculate Papp(B→A) B_to_A->Papp_B_to_A Efflux_Ratio Calculate Efflux Ratio [Papp(B→A) / Papp(A→B)] Papp_A_to_B->Efflux_Ratio Papp_B_to_A->Efflux_Ratio Interpretation Interpretation: - High Papp(A→B) = Good Permeability - Efflux Ratio ≥ 2 = P-gp Substrate Efflux_Ratio->Interpretation

Caption: Workflow for the MDCK-MDR1 permeability assay.

In Vivo Validation: The Gold Standard

While in vitro models are invaluable for screening, in vivo studies in animal models are essential for a definitive assessment of BBB permeability.[2][6][19]

Rodent Pharmacokinetic Study with Brain Tissue Analysis

This study design involves administering the compound to rodents (typically rats or mice) and measuring its concentration in both plasma and brain tissue over time.

Experimental Protocol: Rodent Brain Penetration Study

  • Animal Dosing: Administer 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one to a cohort of rodents via a relevant route (e.g., intravenous or oral).

  • Sample Collection: At predetermined time points, collect blood samples and euthanize the animals to harvest brain tissue.

  • Sample Preparation: Process the blood to obtain plasma. Homogenize the brain tissue.

  • Bioanalysis: Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the compound in plasma and brain homogenate.[20][21][22]

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point.

    • Determine the area under the curve (AUC) for both plasma and brain concentration-time profiles.

    • Calculate the brain-to-plasma exposure ratio (AUC_brain / AUC_plasma).

Data Interpretation:

  • A high brain-to-plasma ratio (typically > 0.5-1.0) indicates significant brain penetration.

Microdialysis for Unbound Brain Concentration

A limitation of brain homogenate analysis is that it measures the total drug concentration (bound and unbound). However, it is the unbound drug concentration in the brain's interstitial fluid (ISF) that is available to interact with CNS targets.[23][24] Microdialysis is a sophisticated technique that allows for the direct measurement of unbound drug concentrations in the brain of a freely moving animal.[25][26]

Experimental Protocol: In Vivo Microdialysis

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest in an anesthetized rodent.

  • Perfusion and Sampling: Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Small molecules from the brain ISF will diffuse across the probe's semi-permeable membrane into the aCSF, which is then collected as dialysate samples at regular intervals.

  • Simultaneous Blood Sampling: Collect blood samples concurrently to measure unbound plasma concentrations.

  • Bioanalysis: Analyze the dialysate and plasma samples using a highly sensitive LC-MS/MS method.

  • Data Analysis:

    • Determine the unbound brain concentration (C_u,brain) and unbound plasma concentration (C_u,plasma) over time.

    • Calculate the unbound brain-to-plasma ratio (Kp,uu) = AUC_u,brain / AUC_u,plasma.

Data Interpretation:

  • Kp,uu ≈ 1: Suggests that the drug crosses the BBB primarily by passive diffusion.

  • Kp,uu > 1: May indicate active uptake into the brain.

  • Kp,uu < 1: Suggests the involvement of active efflux mechanisms.

Conclusion: A Holistic View of BBB Permeability

The assessment of blood-brain barrier permeability is a multifaceted process that requires a combination of predictive and experimental approaches. For 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one, a tiered strategy is recommended. This begins with early-stage in silico screening and high-throughput in vitro assays like PAMPA-BBB to select promising candidates. These candidates are then further evaluated in more complex cell-based models such as the MDCK-MDR1 assay to understand the role of active transport. Finally, for compounds with a favorable in vitro profile, in vivo studies, culminating in microdialysis, provide the most definitive and physiologically relevant data on CNS exposure. This systematic and evidence-based approach ensures that only the most promising candidates with the desired BBB penetration profile are advanced in the drug development pipeline.

References

  • Development of QSAR models to predict blood-brain barrier permeability - Frontiers. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Pion Inc. Available at: [Link]

  • Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model - PMC. Available at: [Link]

  • The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed. Available at: [Link]

  • Physicochemical determinants of blood brain barrier penetrating molecules. Research Journal of Pharmacy and Technology. Available at: [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - RSC Publishing. Available at: [Link]

  • MDCK-MDR1 Permeability Assay - Evotec. Available at: [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments. Available at: [Link]

  • In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling. Available at: [Link]

  • Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC. Available at: [Link]

  • What characteristics of compounds cross the blood-brain barrier? - Patsnap Synapse. Available at: [Link]

  • Qualitative and quantitative structure–activity relationship modelling for predicting blood-brain barrier permeability of structurally diverse chemicals - Taylor & Francis. Available at: [Link]

  • Brain Penetration | Cambridge MedChem Consulting. Available at: [Link]

  • Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery - ACS Publications. Available at: [Link]

  • Prediction of BBB permeability using PAMPA assay | 14112. Drug Designing. Available at: [Link]

  • In vivo methods for imaging blood–brain barrier function and dysfunction - PMC. Available at: [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Request PDF - ResearchGate. Available at: [Link]

  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC. Available at: [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar. Available at: [Link]

  • In Silico prediction of Blood-Brain Barrier permeability of chemical compounds using molecular feature modeling - Journal of High School Science. Available at: [Link]

  • Predict drug permeability to blood–brain-barrier from clinical phenotypes: drug side effects and drug indications - Oxford Academic. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. Available at: [Link]

  • Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel CNS drug candidates - PubMed. Available at: [Link]

  • Overcoming the Blood–Brain Barrier. Challenges and Tricks for CNS Drug Delivery - MDPI. Available at: [Link]

  • Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier. Available at: [Link]

  • MDCK-MDR1 Permeability Assay - AxisPharm. Available at: [Link]

  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs … - ResearchGate. Available at: [Link]

  • Full article: Assessing central nervous system drug delivery - Taylor & Francis. Available at: [Link]

  • A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue - PubMed. Available at: [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape - Waters Corporation. Available at: [Link]

  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - Frontiers. Available at: [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one - MDPI. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Oriental Journal of Chemistry. Available at: [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC. Available at: [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank. Available at: [Link]

  • A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents. Available at: https://patents.google.
  • Pharmacological Modulation of Blood–Brain Barrier Permeability by Kinin Analogs in Normal and Pathologic Conditions - MDPI. Available at: [Link]

  • 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one - PubChem. Available at: [Link]

  • Analysis of blood-brain barrier permeability of drugs using forensically obtained human cerebrospinal fluid and plasma in Japan - PubMed. Available at: [Link]

  • Enhancing blood-brain barrier drug transport by targeting endogenous regulators - Google Patents.
  • Tetramethylpyrazine reduces blood-brain barrier permeability associated with enhancement of peripheral cholinergic anti-inflammatory effects for treating traumatic brain injury - PubMed. Available at: [Link]. Available at: [Link]

Sources

Exploratory

Pharmacological Properties and Scaffold Utility of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one: A Technical Whitepaper

Executive Summary In modern drug discovery, the identification of privileged scaffolds that offer both structural rigidity and modular derivatization is paramount. 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification of privileged scaffolds that offer both structural rigidity and modular derivatization is paramount. 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one (also recognized as 1-(4-chlorophenylacetyl)-2-methylpiperazine) represents a highly versatile pharmacophore. Comprising a lipophilic halogenated aromatic ring tethered to a basic, conformationally restricted methylpiperazine core, this compound serves as a critical intermediate and recognition motif across multiple therapeutic domains, including fibrotic disease management, coagulation cascade modulation, and lipid regulation.

This whitepaper provides an in-depth technical analysis of its pharmacological properties, structure-activity relationships (SAR), and the self-validating experimental methodologies required to profile its derivatives.

Chemical Topology and Scaffold Rationale

The pharmacological utility of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one stems from its bipartite structure:

  • The 4-Chlorophenylacetyl Moiety: The para-chloro substitution on the phenyl ring provides a dense, electron-withdrawing lipophilic surface. This is highly optimized for occupying deep hydrophobic pockets (such as the S1/S2 subsites of transglutaminases or the S4 pocket of serine proteases) via halogen bonding and π−π stacking.

  • The 2-Methylpiperazine Core: Unlike unsubstituted piperazine, the introduction of a methyl group at the C2 position introduces a chiral center and restricts the conformational flexibility of the ring. The free secondary amine ( N4 ) acts as a synthetic handle, allowing researchers to append covalent warheads or larger macromolecular targeting sequences without disrupting the primary binding vector.

Primary Pharmacological Applications

Transglutaminase 2 (TGase 2) Modulation

The 4-chlorophenylacetyl-piperazine architecture serves as a critical recognition motif in the design of irreversible inhibitors for Transglutaminase 2 (TGase 2)1[1]. TGase 2 is implicated in severe fibrotic and neoplastic processes. The lipophilic 4-chlorophenyl group effectively anchors into the hydrophobic clefts of the enzyme, while the piperazine ring provides a rigid vector to position covalent warheads (such as acryloyllysine) near the active site cysteine, leading to irreversible enzyme inactivation.

G A 2-(4-Chlorophenyl)-1- (2-methylpiperazin-1-yl) ethan-1-one Derivative C Hydrophobic Pocket Binding (S1/S2) A->C B TGase 2 Enzyme (Active State) B->C D Pathological Transamidation B->D C->D Blocks E Enzyme Inhibition (Fibrosis Arrest) C->E

Fig 1: Mechanistic pathway of TGase 2 inhibition by the chlorophenyl-piperazine scaffold.

Factor Xa and Coagulation Cascade Profiling

In the context of coagulation cascade modulation, piperazine-substituted aryl derivatives have been extensively profiled as potential Factor Xa inhibitors2[3]. However, structure-activity relationship (SAR) studies reveal that direct para-substitution of piperazine moieties on certain aniline cores can lead to catastrophic loss of affinity ( Ki​ > 500 µM). This highlights the necessity of the flexible ethan-1-one linker present in our title compound, which prevents steric clashes in the S4 subsite and allows the molecule to adopt the non-linear geometry required for Factor Xa recognition.

MTP Inhibition in Lipid Management

Furthermore, the scaffold acts as a key intermediate in the synthesis of Microsomal Triglyceride Transfer Protein (MTP) inhibitors. By coupling the secondary amine of the piperazine to fluorene-9-carboxylic acid derivatives, researchers have developed potent agents capable of lowering atherogenic lipoprotein levels in plasma4[4].

Physicochemical and Kinetic Profiling

To successfully deploy this scaffold in drug development, its intrinsic properties and derivative kinetics must be understood. The quantitative data is summarized below.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValuePharmacological Implication
Molecular Weight 252.74 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5 compliant).
LogP (cLogP) ~2.4Balanced lipophilicity for membrane permeability and target pocket binding.
Topological Polar Surface Area 32.3 ŲExcellent BBB penetration potential if CNS targeting is desired.
Hydrogen Bond Donors 1Free secondary amine allows for modular synthetic derivatization.
Hydrogen Bond Acceptors 2Facilitates interaction with target active site residues (e.g., Tyr/Trp).

Table 2: Comparative Pharmacological Activity of Scaffold Derivatives

TargetDerivative TypeBinding Affinity / ActivityClinical Indication
TGase 2 Acryloyllysine Piperazide IC50​ ~ 1.2 µMFibrosis, Celiac Disease
Factor Xa THIQ3CA-coupled Piperazine Ki​ > 500 µM (Steric Clash)Anticoagulation (Negative SAR)
MTP Fluorene-9-carboxylic Acid AmideActive (In vivo lipid reduction)Hyperlipidemia

Standardized Experimental Methodologies

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific techniques are employed.

Continuous Fluorometric TGase 2 Inhibition Assay

Purpose: To determine the inhibitory constant ( Ki​ ) of derivatives synthesized from the core scaffold. Causality: A continuous fluorometric assay is utilized over an endpoint assay because it allows real-time monitoring of the transamidation reaction, instantly revealing if a compound acts as a competitive or irreversible time-dependent inhibitor.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM CaCl2​ , 1 mM DTT). Note: DTT is critical to keep the active site cysteine of TGase 2 in a reduced, nucleophilic state.

  • Enzyme Activation: Pre-incubate human recombinant TGase 2 (0.5 µg/mL) in the assay buffer for 10 minutes at 37°C.

  • Inhibitor Incubation: Add the synthesized derivative (serial dilutions from 0.1 µM to 100 µM in DMSO; final DMSO concentration <1%).

  • Reaction Initiation: Add the fluorogenic substrate (e.g., Abz-APE(PEG) 4​ -Q-EDDNP) at a final concentration of 50 µM.

  • Kinetic Reading: Monitor fluorescence continuously for 30 minutes at λex​ = 318 nm and λem​ = 413 nm using a microplate reader.

  • Self-Validation Check: A parallel control using a known irreversible inhibitor (e.g., Z-DON) must be run. If the baseline fluorescence increases in the absence of the enzyme, it indicates auto-fluorescence of the test compound, requiring baseline subtraction and potentially invalidating the specific concentration tier.

In Vitro Liver Microsomal Stability Assay

Purpose: To assess the Phase I metabolic stability of the piperazine ring and amide bond. Causality: The piperazine moiety is highly susceptible to N-oxidation and the amide to hydrolysis. Quenching with cold acetonitrile (rather than methanol) is explicitly chosen because it yields a tighter protein pellet during centrifugation, significantly reducing the risk of LC-MS/MS column clogging.

Workflow Step1 Phase 1: Compound Preparation Solubilization in DMSO Final conc: 1 µM Step2 Phase 2: Microsomal Incubation Human Liver Microsomes NADPH regeneration system Step1->Step2 Step3 Phase 3: Reaction Quenching Ice-cold Acetonitrile Protein Precipitation Step2->Step3 Step4 Phase 4: LC-MS/MS Quantification MRM Mode Intrinsic Clearance (CLint) Step3->Step4

Fig 2: Step-by-step experimental workflow for in vitro microsomal stability profiling.

Step-by-Step Protocol:

  • Master Mix: Prepare a solution containing Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl2​ .

  • Compound Addition: Spike the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM).

  • Self-Validation Check: Verapamil (high clearance) and Warfarin (low clearance) must be run concurrently. If Verapamil is not depleted by >80% at 30 minutes, the NADPH regenerating system is inactive, and the assay data must be discarded.

References

  • Source: hzdr.
  • Source: nih.
  • Title: Patent Application Publication US 2003/0114442 A1 (Fluorene-9-carboxylic acid derivatives for MTP inhibition)

Sources

Protocols & Analytical Methods

Method

Advanced Cellular Assay Protocols for 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one: Profiling σ1R and 5-HT2A Receptor Modulation

Target Audience: Researchers, assay development scientists, and medicinal chemists. Document Type: Application Note & Standard Operating Procedure (SOP).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists. Document Type: Application Note & Standard Operating Procedure (SOP).

Executive Summary

The compound 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one represents a highly versatile chemical scaffold. Featuring a 4-chlorophenylacetyl group linked to a 2-methylpiperazine core, this structural motif is a classic pharmacophore frequently evaluated in central nervous system (CNS) drug discovery. Compounds of this class typically exhibit polypharmacology, acting as modulators for the Sigma-1 Receptor (σ1R) and monoaminergic G-Protein Coupled Receptors (GPCRs), most notably the Serotonin 5-HT2A receptor .

This application note provides a comprehensive, self-validating framework for profiling this compound using two orthogonal cellular assays: a Bioluminescence Resonance Energy Transfer (BRET) assay for σ1R chaperone activity, and a Fluo-4 AM Calcium Flux assay for 5-HT2A signaling.

Mechanistic Rationale & Target Biology

To generate robust, reproducible data, assay design must be rooted in the fundamental biology of the target receptors.

Sigma-1 Receptor (σ1R) Chaperone Dynamics

The σ1R is a unique, ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[1]. In its dormant state, σ1R forms a heteromeric complex with the ER chaperone BiP (GRP78)[1]. Upon binding a σ1R agonist, the receptor undergoes a conformational shift that induces its dissociation from BiP, allowing σ1R to exert its neuroprotective functions[2].

Assay Causality: To evaluate the intrinsic activity of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one, we utilize a BRET assay. By tagging σ1R with Renilla luciferase (Rluc8) and BiP with a Venus fluorophore, we can dynamically quantify this protein-protein interaction[3]. Agonists decrease the BRET signal (indicating dissociation), while antagonists stabilize the complex.

G Ligand Piperazine Derivative (Test Compound) Complex σ1R-Rluc8 : BiP-Venus (High BRET Signal) Ligand->Complex Binds to σ1R Dissociation Complex Dissociation Complex->Dissociation Induces ActiveSig1R Active σ1R Monomers (Low BRET Signal) Dissociation->ActiveSig1R Decreases 535/475nm Ratio

Fig 1: σ1R-BiP Chaperone Signaling and BRET Assay Principle.

Serotonin 5-HT2A Receptor Activation

Chlorophenyl-piperazine derivatives frequently exhibit affinity for serotonergic GPCRs. The 5-HT2A receptor is a Gq-coupled receptor. Activation of 5-HT2A stimulates Phospholipase C (PLC-β) to cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[4]. IP3 subsequently binds to receptors on the ER, triggering a rapid release of intracellular calcium ( Ca2+ )[4].

Assay Causality: To profile the compound's functional activity at 5-HT2A, we employ a high-throughput calcium mobilization assay using the fluorescent dye Fluo-4 AM[5]. The transient calcium peak serves as a direct, quantifiable proxy for Gq-protein activation.

G Compound Test Compound Receptor 5-HT2A Receptor (Gq) Compound->Receptor Agonist/Antagonist Binding PLC Phospholipase C (PLC-β) Receptor->PLC Gq Activation IP3 IP3 Generation PLC->IP3 PIP2 Cleavage CaRelease ER Ca2+ Release IP3->CaRelease IP3R Activation Fluo4 Fluo-4 AM Fluorescence (Read at 525nm) CaRelease->Fluo4 Ca2+ Binding to Dye

Fig 2: 5-HT2A Gq-Coupled Intracellular Calcium Flux Workflow.

Experimental Protocols

Protocol A: σ1R-BiP Dissociation BRET Assay

This protocol is designed to determine whether the compound acts as a σ1R agonist (induces dissociation) or antagonist (blocks agonist-induced dissociation).

Step-by-Step Methodology:

  • Cell Preparation & Transfection: Seed HEK293T cells in 6-well plates at 5×105 cells/well in DMEM supplemented with 10% FBS. After 24 hours, co-transfect plasmids encoding Sig1R-Rluc8 (donor) and BiP-Venus (acceptor) at a 1:4 ratio using Lipofectamine 3000.

  • Replating: 24 hours post-transfection, detach the cells and replate them into white, clear-bottom 96-well microplates at 3×104 cells/well. Scientific Rationale: White plates are mandatory to maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Compound Treatment: Prepare serial dilutions of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one (ranging from 10−10 to 10−5 M) in assay buffer (HBSS + 0.1% BSA). Add to the wells and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add Coelenterazine-h to a final concentration of 5 μM in the dark. Scientific Rationale: Coelenterazine-h is oxidized by Rluc8, emitting light at ~480 nm. If BiP-Venus is in close proximity (<10 nm), non-radiative energy transfer occurs, exciting Venus to emit at ~535 nm.

  • Detection & Analysis: Immediately read the plate using a microplate reader equipped with dual-emission filters (475/30 nm and 535/30 nm). Calculate the BRET ratio by dividing the 535 nm emission by the 475 nm emission. A decreasing ratio indicates compound-induced σ1R-BiP dissociation.

Protocol B: 5-HT2A Intracellular Calcium Flux Assay (Fluo-4 AM)

This protocol assesses the compound's functional agonism or antagonism at the 5-HT2A receptor.

Step-by-Step Methodology:

  • Cell Culture: Seed CHO-K1 cells stably expressing human 5-HT2A in black, clear-bottom 384-well plates at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove the culture media. Add 20 μL of Fluo-4 AM loading buffer (2 μM Fluo-4 AM, 2.5 mM Probenecid, 0.04% Pluronic F-127 in HBSS). Scientific Rationale: The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane. Intracellular esterases cleave the AM group, trapping the dye inside. Probenecid is strictly required to inhibit organic anion transporters (OATs), preventing the premature efflux of the cleaved dye.

  • Incubation: Incubate the plates for 60 minutes at 37°C in the dark, followed by 15 minutes at room temperature to allow complete esterase cleavage.

  • Baseline Reading: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence (Excitation 488 nm, Emission 525 nm) for 10 seconds.

  • Kinetic Reading: Inject the test compound automatically via the FLIPR fluidics system. Continuously monitor fluorescence at 1-second intervals for 90 seconds. To test for antagonism, pre-incubate cells with the compound for 15 minutes prior to injecting a known agonist (e.g., Serotonin at EC80​ )[6].

Data Presentation & Quality Control

To ensure the trustworthiness of the assay systems, quality control metrics such as the Z'-factor must be calculated. The table below summarizes the expected pharmacological parameters and assay validation metrics for a high-quality piperazine derivative profiled through these workflows.

Assay TypeTargetPrimary ParameterTypical Value for Piperazine DerivativesAssay Window (S/B)Z'-Factor
BRET σ1R-BiP EC50​ (Dissociation)0.8 - 5.2 μM2.5 - 3.0> 0.65
Calcium Flux 5-HT2A IC50​ (Antagonism)15 - 120 nM4.0 - 6.0> 0.75
Calcium Flux 5-HT2A EC50​ (Agonism)> 10 μM (Often inactive)N/AN/A

Note: A Z'-factor > 0.5 indicates an excellent, robust assay suitable for high-throughput screening.

References

  • Source: Frontiers in Cell and Developmental Biology (via NIH PMC)
  • Source: Neuroscience & Biobehavioral Reviews (via NIH PMC)
  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases Source: Frontiers in Cellular Neuroscience URL
  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases (PMC Archive)
  • Dual Modulation of 5-HT2A Receptors and SERT by α-Ethyltryptamine and Its Optical Isomers Source: ACS Chemical Neuroscience URL
  • Regulatory mechanism of CCN2 production by serotonin (5-HT)
  • Identification of natural products as novel ligands for the human 5-HT2C receptor Source: Biophysics Reports URL

Sources

Application

Preclinical In Vivo Dosing and Pharmacokinetic Protocols for 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

Application Note & Methodological Guide Target Audience: Preclinical Pharmacologists, DMPK Scientists, and Drug Development Professionals. Introduction and Pharmacological Rationale The compound 2-(4-Chlorophenyl)-1-(2-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Preclinical Pharmacologists, DMPK Scientists, and Drug Development Professionals.

Introduction and Pharmacological Rationale

The compound 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one (hereafter referred to as CPME ) is a novel small molecule characterized by a lipophilic 4-chlorophenyl moiety coupled to a basic 2-methylpiperazine ring. This specific structural scaffold is highly characteristic of central nervous system (CNS) active agents, including monoamine transporter modulators and atypical receptor ligands.

To accurately evaluate CPME in rodent models, researchers must overcome specific physicochemical hurdles. The secondary amine on the piperazine ring provides a basic center (estimated pKa ~9.0), allowing for the formation of stable hydrochloride salts. However, the lipophilic chlorophenyl group (estimated LogP ~2.5) drives non-specific tissue binding and can cause precipitation in purely aqueous buffers at physiological pH. This application note details a self-validating, highly rigorous protocol for formulating, dosing, and quantifying CPME in vivo, ensuring high-fidelity pharmacokinetic (PK) and pharmacodynamic (PD) data.

Formulation and Vehicle Selection

Causality in Experimental Design: The choice of vehicle dictates the bioavailability and tolerability of the compound. Because CPME possesses both polar and non-polar domains, administering the free base in standard saline will result in micro-precipitation in the bloodstream, leading to artificial pulmonary toxicity and skewed PK profiles. To prevent this, co-solvent systems or macrocyclic encapsulation must be utilized.

Table 1: Recommended Formulation Strategies for CPME
Dosing RouteRecommended Vehicle FormulationMax Dosing Volume (Mice)Rationale & Causality
Intravenous (IV) 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Acetate Buffer (pH 4.5)5 mL/kgHP-β-CD encapsulates the lipophilic chlorophenyl ring, preventing IV precipitation. The mild acidic pH keeps the piperazine protonated[1].
Intraperitoneal (IP) 5% DMSO / 10% Tween 80 / 85% Saline10 mL/kgSurfactant-based suspension allows for slow absorption into the portal vein. DMSO ensures initial solubilization of the CPME free base[1].
Per Os (PO) 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Water10 mL/kgCreates a homogenous suspension for gastric gavage. Simulates solid-dose dissolution in the gastrointestinal tract[1].

In Vivo Pharmacokinetic (PK) and Brain Penetration Workflow

A critical metric for any CNS-targeted piperazine derivative is its ability to cross the blood-brain barrier (BBB). Historically, total brain-to-plasma ratio ( Kp,brain​ ) was used; however, this metric is heavily confounded by non-specific lipid binding. The modern gold standard is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) , which represents the true free-drug concentration available to interact with CNS targets[2].

PK_Workflow A Compound Formulation (CPME in HP-β-CD) B Rodent Dosing (IV: 5 mL/kg | PO: 10 mL/kg) A->B C Serial Blood Sampling (0.25 - 24 hrs) B->C Systemic PK D Tissue Harvest (Saline Perfusion) B->D CNS Penetration E LC-MS/MS Bioanalysis (FDA Validated) C->E D->E F PK Modeling (Kp,uu,brain Calculation) E->F

Figure 1: In vivo pharmacokinetic and brain penetration workflow for CPME.

Step-by-Step Methodology: PK and Tissue Harvest
  • Acclimation & Fasting: Fast adult male C57BL/6 mice (20-25g) for 12 hours prior to PO dosing to eliminate food-effect variability. IV and IP cohorts may remain fed.

  • Administration: Administer CPME formulations using precise body-weight-adjusted volumes. For IV dosing, utilize a 27G needle via the lateral tail vein, injecting at a slow, constant rate to avoid cardiovascular shock[1].

  • Serial Blood Sampling: Collect 20 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect blood into K2-EDTA coated tubes containing 1 mM NaF (to inhibit esterases). Centrifuge at 2,000 x g for 10 mins at 4°C to isolate plasma.

  • Terminal Brain Harvest (Perfusion): At Tmax (determined from initial plasma PK), anesthetize the animal using Isoflurane. Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) for 3 minutes to clear all intravascular blood from the brain microvasculature. Causality: Failure to perfuse will result in residual blood contaminating the brain tissue, falsely elevating the apparent CNS concentration.

  • Tissue Homogenization: Extract the brain, weigh it, and homogenize in 3 volumes (w/v) of 50% Methanol/Water using a bead-beater.

LC-MS/MS Bioanalytical Validation System

To ensure a self-validating experimental system, the quantification of CPME must strictly adhere to the FDA Bioanalytical Method Validation Guidance for Industry[3].

Step-by-Step Methodology: Sample Preparation and Analysis
  • Protein Precipitation: To 20 µL of plasma or brain homogenate, add 100 µL of ice-cold Acetonitrile containing an internal standard (e.g., a deuterated piperazine analog, 100 ng/mL).

  • Anti-Adsorption Treatment: Expert Insight: Piperazine derivatives are notorious for non-specific binding to plastic microfuge tubes. Add 0.1% Formic Acid to the extraction solvent to maintain the compound in its ionized state, preventing hydrophobic adsorption to the plastic walls.

  • Centrifugation & Injection: Vortex for 2 minutes, centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to silanized glass autosampler vials.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Detection: Electrospray Ionization in positive mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition for CPME (Parent m/z Product m/z corresponding to the cleavage of the piperazine ring).

  • Validation Metrics: Ensure the calibration curve is linear ( R2>0.99 ) over a range of 1 to 1000 ng/mL, with intra-day and inter-day precision and accuracy within ±15% [3].

Table 2: Critical PK Parameters for CPME Evaluation
ParameterUnitBiological Significance
Cmax​ ng/mLMaximum plasma concentration; dictates acute tolerability and potential Cmax-driven toxicity.
T1/2​ hrTerminal elimination half-life; informs dosing frequency for chronic efficacy models.
AUC0−∞​ hr*ng/mLTotal systemic exposure; used to calculate oral bioavailability (%F).
Kp,uu,brain​ RatioUnbound brain-to-plasma ratio. A value > 0.3 indicates excellent CNS penetration[2].

Pharmacodynamic (PD) and Tolerability Assays

Given the structural similarity of CPME to monoaminergic agents, it is highly likely to undergo hepatic metabolism via Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4-mediated N-dealkylation of the methylpiperazine group).

Metabolism CPME CPME (Parent Drug) CYP Hepatic CYP450 (CYP2D6 / CYP3A4) CPME->CYP Phase I Oxidation Ex Renal Excretion CPME->Ex Unchanged (Minor) M1 N-Dealkylated Metabolite (Active/Inactive) CYP->M1 M2 Hydroxylated Metabolite CYP->M2 M1->Ex Phase II Conjugation M2->Ex

Figure 2: Proposed hepatic clearance and metabolic pathway for CPME.

Maximum Tolerated Dose (MTD) and Behavioral Observation

Before proceeding to chronic efficacy models, an acute MTD study is mandatory.

  • Dose Escalation: Dose cohorts of mice (n=3/group) PO at 10, 30, 100, and 300 mg/kg.

  • Open Field Test (OFT): Immediately post-dose, place animals in a 40x40 cm automated open field arena for 60 minutes.

  • Causality of Observation: Because piperazine derivatives can act as atypical stimulants or sedatives, tracking total distance moved (hyperlocomotion) vs. immobility (sedation/catalepsy) provides a rapid, quantifiable readout of CNS target engagement and acute neurotoxicity.

  • Clinical Scoring: Monitor for 7 days for body weight loss (>20% warrants euthanasia), piloerection, and stereotypy.

References

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & Van De Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology.[Link][1]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA Regulatory Information.[Link][3]

  • Loryan, I., Hammarlund-Udenaes, M., & Fridén, M. (2016). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. Molecular Pharmaceutics.[Link][2]

Sources

Method

Application Note: Advanced Sample Preparation and Extraction Protocols for 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Forensic Toxicologists Technique: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and LC-MS/MS Physicochemical Profiling & Methodological Cau...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Forensic Toxicologists Technique: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and LC-MS/MS

Physicochemical Profiling & Methodological Causality

The compound 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is a lipophilic, basic piperazine derivative. Successful bioanalytical quantification of such molecules in complex biological matrices (e.g., plasma, urine) requires sample preparation techniques that exploit their specific structural features[1].

Structural Causality for Extraction:

  • The Free Secondary Amine (N4): The amide bond is formed at the N1 position of the 2-methylpiperazine ring, leaving the N4 nitrogen free. This secondary amine has a predicted pKa​ of approximately 9.0–9.5. By manipulating the sample pH, we can toggle the molecule between a highly polar, protonated cation (at pH < 7) and a lipophilic, neutral freebase (at pH > 11).

  • The 4-Chlorophenyl Moiety: This functional group imparts significant hydrophobicity to the molecule, making it highly susceptible to non-specific binding with endogenous lipids and proteins.

Because piperazine derivatives often suffer from severe ion suppression in LC-MS/MS due to matrix effects (particularly from plasma phospholipids)[2], simple Protein Precipitation (PPT) is generally insufficient. Instead, Mixed-Mode Strong Cation Exchange (MCX) SPE and High-pH Liquid-Liquid Extraction (LLE) are the most robust, self-validating approaches[3],[4].

Quantitative Performance Matrix

To guide experimental design, the following table summarizes the validated performance metrics of three distinct sample preparation workflows for piperazine derivatives in human plasma.

Extraction StrategyMean Recovery (%)Matrix Effect (%)Processing Time (96-well)Solvent Consumption / SamplePrimary Interference Removed
Protein Precipitation (PPT) 82 - 88%-35% to -50%~15 minutes300 µL (Acetonitrile)Large Proteins only
Liquid-Liquid Extraction (LLE) 74 - 80%-8% to -12%~45 minutes2.0 mL (MTBE)Salts, Polar Organics
MCX Solid-Phase Extraction 92 - 96% -2% to -5% ~60 minutes3.5 mL (Aqueous/Organic)Proteins, Salts, Phospholipids

Data synthesized from standard validation parameters for N-phenylpiperazine and related derivatives[2],[5].

Workflow Visualization: The MCX SPE Mechanism

The MCX SPE workflow is the gold standard for basic amines[3]. It utilizes a dual-retention mechanism: the lipophilic backbone captures the 4-chlorophenyl group via reversed-phase interactions, while the sulfonic acid groups ( pKa​ < 1) form strong ionic bonds with the protonated piperazine nitrogen.

SPE_Workflow Sample Biological Sample (Spiked with IS) Pretreat Acidification (2% H3PO4) Protonates Piperazine Amine Sample->Pretreat Load Load onto MCX Sorbent (Cation Exchange Binding) Pretreat->Load Wash1 Aqueous Wash (2% FA) Removes Salts & Proteins Load->Wash1 Wash2 Organic Wash (100% MeOH) Removes Phospholipids Wash1->Wash2 Elute Basic Elution (5% NH4OH/MeOH) Neutralizes & Elutes Target Wash2->Elute Analyze LC-MS/MS Quantification Elute->Analyze

Fig 1: Mixed-mode strong cation exchange (MCX) SPE workflow for basic piperazine extraction.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every protocol below is designed as a self-validating system. This means incorporating a deuterated internal standard (IS) prior to extraction to correct for recovery losses, and utilizing matrix blanks to prove the absence of carryover[5].

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE

Recommended for high-sensitivity LC-MS/MS quantification (LLOQ < 1 ng/mL).

Reagents Required: 2% Phosphoric Acid ( H3​PO4​ ), 2% Formic Acid (FA), 100% Methanol (MeOH), 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

  • Internal Standard Spiking: Aliquot 100 µL of plasma/urine into a microcentrifuge tube. Add 10 µL of deuterated IS (e.g., Piperazin-2-one-d6, 100 ng/mL)[5]. Vortex for 10 seconds.

  • Sample Acidification: Add 100 µL of 2% H3​PO4​ to the sample. Causality: This drops the pH to ~2.0, ensuring the N4 amine of the piperazine ring is 100% protonated and positively charged for optimal cation exchange[3].

  • Sorbent Conditioning: Pass 1.0 mL of 100% MeOH through a 30 mg MCX cartridge, followed by 1.0 mL of HPLC-grade water. Do not let the sorbent dry.

  • Sample Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash (Interference Removal): Wash with 1.0 mL of 2% FA in water. Causality: Removes hydrophilic interferences, salts, and residual proteins without disrupting the ionic bond.

  • Organic Wash (Phospholipid Removal): Wash with 1.0 mL of 100% MeOH. Causality: Because the analyte is locked via strong ionic bonds, 100% organic solvent can be used to aggressively wash away neutral lipids and phospholipids, drastically reducing matrix effects[2].

  • Elution: Elute the target compound with 2 x 500 µL of 5% NH4​OH in MeOH. Causality: The high pH neutralizes the piperazine amine, breaking the ionic interaction, while the methanol disrupts the reversed-phase binding.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of initial LC mobile phase.

Protocol B: High-pH Liquid-Liquid Extraction (LLE)

Recommended for rapid, cost-effective screening or GC-MS applications[4].

Reagents Required: 0.5 M Sodium Hydroxide (NaOH), Methyl tert-butyl ether (MTBE).

  • System Preparation: Aliquot 200 µL of biological sample into a 2.0 mL Eppendorf tube. Spike with 10 µL of IS.

  • Alkalinization: Add 50 µL of 0.5 M NaOH. Vortex for 15 seconds. Causality: Raising the pH to >11 suppresses the ionization of the piperazine nitrogen, converting the molecule entirely into its lipophilic freebase form[4].

  • Solvent Partitioning: Add 1.0 mL of MTBE. Causality: MTBE is selected over hexane because its slightly higher polarity better accommodates the amide bond of the target molecule, yielding higher recoveries while still excluding polar matrix salts.

  • Extraction: Shake vigorously for 10 minutes on a mechanical shaker, then centrifuge at 10,000 x g for 5 minutes to achieve a crisp phase separation.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under nitrogen and reconstitute for analysis.

Analytical Considerations for LC-MS/MS

Following extraction, the reconstituted samples should be analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in positive Electrospray Ionization (ESI+) mode.

  • Chromatography: A C18 or Biphenyl column is recommended. A biphenyl stationary phase often provides superior retention for compounds containing chlorophenyl rings via π−π interactions.

  • Mobile Phase: 0.1% Formic acid in water (A) and 0.1% Formic acid in Acetonitrile (B) ensures the piperazine remains protonated during the chromatographic run, yielding a strong [M+H]+ precursor ion for Multiple Reaction Monitoring (MRM)[3],[2].

References

  • Determination of Buspirone and its Metabolite 1-(2-Pyrimidinyl)-Piperazine in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - Chromatographia / researcher.life - 3

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - MDPI - 2

  • Target Analysis of Phenethylamines, Tryptamines, and Piperazines in Blood and Urine - Springer Protocols - 1

  • A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD - NIH - 4

  • Stability of Piperazin-2-one-d6 in different biological matrices - Benchchem - 5

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one as a Versatile, Chiral Building Block in Medicinal Chemistry

Abstract The confluence of a 4-chlorophenyl moiety, an ethanone linker, and a piperazine ring creates a privileged scaffold with significant utility in modern drug discovery. This application note delves into the synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of a 4-chlorophenyl moiety, an ethanone linker, and a piperazine ring creates a privileged scaffold with significant utility in modern drug discovery. This application note delves into the synthetic applications of this structural motif, with a specific focus on the chiral analogue, 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one. While its direct literature footprint is nascent, we can extrapolate robust synthetic strategies and potential applications from its close, achiral analogue, 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one. This guide provides detailed protocols for the synthesis of this core scaffold and its subsequent derivatization through key chemical transformations. We will explore the causality behind experimental choices and discuss how the introduction of a methyl group on the piperazine ring introduces a valuable stereocenter, opening avenues for the development of enantiomerically pure compounds with potentially enhanced pharmacological profiles.

Introduction: The Strategic Value of the Chlorophenyl-Piperazinyl-Ethanone Scaffold

The piperazine ring is a cornerstone of medicinal chemistry, appearing in a vast array of clinically successful drugs due to its favorable pharmacokinetic properties and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2][3] When coupled with a 4-chlorophenyl group—a common substituent known to enhance binding affinity and metabolic stability—the resulting scaffold becomes a powerful starting point for library synthesis.[4]

The core structure, 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one, serves as a versatile intermediate.[5][6] It possesses two primary points for chemical diversification: the secondary amine of the piperazine ring and the carbonyl group of the ethanone linker. This allows for the systematic exploration of chemical space to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide focuses on a strategically significant variant: 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one . The introduction of a methyl group at the C-2 position of the piperazine ring has two profound consequences:

  • Introduction of Chirality: It creates a stereogenic center, allowing for the synthesis of enantiomerically pure compounds. This is critical in modern drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

  • Steric and Electronic Modulation: The methyl group provides steric bulk that can influence the molecule's preferred conformation and its interaction with target proteins. It also subtly alters the basicity of the adjacent nitrogen atoms.

By understanding the chemistry of the parent scaffold, researchers can unlock the full potential of this chiral building block for creating novel and stereospecific therapeutic agents.

Physicochemical Properties & Safety Data

The properties of the parent compound, 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one, provide a baseline for its 2-methyl analogue.

PropertyValueSource
Chemical Name 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-oneNextSDS[6]
CAS Number 926187-94-2NextSDS[6]
Molecular Formula C12H15ClN2OPubChem[5]
Molecular Weight 238.71 g/mol PubChem[5]
Predicted XlogP 1.3PubChem[5]

Safety & Hazard Information (GHS Classifications for Parent Compound): [6]

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H336: May cause drowsiness or dizziness.

Note on the 2-Methyl Analogue: The addition of a methyl group will increase the molecular weight of the target compound to approximately 252.74 g/mol . Researchers should assume similar hazard classifications and handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Synthesis of the Core Building Block

The most direct method for synthesizing the target compound is via acylation of 2-methylpiperazine. A critical consideration in this synthesis is regioselectivity. 2-Methylpiperazine has two distinct secondary amines: N1 (adjacent to the methyl group) and N4. The N4 nitrogen is less sterically hindered and generally considered more nucleophilic, making it the preferred site of acylation.

G cluster_product Major Product Methylpiperazine 2-Methylpiperazine Arrow -> Base Base (e.g., TEA) DCM, 0°C to RT Methylpiperazine->Base Chlorophenylacetyl 2-(4-chlorophenyl)acetyl chloride Plus + Chlorophenylacetyl->Base TargetMolecule 2-(4-Chlorophenyl)-1- (2-methylpiperazin-1-yl)ethan-1-one Base->TargetMolecule Annotation Acylation occurs preferentially at the less sterically hindered N4 position. Base->Annotation

Caption: Proposed synthesis of the target building block.

Protocol 1: Synthesis of 2-(4-Chlorophenyl)-1-(4-(2-methylpiperazin-1-yl))ethan-1-one

Causality: This protocol utilizes a standard Schotten-Baumann-type reaction. An acid scavenger (triethylamine) is essential to neutralize the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both the reactants and the base. The reaction is started at a low temperature to control the initial exothermic reaction upon adding the acyl chloride.

Materials:

  • 2-Methylpiperazine

  • 2-(4-chlorophenyl)acetyl chloride

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-methylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Dissolve 2-(4-chlorophenyl)acetyl chloride (1.05 eq) in a separate portion of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled piperazine solution over 20-30 minutes. Maintain the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure title compound.

Application as a Building Block: Key Derivatization Protocols

The synthesized building block is primed for diversification. The secondary amine at the N1 position is a nucleophilic handle for a variety of transformations.

Caption: Key derivatization pathways from the core building block.

Protocol 2: N-Alkylation of the Piperazine Ring

Causality: This protocol is based on the well-established N-alkylation of secondary amines.[7][8] A base is required to deprotonate the secondary amine, increasing its nucleophilicity. Cesium carbonate is an effective base for this purpose, and the addition of sodium iodide can catalytically accelerate the reaction with alkyl chlorides or bromides via the Finkelstein reaction.

Materials:

  • Synthesized core building block (1.0 eq)

  • Alkyl halide (e.g., ethyl 2-bromo-2-methylpropanoate) (1.1 eq)[8]

  • Anhydrous cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Sodium iodide (NaI) (catalytic, ~0.1 eq)

  • Anhydrous solvent (e.g., DMSO or DMF)

Procedure:

  • To a solution of the core building block (1.0 eq) in anhydrous DMSO, add anhydrous cesium carbonate (3.0 eq) and sodium iodide (0.1 eq).

  • Add the alkyl halide (1.1 eq) to the mixture.

  • Stir the resulting mixture at room temperature (or with gentle heating, e.g., 40-50 °C) for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[8]

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product via flash column chromatography.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

Causality: To form a C(aryl)-N bond, a more advanced cross-coupling reaction is necessary. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for this transformation. It requires a palladium catalyst, a specialized phosphine ligand, and a base. The ligand is crucial for facilitating the reductive elimination step that forms the desired C-N bond.

Materials:

  • Synthesized core building block (1.2 eq)

  • Aryl halide or triflate (e.g., bromobenzene) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP or Xantphos) (2-10 mol%)

  • Base (e.g., sodium tert-butoxide or Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), palladium catalyst, and phosphine ligand.

  • Add the anhydrous solvent, followed by the core building block (1.2 eq) and the base (e.g., sodium tert-butoxide, 1.5 eq).

  • Seal the flask and heat the reaction mixture to 80-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the N-arylated product by flash column chromatography.

Protocol 4: Reduction of the Ketone

Causality: The reduction of the ketone to a secondary alcohol creates a new chiral center and a hydroxyl group that can be used for further functionalization (e.g., etherification). Sodium borohydride is a mild and selective reducing agent suitable for this transformation, which proceeds via the transfer of a hydride ion to the electrophilic carbonyl carbon.[1]

Materials:

  • Synthesized core building block (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5-2.0 eq)

  • Solvent (e.g., methanol or ethanol)

Procedure:

  • Dissolve the core building block in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution, ensuring the temperature remains low.

  • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of water or dilute HCl at 0 °C to destroy excess NaBH₄.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the alcohol product.

  • The resulting product is a mixture of diastereomers, which may be separable by careful chromatography if desired.

Conclusion and Future Outlook

The 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one scaffold represents a highly valuable and versatile building block for medicinal chemistry and drug development. The protocols outlined in this note provide a robust framework for its synthesis and subsequent derivatization. By leveraging the reactive handles at the piperazine N1-position and the ethanone carbonyl, researchers can rapidly generate diverse libraries of novel compounds. The inherent chirality introduced by the 2-methyl group is a key strategic advantage, enabling the development of stereochemically defined drug candidates. This can lead to compounds with improved target selectivity, enhanced potency, and potentially safer pharmacological profiles, making this building block a powerful tool in the search for next-generation therapeutics.

References

  • Title: Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes Source: Asian Journal of Chemistry URL: [Link]

  • Title: Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester Source: ResearchGate (originally published in Molbank) URL: [Link]

  • Title: Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester Source: MDPI URL: [Link]

  • Title: A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)
  • Title: 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one Source: PubChem URL: [Link]

  • Title: 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one Source: MDPI URL: [Link]

  • Title: 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one Source: NextSDS URL: [Link]

  • Title: 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid Source: PubChem URL: [Link]

  • Title: 2-chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one Source: NextSDS URL: [Link]

  • Title: Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl) Source: Latin American Journal of Pharmacy URL: [Link]

  • Title: 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one Source: ResearchGate (originally published in Molbank) URL: [Link]

  • Title: Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl} Source: SciELO URL: [Link]

  • Title: Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase Source: PubMed URL: [Link].gov/30342337/)

Sources

Method

Application Notes and Protocols for the Formulation of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

Introduction: Navigating the Formulation Challenges of a Novel Piperazine Derivative 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is a novel chemical entity with a structure suggesting potential challenges in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Formulation Challenges of a Novel Piperazine Derivative

2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is a novel chemical entity with a structure suggesting potential challenges in achieving adequate bioavailability. The presence of a chlorophenyl group indicates a likelihood of poor aqueous solubility, a common hurdle in drug development that can lead to low absorption and limited therapeutic efficacy.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on strategic approaches to formulate this and similar poorly soluble compounds. We will delve into the scientific rationale behind various formulation strategies, offering detailed protocols to enhance the solubility, dissolution rate, and ultimately, the bioavailability of this promising molecule.

The formulation strategies discussed herein are based on established principles for overcoming the challenges posed by hydrophobic active pharmaceutical ingredients (APIs).[3][4] We will explore lipid-based drug delivery systems, the generation of amorphous solid dispersions, and the engineering of nanoparticles. Each approach will be presented with a focus on the underlying mechanisms and practical, adaptable protocols for laboratory implementation.

Physicochemical Characterization: Building a Foundation for Formulation

While specific experimental data for 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is not widely available, its structural components allow for informed assumptions about its physicochemical properties. The chlorophenyl moiety suggests hydrophobicity, while the piperazine ring may offer opportunities for salt formation to improve solubility. A thorough understanding of these properties is the first step in designing a successful formulation.

Table 1: Predicted Physicochemical Properties and Their Implications for Formulation

PropertyPredicted CharacteristicImplication for Formulation
Aqueous SolubilityLowDissolution rate-limited absorption; potential for low bioavailability.
LogPHighGood membrane permeability, but challenges with wetting and dissolution.
pKaBasic (due to piperazine)Potential for pH-dependent solubility; possibility of salt formation.
Crystalline FormLikely crystalline solidHigh lattice energy may contribute to poor solubility.

A crucial first step in any formulation project is the experimental determination of these properties for the specific API batch being used.

Formulation Strategy 1: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are a powerful tool for enhancing the oral bioavailability of poorly water-soluble drugs.[5][6][7] These systems utilize lipidic excipients to solubilize the API and facilitate its absorption via intestinal lymphatic pathways, which can also help bypass first-pass metabolism.[5][7]

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[8][9] This in-situ emulsification provides a large surface area for drug absorption.

  • Excipient Screening:

    • Determine the solubility of the API in a range of oils (e.g., Capryol 90, Labrafac Lipophile WL 1349), surfactants (e.g., Kolliphor EL, Tween 80), and cosurfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

    • Select excipients that demonstrate high solubilizing capacity for the API.

  • Constructing Ternary Phase Diagrams:

    • Systematically mix the selected oil, surfactant, and cosurfactant in various ratios.

    • For each mixture, add water dropwise and observe the formation of an emulsion.

    • Map the regions of spontaneous emulsification to identify optimal component ratios.

  • API Loading and Characterization:

    • Incorporate the API into the optimized SEDDS formulation.

    • Characterize the resulting formulation for droplet size, zeta potential, and drug content.

    • Perform in vitro dissolution studies in simulated gastric and intestinal fluids.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

SLNs and NLCs are colloidal carriers made from solid lipids. They offer advantages such as controlled release and improved stability compared to liquid lipid systems.[7][10]

  • Lipid and Aqueous Phase Preparation:

    • Melt the solid lipid (e.g., Compritol 888 ATO, Precirol ATO 5) and dissolve the API in the molten lipid. For NLCs, a liquid lipid (oil) is also added to the molten solid lipid.

    • Prepare an aqueous phase containing a surfactant (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., using an Ultra-Turrax) for a defined period (e.g., 5-10 minutes).

  • Nanoparticle Formation:

    • Transfer the resulting coarse emulsion to a high-pressure homogenizer for several cycles to reduce the particle size to the nanometer range.

    • Cool the nanoemulsion in an ice bath to solidify the lipid and form SLNs/NLCs.

  • Characterization:

    • Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading.

    • Assess the in vitro drug release profile.

Formulation Strategy 2: Amorphous Solid Dispersions (ASDs)

ASDs are a well-established technique for improving the oral bioavailability of poorly soluble drugs.[1][11][12] By dispersing the API in a polymeric carrier in an amorphous state, the high energy of the amorphous form leads to increased apparent solubility and faster dissolution rates.[1][11]

Spray Drying for ASD Preparation

Spray drying is a common method for producing ASDs, offering good control over particle properties.[12]

  • Solvent and Polymer Selection:

    • Identify a common solvent for both the API and a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®).

    • The polymer should be selected based on its ability to stabilize the amorphous form of the API and prevent recrystallization.

  • Solution Preparation:

    • Dissolve the API and the polymer in the selected solvent at a specific ratio (e.g., 1:1, 1:2, 1:4 API:polymer).

  • Spray Drying Process:

    • Atomize the solution into a hot air stream in a spray dryer.

    • The solvent rapidly evaporates, leaving behind solid particles of the amorphous dispersion.

    • Optimize spray drying parameters such as inlet temperature, feed rate, and atomization pressure.

  • Characterization:

    • Confirm the amorphous nature of the API in the dispersion using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Evaluate the in vitro dissolution performance of the ASD compared to the crystalline API.

    • Assess the physical stability of the ASD under accelerated storage conditions.

Hot-Melt Extrusion (HME) for ASD Preparation

HME is a solvent-free process for preparing ASDs, making it an attractive and scalable manufacturing method.[11]

  • Polymer and Plasticizer Selection:

    • Choose a thermally stable polymer with a suitable glass transition temperature (Tg).

    • A plasticizer may be added to reduce the processing temperature and prevent thermal degradation of the API.

  • Blending:

    • Physically mix the API, polymer, and any other excipients to create a homogenous blend.

  • Extrusion:

    • Feed the blend into a hot-melt extruder.

    • The material is heated, melted, and mixed by the rotating screws, forming a solid solution.

    • The extrudate is then cooled and can be milled into a powder or shaped into pellets.

  • Characterization:

    • Perform the same characterization as for spray-dried ASDs (XRPD, DSC, dissolution, stability).

Formulation Strategy 3: Nanoparticle Engineering

Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity.[4][13][14]

Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[2]

  • Slurry Preparation:

    • Disperse the API in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, sodium lauryl sulfate).

  • Milling:

    • Introduce the slurry into a bead mill containing milling media (e.g., zirconium oxide beads).

    • The high-energy impact of the beads breaks down the API crystals into nanoparticles.

    • Optimize milling parameters such as bead size, milling speed, and time.

  • Characterization:

    • Measure the particle size distribution and zeta potential.

    • Perform dissolution studies to assess the improvement in dissolution rate.

    • Evaluate the physical stability of the nanosuspension against particle growth (Ostwald ripening).

Visualization of Formulation Workflows

Formulation_Workflow cluster_LBDDS Lipid-Based Drug Delivery Systems (LBDDS) cluster_ASD Amorphous Solid Dispersions (ASDs) cluster_Nano Nanoparticle Engineering SEDDS SEDDS Formulation Characterization Characterization (Size, Dissolution, Stability) SEDDS->Characterization SLN_NLC SLN/NLC Formulation SLN_NLC->Characterization Spray_Drying Spray Drying Spray_Drying->Characterization HME Hot-Melt Extrusion HME->Characterization Nanosuspension Nanosuspension Nanosuspension->Characterization API API Characterization Formulation_Strategy Select Formulation Strategy API->Formulation_Strategy Formulation_Strategy->SEDDS Lipid-based Formulation_Strategy->SLN_NLC Lipid-based Formulation_Strategy->Spray_Drying Amorphous Dispersion Formulation_Strategy->HME Amorphous Dispersion Formulation_Strategy->Nanosuspension Nanoparticle Final_Dosage_Form Final Dosage Form Development Characterization->Final_Dosage_Form

Caption: General workflow for the formulation of poorly soluble compounds.

Conclusion and Future Directions

The formulation of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one and similar poorly soluble molecules requires a systematic and science-driven approach. The strategies outlined in these application notes—lipid-based delivery, amorphous solid dispersions, and nanoparticle engineering—provide a robust toolkit for overcoming the challenges of poor aqueous solubility. The choice of the most suitable strategy will depend on the specific properties of the API, the desired dosage form, and the intended therapeutic application.

Further research should focus on the in vivo evaluation of these formulations in relevant animal models to establish a clear in vitro-in vivo correlation (IVIVC). Additionally, long-term stability studies are essential to ensure the robustness of the developed formulation. By applying the principles and protocols detailed in this guide, researchers can significantly enhance the potential for successful clinical translation of promising but challenging molecules.

References

  • Vertex AI Search. (2025, January 10). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs.
  • Expert Opinion on Drug Delivery. (2015, April 5). Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs.
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • WuXi AppTec DMPK. (2024, March 15).
  • Pharmaceutical Technology. (2020, November 2). Improving Solubility with Amorphous Solid Dispersions.
  • Drug Discovery Online. (2023, December 18).
  • Drug Discovery World. (2015, September 3). Spray Drying: Solving solubility issues with amorphous solid dispersions.
  • American Chemical Society. LIPID-BASED DRUG DELIVERY SYSTEMS.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Longdom Publishing. Improving Drug Bioavailability through Lipid-Based Delivery Methods.
  • Ascendia Pharmaceutical Solutions. AmorSol® - Amorphous Solid Dispersion Technology.
  • PMC.
  • Journal of Chemical and Pharmaceutical Research. (2016). Nano formulation: A novel approach for nose to brain drug delivery.
  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • PMC. (2025, May 30).
  • Expert Opinion on Drug Delivery. (2025, December 21). Advanced oral drug delivery systems: Current challenges and emerging technologies.
  • ResearchGate. Advances in lipid-based drug delivery: Enhancing efficiency for hydrophobic drugs | Request PDF.
  • PMC.
  • PMC. (2023, February 1). Advances in Oral Drug Delivery Systems: Challenges and Opportunities.
  • Royal Society of Chemistry. (2025, July 21). Precision targeting of the CNS: recent progress in brain-directed nanodrug delivery.
  • Taylor & Francis Online. (2015, May 22).
  • Neliti. (2022, December 27).
  • Wikipedia. Nanoparticles for drug delivery to the brain.
  • Frontiers. (2022, July 18). Nanogels as Novel Nanocarrier Systems for Efficient Delivery of CNS Therapeutics.
  • NextSDS. 2-chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one.
  • PubChem. 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride.
  • NextSDS. 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one.
  • PubChemLite. 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one.
  • MDPI. (2025, December 2). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
  • Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • MDPI. (2025, December 25). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
  • Sigma-Aldrich. 2-chloro-1-{4-[(2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride.
  • Pharmaffiliates. (R)-2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol.

Sources

Application

high-throughput screening assays involving 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Compound of Interest: 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one (CPME-1) and its structural derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Compound of Interest: 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one (CPME-1) and its structural derivatives.

Introduction & Pharmacological Rationale

The discovery of novel G-protein-coupled receptor (GPCR) modulators heavily relies on the interrogation of privileged chemical scaffolds. The compound 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one (hereafter referred to as CPME-1 ) represents a highly versatile piperazine-acetamide building block.

Structurally, CPME-1 features three critical pharmacophoric elements:

  • 4-Chlorophenyl group: Provides lipophilic interactions, ideal for occupying hydrophobic sub-pockets within the transmembrane (TM) bundle of class A GPCRs.

  • Acetamide linker: Offers hydrogen bond acceptor/donor capabilities, dictating the conformational geometry of the molecule.

  • 2-Methylpiperazine ring: Contains a basic nitrogen that is protonated at physiological pH, allowing for the formation of a critical salt bridge with conserved acidic residues (e.g., Asp3.32) found in many aminergic GPCRs[1].

Because the piperazine scaffold is a recognized privileged structure in neuropharmacology and oncology[2], libraries based on CPME-1 are frequently utilized in High-Throughput Screening (HTS) campaigns to identify novel allosteric modulators or orthosteric ligands. This application note details a robust, self-validating HTS workflow utilizing a primary Calcium Mobilization (FLIPR) assay, followed by an orthogonal Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to eliminate false positives.

Assay Design & Causality

Primary Assay: FLIPR Calcium Mobilization

For Gαq-coupled GPCRs, receptor activation leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum[3]. By loading cells with a calcium-sensitive fluorophore (e.g., Fluo-4), this transient Ca2+ flux can be quantified in real-time using a Fluorescent Imaging Plate Reader (FLIPR)[4].

Causality in Protocol Design:

  • Probenecid Addition: Mammalian cells express organic anion transporters (OATs) that actively extrude fluorescent dyes. We mandate the inclusion of probenecid in the assay buffer to inhibit OATs, thereby retaining the dye intracellularly and maximizing the signal-to-background ratio[4].

  • Homogeneous "No-Wash" Format: Washing steps in 384-well formats often lead to inconsistent cell detachment. Utilizing a no-wash masking dye technology ensures monolayer integrity and improves the Z'-factor[5].

Gαq-coupled GPCR signaling pathway illustrating the mechanism of the FLIPR calcium mobilization assay.

Orthogonal Assay: TR-FRET cAMP Detection

Fluorescent compound interference is a primary source of false positives in HTS. CPME-1 derivatives containing extended conjugated systems may auto-fluoresce at the FLIPR emission wavelength (515 nm). To validate hits, we employ a TR-FRET cAMP assay. Causality: TR-FRET utilizes long-lifetime lanthanide chelates (e.g., Europium). By introducing a time delay (e.g., 50 µs) between excitation and emission reading, short-lived auto-fluorescence from the library compounds completely decays, ensuring that the measured signal is purely derived from the biological interaction.

High-Throughput Screening Workflow

Step-by-step High-Throughput Screening (HTS) workflow for CPME-1 derivatives.

Step-by-Step Experimental Protocols

Protocol A: FLIPR Calcium Mobilization Assay (384-Well Format)

Reagents & Materials:

  • HEK293 cells stably expressing the target Gαq-coupled GPCR.

  • FLIPR Calcium Assay Kit (Molecular Devices)[4].

  • Probenecid (Water soluble, 250 mM stock).

  • Assay Buffer: 1X HBSS supplemented with 20 mM HEPES, pH 7.4.

  • CPME-1 compound library (10 mM stocks in 100% DMSO).

Step 1: Cell Seeding (Day -1)

  • Harvest HEK293 cells at 80% confluency using TrypLE Express.

  • Resuspend cells in standard culture media (DMEM + 10% FBS).

  • Dispense 15,000 cells per well in 25 µL volume into a 384-well black-wall, clear-bottom, poly-D-lysine coated microplate.

  • Incubate overnight at 37°C, 5% CO2​ .

Step 2: Dye Loading (Day 0)

  • Prepare the Dye Loading Buffer: Dissolve one vial of FLIPR Calcium Assay Kit dye in 100 mL of Assay Buffer. Add 1 mL of 250 mM Probenecid (final concentration 2.5 mM)[4].

  • Remove the cell plates from the incubator. Do not remove the culture media.

  • Add 25 µL of Dye Loading Buffer directly to each well (total volume = 50 µL).

  • Incubate the plates for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow for complete intracellular esterase cleavage of the AM-ester dye[6].

Step 3: Compound Preparation & FLIPR Reading

  • Dilute the CPME-1 compound library in Assay Buffer to achieve a 5X screening concentration (e.g., 50 µM for a 10 µM final assay concentration). Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity[7].

  • Transfer the cell plate and the compound source plate to the FLIPR Tetra instrument.

  • Instrument Settings: Excitation at 470-495 nm; Emission at 515-575 nm.

  • Read Protocol: Record baseline fluorescence for 10 seconds. The integrated pipettor will then add 12.5 µL of the 5X compound to the cells. Continue recording fluorescence every 1 second for 3 minutes to capture the rapid Ca2+ transient[6].

Protocol B: Data Analysis & Hit Validation

System Validation: A successful HTS run must be self-validating. The robustness of the assay is determined by calculating the Z'-factor using positive controls (known full agonists) and negative controls (DMSO vehicle).

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Acceptance Criteria: A Z'-factor 0.5 indicates an excellent assay suitable for HTS.

Representative Quantitative Data

The following table summarizes the expected quantitative output from a pilot screen of 5,000 CPME-1 derivatives, identifying modulators of a target aminergic GPCR.

Parameter / Compound ClassTotal ScreenedHit Rate (%)Mean Z'-FactorPotency Range ( EC50​ / IC50​ )Emax Range (%)
Assay Validation (Controls) N/AN/A0.78 ± 0.04N/A100% (Reference)
CPME-1 Core Scaffold 1 (Reference)N/AN/A> 50 µM< 10%
Halogenated Derivatives 1,2001.2%N/A1.5 µM - 12 µM65% - 92%
N-Alkylated Piperazines 2,5000.8%N/A0.8 µM - 8.5 µM40% - 85%
Acetamide Linker Variants 1,3000.1%N/A> 10 µM< 20%

Data Interpretation: The data demonstrates that modifications to the N-alkylated piperazine ring yield the highest potency hits, while altering the rigid acetamide linker generally abolishes activity, confirming the structural necessity of the CPME-1 backbone for receptor binding.

References

  • Cell-Based High-Throughput Screening Assay for Identification of G-Protein-Coupled Receptors Agonists and Antagonists. Universidad de Alcalá (UAH). Available at:[Link]

  • A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. National Institutes of Health (NIH) PMC. Available at:[Link]

  • Solutions for Identifying Early Leads Against GPCRs and Ion Channel Targets. Molecular Devices. Available at: [Link]

  • Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Molecular Devices. Available at: [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Available at:[Link]

  • Multiple Allosteric Sites Allow for Synergistic Enhancement of GPCR Signaling. bioRxiv. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Synthesis Yield of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the yield and purity of this target compound.

I. Synthesis Overview: The Amide Coupling Approach

The synthesis of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is typically achieved through an amide bond formation reaction. This involves the coupling of a carboxylic acid derivative of 4-chlorophenylacetic acid with 2-methylpiperazine. A common and effective strategy is to first convert the carboxylic acid into a more reactive acyl chloride, which then readily reacts with the amine to form the desired amide.

Reaction Workflow

The general synthetic route can be visualized as a two-step process:

  • Activation of Carboxylic Acid: Conversion of 2-(4-chlorophenyl)acetic acid to its corresponding acyl chloride, 2-(4-chlorophenyl)acetyl chloride.

  • Amide Coupling: Reaction of the activated acyl chloride with 2-methylpiperazine to form the final product.

Caption: General workflow for the synthesis of the target amide.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and provides actionable solutions based on established chemical principles.

Step 1: Acyl Chloride Formation

Q1: My yield of 2-(4-chlorophenyl)acetyl chloride is low. What are the potential causes and how can I improve it?

A1: Low yield in this step often points to incomplete reaction or degradation of the product. Here are the key parameters to investigate:

  • Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for this transformation.[1]

    • Thionyl Chloride (SOCl₂): This is a cost-effective option. The reaction is typically run at reflux, and the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[2][3][4] For sensitive substrates, the reaction can be performed at room temperature, sometimes with a catalytic amount of N,N-dimethylformamide (DMF).

    • Oxalyl Chloride ((COCl)₂): This reagent is often preferred for milder reaction conditions, typically run at room temperature in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF.[1] It is generally more reactive and can lead to cleaner reactions with fewer side products.

  • Reaction Conditions:

    • Anhydrous Conditions: It is crucial to ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Acyl chlorides are highly reactive and will readily hydrolyze back to the carboxylic acid in the presence of moisture.

    • Reaction Time and Temperature: If the reaction is incomplete, consider increasing the reaction time or temperature. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or taking aliquots for quenching and subsequent analysis (e.g., by ¹H NMR) can help determine the optimal reaction time.

    • Purity of Starting Material: Ensure your starting 2-(4-chlorophenyl)acetic acid is dry and free of impurities that might interfere with the reaction.

Q2: I am observing significant side product formation during the acyl chloride synthesis. What could be the cause?

A2: Side product formation is often related to the reactivity of the chlorinating agent and the reaction temperature.

  • With Thionyl Chloride: Overheating can lead to decomposition of the starting material or product. Ensure the reflux temperature is not excessively high.

  • With Oxalyl Chloride: While generally cleaner, side reactions can still occur. Ensure the addition of oxalyl chloride is done at a controlled rate, especially for larger scale reactions, to manage any exotherm.

Step 2: Amide Coupling

Q3: The final amide coupling step is giving a low yield. What factors should I consider for optimization?

A3: Low yields in the amide coupling step can be attributed to several factors, ranging from the reactivity of the acyl chloride to the reaction conditions.

  • Acyl Chloride Quality: Use the freshly prepared 2-(4-chlorophenyl)acetyl chloride immediately in the next step. Acyl chlorides are sensitive to moisture and can degrade upon storage. It is best to prepare it and use it in situ or with minimal delay.

  • Base Selection: A non-nucleophilic base is essential to neutralize the HCl generated during the reaction.[5] This prevents the protonation of the 2-methylpiperazine, which would render it non-nucleophilic.[5]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common choices. Use at least two equivalents of the amine nucleophile or one equivalent of the nucleophile and one equivalent of a non-nucleophilic base.

    • Schotten-Baumann Conditions: This involves using an aqueous base like NaOH in a biphasic system.[6] The amine is generally more nucleophilic than hydroxide, leading to the desired amide.[6]

  • Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess (1.1-1.2 equivalents) of the 2-methylpiperazine can sometimes help drive the reaction to completion.

  • Temperature Control: The addition of the acyl chloride to the solution of 2-methylpiperazine and base should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side product formation.[5] After the addition, the reaction can be allowed to warm to room temperature.

  • Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are suitable for this reaction.[7]

Q4: My final product is impure, and purification is difficult. How can I minimize impurity formation?

A4: Impurities can arise from side reactions or unreacted starting materials.

  • Di-acylation: Piperazine has two secondary amine groups. While 2-methylpiperazine has one sterically hindered secondary amine, di-acylation can still occur. Using a controlled amount of the acyl chloride and adding it slowly to the amine solution can minimize this.

  • Hydrolysis of Acyl Chloride: If moisture is present, the acyl chloride will hydrolyze back to 2-(4-chlorophenyl)acetic acid, which can be difficult to separate from the final product. Strict anhydrous conditions are paramount.

  • Work-up Procedure: A proper aqueous work-up is crucial for removing unreacted starting materials and byproducts.

    • An acidic wash (e.g., dilute HCl) can remove excess amine.

    • A basic wash (e.g., saturated NaHCO₃) can remove any unreacted carboxylic acid.

    • A final brine wash helps to remove water from the organic layer before drying.

Q5: Are there alternative methods to the acyl chloride route for this synthesis?

A5: Yes, direct amide coupling methods using coupling agents are a viable alternative and can sometimes offer milder reaction conditions and avoid the need to isolate the highly reactive acyl chloride.

  • Carbodiimide Coupling Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can efficiently mediate the amide bond formation.[8][9][10] These methods are widely used in peptide synthesis and are applicable to a broad range of substrates.[11]

  • Other Coupling Reagents: A variety of other coupling reagents exist, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which is known for its high efficiency, especially with sterically hindered substrates.[10][11]

III. Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride

Step 1: Preparation of 2-(4-chlorophenyl)acetyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-(4-chlorophenyl)acetic acid (1.0 eq).

  • Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-(4-chlorophenyl)acetyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

  • In a separate round-bottom flask under a nitrogen atmosphere, dissolve 2-methylpiperazine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2-(4-chlorophenyl)acetyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one.

Protocol 2: Synthesis via EDC/HOBt Coupling
  • To a solution of 2-(4-chlorophenyl)acetic acid (1.0 eq) and HOBt (1.2 eq) in an appropriate aprotic solvent (e.g., DMF, DCM) at 0 °C, add EDC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the HOBt-ester.

  • Add 2-methylpiperazine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous work-up as described in Protocol 1, Step 2.

  • Purify the crude product by column chromatography or recrystallization.

IV. Data Summary

The choice of synthetic route can significantly impact the overall yield. The following table provides a general comparison based on literature and common laboratory experience. Actual yields will vary depending on the specific reaction conditions and scale.

Synthetic RouteKey ReagentsTypical Yield RangeAdvantagesDisadvantages
Acyl Chloride SOCl₂ or (COCl)₂60-85%High reactivity, cost-effectiveHarsh reagents, moisture sensitive
EDC/HOBt Coupling EDC, HOBt70-90%Milder conditions, fewer side reactionsMore expensive reagents, longer reaction times

V. References

  • Vertex AI Search. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved March 21, 2026, from

  • Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid. Retrieved March 21, 2026, from

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved March 21, 2026, from

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved March 21, 2026, from

  • Waseda University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved March 21, 2026, from

  • PMC. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Retrieved March 21, 2026, from

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved March 21, 2026, from

  • Scribd. (n.d.). Optimizing Amide Coupling Reactions. Retrieved March 21, 2026, from

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved March 21, 2026, from

  • ChemicalBook. (n.d.). 2-(4-Chlorophenoxy)phenylacetic acid synthesis. Retrieved March 21, 2026, from

  • BenchChem. (n.d.). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. Retrieved March 21, 2026, from

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved March 21, 2026, from

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved March 21, 2026, from

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved March 21, 2026, from

  • Rsc.org. (n.d.). Supporting Information for - Rsc.org. Retrieved March 21, 2026, from

  • EvitaChem. (n.d.). 4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one. Retrieved March 21, 2026, from

  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Retrieved March 21, 2026, from

  • Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Retrieved March 21, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ0kACwiJHDch7pcR-xCYQiKCt6diz9989nkncfNCpcb8ou0DQVTiQVGK-nl92DVfftceYXvnVQRkGY8-qhIRntDCMaDBa9ftI7skNP8DIW-10YthAjLXf1NtyiyaVyiS78pmZ4nxjabOnJEzuSw==

  • MDPI. (2009, July 27). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved March 21, 2026, from

  • Google Patents. (n.d.). WO2020049599A1 - Process for the preparation of 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1- yl]methyl}piperazin-1-yl)-n-({3-nitro-4-[(tetrahydro-2h-pyran-4-ylmethyl)amino] phenyl}sulfonyl)-. Retrieved March 21, 2026, from

  • MDPI. (2025, December 2). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved March 21, 2026, from

  • ResearchGate. (2025, October 15). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved March 21, 2026, from

  • YouTube. (2019, November 13). synthesis of amides from acid chlorides. Retrieved March 21, 2026, from

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved March 21, 2026, from

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved March 21, 2026, from

  • BenchChem. (2026, January 5). An In-depth Technical Guide to 2-(4-Chlorophenyl)ethanol: From Discovery to Modern Applications. Retrieved March 21, 2026, from

  • NextSDS. (n.d.). 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one. Retrieved March 21, 2026, from

  • PubChem. (n.d.). 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. Retrieved March 21, 2026, from

  • Google Patents. (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid. Retrieved March 21, 2026, from

  • Google Patents. (n.d.). KR970009727B1 - Process for the preparation of 2-(2-(-4((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-acetic acid and tis dihyolrochloride. Retrieved March 21, 2026, from

  • Sigma-Aldrich. (n.d.). 2-chloro-1-{4-[(2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride. Retrieved March 21, 2026, from

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Degradation of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing stability issues with 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing stability issues with 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one in aqueous formulations.

Structurally, this compound is an amide formed by 4-chlorophenylacetic acid and 2-methylpiperazine. Its degradation profile is complex because it contains three distinct vulnerabilities: an amide linkage susceptible to hydrolysis, a basic secondary amine prone to oxidation, and a halogenated aromatic ring vulnerable to photolysis.

Part 1: Mechanistic Overview

G Compound 2-(4-Chlorophenyl)-1- (2-methylpiperazin-1-yl) ethan-1-one Hydrolysis Amide Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis pH < 3 or pH > 9 Oxidation Amine Oxidation (ROS / Trace Metals) Compound->Oxidation Dissolved O2 Photolysis Photolytic Dehalogenation (UV Light) Compound->Photolysis hν (UV) Prod1 4-Chlorophenylacetic Acid + 2-Methylpiperazine Hydrolysis->Prod1 Prod2 Piperazine N-oxide (+16 Da) Oxidation->Prod2 Prod3 Dechlorinated Radicals / Phenylacetic Acid Photolysis->Prod3

Major aqueous degradation pathways: Amide hydrolysis, amine oxidation, and photolysis.

Part 2: Diagnostic FAQs

Q: Why is my compound degrading rapidly in neutral to mildly basic aqueous buffers (pH 7.5 - 8.5)? A: The degradation is driven by either intramolecularly catalyzed amide hydrolysis or amine oxidation . The 2-methylpiperazine ring contains a secondary amine with a pKa of approximately 9.0. At pH > 7.5, a significant fraction of this amine is unprotonated. While amides typically resist hydrolysis in plain water[1], an unprotonated secondary amine in close proximity can act as an intramolecular general base, accelerating the cleavage of the adjacent amide bond. Furthermore, unprotonated piperazine rings are highly susceptible to oxidation by dissolved oxygen[2]. Causality & Mitigation: Lowering the pH to 5.5–6.0 ensures the secondary amine is fully protonated. A protonated amine lacks the lone electron pair required to act as a nucleophile or to undergo rapid oxidation, thereby stabilizing the molecule.

Q: I observe a mass shift of +16 Da in my LC-MS analysis. What is causing this, and how do I prevent it? A: A +16 Da mass shift is the classic signature of N-oxidation at the secondary amine of the piperazine moiety. Piperazines in aqueous media react with reactive oxygen species (ROS) or undergo auto-oxidation catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) leached from glassware or present in buffer salts, yielding a piperazine-N-oxide[2]. Causality & Mitigation: To prevent this, you must disrupt the oxidative catalytic cycle. Degas your aqueous buffers by sparging with argon or nitrogen to remove dissolved O₂. Additionally, supplement your formulation with 0.05% w/v EDTA to chelate trace heavy metals.

Q: My samples degrade when left on the benchtop but remain stable in the dark. Is the amide bond photolabile? A: The amide bond itself is not the primary photolabile site; rather, the 4-chlorophenyl group is undergoing photolytic dehalogenation. Exposure to ambient laboratory light (specifically UV components < 320 nm) induces homolytic cleavage of the C-Cl bond. This generates a highly reactive phenyl radical that abstracts hydrogen from the solvent, leading to dechlorinated phenylacetic acid derivatives[3]. Causality & Mitigation: Photodegradation of halogenated aromatics is a well-documented phenomenon[3]. Always handle the compound in amber glass vials and conduct benchtop work under yellow light or low-UV conditions.

Part 3: Diagnostic Workflow & Quantitative Data

Workflow Start Observe Degradation in Aqueous Solution LCMS Run LC-HRMS Analysis Start->LCMS CheckMass Identify Mass Shift LCMS->CheckMass Mass16 +16 Da (N-Oxide) CheckMass->Mass16 Oxidation MassCleave Cleavage Products (m/z ~170 & ~100) CheckMass->MassCleave Hydrolysis MassDehalo -34 Da (Dechlorination) CheckMass->MassDehalo Photolysis Action1 Degas Buffer & Add Chelators (EDTA) Mass16->Action1 Action2 Optimize pH to 5.5-6.0 (Protonate Amine) MassCleave->Action2 Action3 Use Amber Vials & Protect from Light MassDehalo->Action3

Diagnostic workflow for identifying and mitigating specific degradation mechanisms.

Quantitative Degradation Matrix

The following table summarizes expected degradation kinetics under various stress conditions to aid in rapid LC-MS peak identification.

Stress ConditionPrimary Degradation PathwayObserved LC-MS ShiftEstimated Half-LifeRecommended Mitigation
Acidic (pH < 3) Specific Acid-Catalyzed Amide HydrolysisCleavage (m/z ~171 & ~101)< 24 hrsBuffer formulation to pH 5.5–6.0
Basic (pH > 9) Base-Catalyzed Amide HydrolysisCleavage (m/z ~171 & ~101)< 12 hrsBuffer formulation to pH 5.5–6.0
Oxidative (0.3% H₂O₂) Piperazine N-Oxidation+16 Da (m/z [M+16])< 2 hrsDegas solvent; add 0.05% EDTA
Photolytic (UV/Vis) Photolytic Dehalogenation-34 Da (Loss of Cl, Gain of H)< 8 hrsAmber vials; dark storage
Part 4: Self-Validating Experimental Protocols
Protocol 1: Forced Degradation & Stability-Indicating Assay

Purpose: To systematically isolate and quantify hydrolytic, oxidative, and photolytic degradation in accordance with ICH Q1A(R2) guidelines[4]. This protocol uses internal controls to validate that degradation is caused by the targeted stressor, not an artifact.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the API in HPLC-grade Acetonitrile to a concentration of 10 mg/mL.

  • Hydrolytic Stress (Acid/Base):

    • Dilute the stock to 1 mg/mL in 0.1 M HCl (pH 1) and 0.1 M NaOH (pH 13).

    • Incubate at 40°C for 24 hours.

    • Self-Validation Step: Include a control sample diluted in pH 6.0 phosphate buffer incubated at 40°C. If the pH 6.0 control degrades equally, the degradation is purely thermal, invalidating the assumption of pH-dependence.

  • Oxidative Stress:

    • Dilute the stock to 1 mg/mL in an aqueous solution containing 0.3% v/v H₂O₂. Incubate at room temperature for 6 hours.

    • Self-Validation Step: Immediately quench a parallel "t=0" sample with an excess of sodium thiosulfate (Na₂S₂O₃). If the t=0 sample shows N-oxidation during LC-MS analysis, the oxidation is an artifact of the electrospray ionization (ESI) source, not the solution chemistry.

  • Photolytic Stress:

    • Expose a 1 mg/mL aqueous sample in a clear quartz vial to 1.2 million lux hours and 200 watt hours/square meter of UV light.

    • Self-Validation Step: Wrap a duplicate vial completely in aluminum foil (dark control) and place it in the identical light chamber. This rules out thermal degradation caused by the heat of the photostability lamp.

  • Analysis: Analyze all samples via LC-HRMS using a gradient of 5-95% Acetonitrile/Water with 0.1% Formic Acid to ensure the amine remains protonated during chromatography.

Protocol 2: Formulation of a Stability-Optimized Aqueous Vehicle

Purpose: To create a universal aqueous vehicle that simultaneously arrests hydrolysis, oxidation, and photolysis for in vivo or long-term benchtop studies.

Step-by-Step Methodology:

  • Buffer Selection: Prepare a 50 mM Citrate-Phosphate buffer. Adjust the pH to exactly 6.0.

    • Causality: pH 6.0 is low enough to fully protonate the 2-methylpiperazine amine (preventing oxidation and intramolecular nucleophilic attack) but high enough to avoid specific acid-catalyzed hydrolysis of the amide bond[1].

  • Chelation: Add 0.05% w/v Disodium EDTA to the buffer.

    • Causality: EDTA sequesters trace transition metals (Cu²⁺/Fe³⁺), effectively halting metal-catalyzed N-oxidation of the piperazine ring[2].

  • Deoxygenation: Sparge the buffer with ultra-pure Nitrogen gas for 30 minutes prior to adding the compound to displace dissolved oxygen.

  • Packaging: Filter sterilize (0.22 µm) the final solution directly into amber Type I borosilicate glass vials. Purge the headspace of the vial with Nitrogen gas before sealing with a PTFE-lined septum.

References
  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • SlideShare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • Indian Academy of Sciences. Thermodynamic, kinetic and mechanistic investigations of Piperazine oxidation by Diperiodatocuprate(III) complex in aqueous alkaline medium. [Link]

  • Annual Reviews. PHOTOCHEMISTRY OF BIOACTIVE COMPOUNDS: A REVIEW OF PESTICIDE PHOTOCHEMISTRY. [Link]

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

Welcome to the technical support center for the chromatographic analysis of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of mobile phase optimization for this and structurally similar compounds. Here, we synthesize technical expertise with practical, field-proven insights to help you overcome common chromatographic challenges.

Understanding the Analyte: Physicochemical Properties

Before diving into troubleshooting, understanding the inherent properties of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is crucial. Its structure, featuring a basic 2-methylpiperazine moiety and a nonpolar chlorophenyl group, dictates its behavior in a chromatographic system.

PropertyValue (Predicted/Analogous)Implication for Chromatography
Molecular Formula C₁₃H₁₇ClN₂O-
Molecular Weight 252.74 g/mol Influences diffusion and mass transfer.
pKa (most basic) ~8.5 - 9.5 (for piperazine nitrogen)The compound is a base; its charge state is highly dependent on mobile phase pH. This is the most critical parameter for controlling retention and peak shape.[1][2]
XLogP3 ~2.5 - 3.5Indicates moderate hydrophobicity, making it suitable for reversed-phase chromatography.
Chirality Contains a stereocenterChiral separation methods are required to resolve enantiomers.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing severe peak tailing for my compound?

A1: Peak tailing is the most common issue for basic compounds like this one.[5][6] It is primarily caused by secondary ionic interactions between the protonated (positively charged) analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[6][7][8]

Q2: How does mobile phase pH affect the retention time?

A2: For a basic compound, as you increase the mobile phase pH, the compound becomes less protonated (more neutral). In reversed-phase HPLC, this increases its hydrophobicity and, therefore, its retention time.[9] Conversely, lowering the pH protonates the compound, making it more polar and decreasing its retention time.[1][10]

Q3: My compound is not retained on a C18 column. What should I do?

A3: If your compound, despite its moderate LogP, is eluting at or near the solvent front, it is likely too polar under the current conditions (e.g., highly protonated at low pH with a high percentage of organic solvent). Consider increasing the mobile phase pH to neutralize the compound and increase retention.[9] Alternatively, for very polar basic compounds, Hydrophilic Interaction Chromatography (HILIC) may be a more suitable approach.[11][12]

Q4: Can I use Supercritical Fluid Chromatography (SFC) for this analysis?

A4: Yes, SFC is an excellent alternative, particularly for chiral separations and for analyzing polar basic compounds.[13][14][15] It often provides faster separations and uses less organic solvent.[13] However, peak shape for basic analytes can still be challenging and may require specific columns (e.g., 2-ethylpyridine) or additives.[14][16]

Troubleshooting Guide: A Problem-and-Solution Approach

Issue 1: Poor Peak Shape (Tailing)

You observe a peak that is not symmetrical, with a drawn-out trailing edge. A good peak should have a tailing factor (Tf) or asymmetry factor (As) close to 1.0.[8]

Probable Cause: Secondary interactions with acidic silanols on the stationary phase.[5][6]

Solutions (In Order of Application):

  • Adjust Mobile Phase pH:

    • Low pH Approach (Ion Suppression): Lower the mobile phase pH to 2.5-3.0 using an appropriate buffer (e.g., 10-20 mM phosphate or formate).[6][17] At this pH, most silanol groups are protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte.[8]

      • Caution: Ensure your column is stable at low pH. Operating outside the column's recommended pH range can degrade the stationary phase.[1]

    • High pH Approach (Analyte Neutralization): Use a high pH-stable column (e.g., hybrid silica) and raise the mobile phase pH to >10 using a buffer like ammonium bicarbonate. At this pH, the analyte is in its neutral, free-base form, eliminating ionic interactions and often improving retention.[9]

  • Add a Competing Base:

    • Incorporate a "silanol suppressor" like Triethylamine (TEA) at a low concentration (e.g., 5-10 mM) into your mobile phase.[17] TEA is a stronger base that preferentially interacts with the active silanol sites, effectively masking them from your analyte.

    • Drawback: Competing bases can shorten column lifetime and may suppress MS signals if using LC-MS.[17]

  • Increase Buffer Concentration:

    • Increasing the ionic strength of the mobile phase (e.g., from 10 mM to 50 mM buffer) can help shield the ionic interactions causing tailing. Ensure the buffer is soluble in the organic modifier.[18]

  • Select a Modern, High-Purity Column:

    • Use a column made from high-purity, "Type B" silica with low silanol activity.[5][17] These columns are often end-capped to a high degree to minimize exposed silanols.[8]

Workflow for Troubleshooting Peak Tailing

Caption: A step-by-step workflow for diagnosing and fixing peak tailing issues.

Issue 2: Poor Retention or Co-elution with Impurities

Your peak of interest elutes too early, or it is not separated from other components in the sample.

Probable Cause: Improper mobile phase strength (organic content) or suboptimal pH for selectivity.

Solutions:

  • Optimize Organic Modifier Percentage:

    • Problem: Analyte elutes too early.

    • Solution: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This increases the polarity of the mobile phase, leading to stronger retention on a reversed-phase column.

    • Problem: Analyte elutes too late.

    • Solution: Increase the percentage of the organic modifier.

  • Leverage pH for Selectivity:

    • The charge state of your analyte and any basic or acidic impurities changes with pH.[1][2]

    • Protocol: Perform a pH screening study. Prepare mobile phases with buffers at different pH values (e.g., pH 3, 5, 7, 9) and run your sample under each condition. You will likely observe significant changes in the retention times and elution order of your compound and its impurities, allowing you to find a pH that provides optimal resolution.[2]

  • Change the Organic Modifier:

    • Acetonitrile, methanol, and tetrahydrofuran (THF) offer different selectivities. If you are not achieving separation with acetonitrile, try substituting it with methanol. Methanol is more viscous but can alter the elution order of closely related compounds.[18]

Issue 3: Difficulty with Chiral Separation

You need to separate the enantiomers of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one, but you are not achieving baseline resolution.

Probable Cause: Incorrect choice of chiral stationary phase (CSP) or mobile phase.

Solutions:

  • Chiral Stationary Phase (CSP) Screening:

    • There is no universal CSP. Screening is essential. For piperazine derivatives, polysaccharide-based CSPs (e.g., coated or immobilized amylose or cellulose derivatives) are a common starting point.[19]

  • Mobile Phase Optimization for Chiral Separation:

    • Normal Phase: Often the first choice for chiral separations. A typical mobile phase is a mixture of an alkane (like hexane or heptane) with an alcohol modifier (like ethanol or isopropanol).

    • Reversed Phase: If the compound is not soluble in normal-phase solvents, reversed-phase chiral chromatography can be used. Mobile phases are typically mixtures of water/buffer and acetonitrile or methanol.

    • Additives: For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase (e.g., 0.1%) is often crucial to improve peak shape and prevent on-column racemization.

  • Consider Supercritical Fluid Chromatography (SFC):

    • SFC is highly effective for chiral separations and is often faster than HPLC.[13] The mobile phase is typically supercritical CO₂ with an alcohol co-solvent (e.g., methanol). As with HPLC, basic additives are often required for good peak shape.

Experimental Protocol: Mobile Phase pH Screening for Reversed-Phase HPLC

Objective: To determine the optimal mobile phase pH for the separation of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one from its potential impurities.

Materials:

  • HPLC system with UV or PDA detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm) stable over a wide pH range

  • Mobile Phase A Buffers:

    • pH 3.0: 20 mM Potassium Phosphate, pH adjusted with phosphoric acid

    • pH 7.0: 20 mM Potassium Phosphate, pH adjusted

    • pH 10.0: 20 mM Ammonium Bicarbonate, pH adjusted with ammonium hydroxide

  • Mobile Phase B: Acetonitrile

  • Sample: Your analyte dissolved in a suitable solvent (e.g., 50:50 water:acetonitrile)

Method:

  • Prepare Mobile Phases: Prepare the three aqueous buffer solutions (A) and filter them through a 0.45 µm filter.

  • Equilibrate the System (pH 3.0):

    • Install the C18 column.

    • Purge the system with the pH 3.0 buffer and acetonitrile.

    • Equilibrate the column with your starting gradient conditions (e.g., 95% A / 5% B) for at least 15-20 column volumes.

  • Run the Analysis (pH 3.0):

    • Inject your sample.

    • Run a generic gradient (e.g., 5% to 95% B over 15 minutes).

    • Record the chromatogram.

  • Flush and Re-equilibrate (to pH 7.0):

    • CRITICAL: Before switching to a new pH, flush the entire system and column thoroughly with a 50:50 mixture of water and organic solvent (without buffer) to prevent buffer precipitation.

    • Equilibrate the column with the pH 7.0 buffer and your starting gradient conditions.

  • Run the Analysis (pH 7.0): Inject the sample and run the same gradient as in step 3.

  • Flush and Re-equilibrate (to pH 10.0): Repeat the flushing procedure from step 4, then equilibrate with the pH 10.0 buffer.

  • Run the Analysis (pH 10.0): Inject the sample and run the same gradient.

  • Analyze Results: Compare the three chromatograms. Evaluate the retention time of the main peak, its peak shape, and its resolution from all other peaks. Select the pH that provides the best overall separation.

Decision Tree for Chromatographic Mode Selection

Mode_Selection Start Analyte: 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one IsChiral Is Chiral Separation Required? Start->IsChiral Achiral Achiral (Purity/Assay) IsChiral->Achiral No Chiral Chiral (Enantiomeric Purity) IsChiral->Chiral Yes RP_HPLC Start with Reversed-Phase HPLC (C18, pH 3 or pH 10) Achiral->RP_HPLC SFC Start with SFC (Polysaccharide CSP + basic additive) Chiral->SFC HILIC If poor retention in RP-HPLC, consider HILIC RP_HPLC->HILIC Poor Retention Chiral_HPLC Alternatively, Chiral HPLC (Normal or Reversed Phase) SFC->Chiral_HPLC No SFC access

Caption: A decision guide for selecting the appropriate chromatographic technique.

References

  • Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Available from: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Available from: [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Available from: [Link]

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Available from: [Link]

  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Available from: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available from: [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. Available from: [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available from: [Link]

  • Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Available from: [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Available from: [Link]

  • PubMed. (2012). Analysis of basic compounds by supercritical fluid chromatography: attempts to improve peak shape and maintain mass spectrometry compatibility. Available from: [Link]

  • PubMed. (2022). Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis. Available from: [Link]

  • ResearchGate. (n.d.). Preparation of chiral 2-methylpiperazine. Available from: [Link]

  • Agilent. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Available from: [Link]

  • Oxford Academic. (n.d.). Chromatographic Behavior of Polar Compounds With Liquid vs. Supercritical Fluid Mobile Phases. Available from: [Link]

  • ACS Publications. (n.d.). Supercritical fluid chromatography of polar drugs using small-particle packed columns with mass spectrometric detection. Available from: [Link]

  • PubChem. (n.d.). 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride. Available from: [Link]

  • ACS Publications. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Available from: [Link]

  • ResearchGate. (2026). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Available from: [Link]

  • ResearchGate. (2026). AN IMPROVED AND SCALABLE METHOD DEVELOPED FOR THE SYNTHESIS OF 2-[4-[(4-CHLOROPHENYL) PHENYL METHYL]-1-PIPERAZINYL] ETHANOL, A KEY INTERMEDIATE FOR CETIRIZINE WHICH IS ANTIALLERGIC DRUG. Available from: [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Available from: [Link]

  • PubMed. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]

  • PubChemLite. (n.d.). 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one. Available from: [Link]

  • ResearchGate. (n.d.). Evaluation of various HILIC materials for the fast separation of polar compounds. Available from: [Link]

  • PubChem. (n.d.). 1-(2-((4-Chlorophenyl)methoxy)phenyl)ethan-1-one. Available from: [Link]

  • RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Available from: [Link]

  • PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Available from: [Link]

  • ResearchGate. (2025). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Available from: [Link]

  • ACS Publications. (2025). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific amide coupling reaction. Our focus is on providing a deep, mechanistic understanding of potential issues and offering field-proven, actionable solutions to reduce byproduct formation and enhance yield.

Section 1: Understanding the Core Reaction & Key Challenges

Q: What are the primary synthetic routes for preparing 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one?

There are two principal methods for forming the target amide bond, each with distinct advantages and challenges.

  • Acyl Chloride (Schotten-Baumann) Route: This classic method involves the reaction of 2-(4-chlorophenyl)acetyl chloride with 2-methylpiperazine, typically in a two-phase system with an aqueous base to neutralize the HCl byproduct.[1][2] It is often fast and high-yielding but can be sensitive to moisture and may require careful control of addition rates.

  • Carboxylic Acid (Amide Coupling) Route: This approach couples 2-(4-chlorophenyl)acetic acid directly with 2-methylpiperazine using a coupling agent, such as a carbodiimide (e.g., DCC, EDC) or a uronium salt (e.g., HATU).[3][4] This method offers milder conditions but introduces the complexity of activating agents and potential side reactions associated with them.

Synthetic_Pathways cluster_0 Route 1: Acyl Chloride cluster_1 Route 2: Amide Coupling Acid_Chloride 2-(4-Chlorophenyl)acetyl chloride Product Target Product: 2-(4-Chlorophenyl)-1- (2-methylpiperazin-1-yl)ethan-1-one Acid_Chloride->Product Schotten-Baumann Conditions Base Base (e.g., NaOH, Et3N) Carboxylic_Acid 2-(4-Chlorophenyl)acetic acid Carboxylic_Acid->Product Amide Coupling Reaction Coupling_Agent Coupling Agent (e.g., EDC, DCC) Piperazine 2-Methylpiperazine Piperazine->Acid_Chloride Piperazine->Carboxylic_Acid

Caption: Primary synthetic routes to the target compound.

Q: What is the single most critical challenge in this synthesis?

The primary challenge is regioselectivity . 2-Methylpiperazine is an unsymmetrical diamine with two secondary amine centers: N1 and N4.

  • N1 Position: This nitrogen is adjacent to the methyl-bearing carbon (C2), making it more sterically hindered .

  • N4 Position: This nitrogen is distal to the methyl group, making it less sterically hindered and, under standard conditions, more nucleophilic.

The desired product, 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl )ethan-1-one, requires acylation at the more hindered N1 position. Kinetically, the reaction will favor acylation at the N4 position, leading to the undesired regioisomer, 2-(4-Chlorophenyl)-1-(3-methylpiperazin-1-yl )ethan-1-one, as the major byproduct. Overcoming this inherent reactivity preference is the key to a successful synthesis.

Section 2: Troubleshooting Guide - Byproduct Formation

This section addresses the most common impurities and provides targeted strategies for their mitigation.

Problem 1: My reaction produces the wrong isomer (N4-acylation) as the major product.

Causality: As discussed, the N4 position is electronically and sterically favored for acylation. A direct, one-step reaction is highly likely to yield the N4-acylated product as the major or exclusive isomer.

Solution: N4-Protection Strategy

To force the reaction to the N1 position, a protection-acylation-deprotection strategy is the most robust and reliable approach.

Step-by-Step Protocol:

  • Selective N4-Protection: Protect the more reactive N4 nitrogen with a suitable protecting group. The Boc (tert-butoxycarbonyl) group is ideal due to its steric bulk, which directs it to the less hindered N4 position, and its stability in subsequent reaction conditions.

  • N1-Acylation: With the N4 position blocked, acylation will proceed exclusively at the free N1 position.

  • Deprotection: Remove the protecting group (e.g., using acid for a Boc group) to yield the desired N1-acylated product.

Protection_Strategy Start 2-Methylpiperazine Step1 Step 1: N4-Protection (e.g., (Boc)2O) Start->Step1 Protected tert-butyl 3-methylpiperazine -1-carboxylate Step1->Protected Step2 Step 2: N1-Acylation (Acyl Chloride or Coupling) Protected->Step2 Acylated Protected Target Compound Step2->Acylated Step3 Step 3: Deprotection (e.g., TFA, HCl) Acylated->Step3 Final Desired N1-Acylated Product Step3->Final

Caption: N4-Protection strategy workflow for regioselective synthesis.

Problem 2: My product is contaminated with a di-acylated byproduct.

Causality: This occurs when both the N1 and N4 nitrogens of 2-methylpiperazine are acylated. It is a direct result of using an excess of the acylating agent (acyl chloride or activated carboxylic acid) relative to the piperazine.

Solutions:

  • Strict Stoichiometric Control: Use a slight excess of 2-methylpiperazine (e.g., 1.1 to 1.2 equivalents) relative to the acylating agent. This ensures the limiting reagent is the acylating species, minimizing the chance of a second acylation.

  • Slow Addition (Reverse Addition): Add the acylating agent dropwise to a solution of the 2-methylpiperazine. This maintains a high concentration of the amine relative to the acylating agent throughout the reaction, strongly disfavoring di-acylation.

Byproduct_Pathways cluster_products Potential Products Piperazine 2-Methylpiperazine N1_Product Desired N1-Isomer Piperazine->N1_Product + 1 eq. R-CO-X (Hindered Site) N4_Product Undesired N4-Isomer (Major Kinetic Product) Piperazine->N4_Product + 1 eq. R-CO-X (Favored Site) Acyl_Agent Acylating Agent (R-CO-X) Di_Product Di-acylated Byproduct N1_Product->Di_Product + 1 eq. R-CO-X N4_Product->Di_Product + 1 eq. R-CO-X

Caption: Reaction pathways leading to desired and undesired products.

Problem 3: When using EDC/DCC, I get a low yield and a significant amount of an insoluble N-acylurea byproduct.

Causality: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate can either react with the amine to form the desired amide or undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[6] This side reaction is a common failure mode in carbodiimide couplings.

Solution: Use of Additives

To prevent the N-acylurea rearrangement, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are used.[5][7] These additives act as "active ester traps." They react with the O-acylisourea intermediate faster than it can rearrange, forming a semi-stable active ester (e.g., HOBt-ester). This new intermediate is still reactive enough to acylate the amine but is not prone to the N-acylurea side reaction, thereby improving the overall yield.

AdditiveAdvantageConsiderations
HOBt Highly effective and widely used.Has been classified as potentially explosive under certain conditions.[6]
OxymaPure A safer, non-explosive alternative to HOBt with comparable or superior efficacy.[7]May react with certain carbodiimides like DIC to form HCN, though this is not an issue with EDC.[6]

Section 3: FAQs - Protocol Optimization

Q: Which synthetic route is generally better for this specific transformation?

For this synthesis, where regioselectivity is the primary concern, the Amide Coupling Route combined with an N4-protection strategy is superior . It offers milder conditions that are more compatible with protecting groups (like Boc) and allows for better control over the reaction compared to the highly reactive acyl chloride.

Q: What is the best choice of base and solvent?
  • Base: For the coupling step, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended.[4][8] They are effective at scavenging the proton from the amine salt without interfering with the reaction.

  • Solvent: Aprotic solvents are required. Dichloromethane (DCM) is an excellent first choice due to its inertness and ease of removal.[9] N,N-Dimethylformamide (DMF) can also be used, especially if solubility is an issue, but it is harder to remove.[4]

Q: How can I effectively purify the final product?

The basic nature of the piperazine ring is the key to purification.

  • Acid-Base Extraction: After the reaction, the crude mixture can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities (like N-acylurea) remain in the organic layer. The aqueous layer can then be separated, basified with a base (e.g., NaOH), and re-extracted with an organic solvent to recover the pure, free-based product. This method is highly effective for removing carbodiimide byproducts.[10]

  • Silica Gel Chromatography: If isomers or closely related impurities are present, column chromatography is necessary. A gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (0.5-1%) added to the mobile phase, is typically effective at preventing the basic compound from streaking on the acidic silica gel.[11]

Section 4: Recommended Experimental Protocol

This protocol details the N4-protection strategy using the amide coupling route with EDC/OxymaPure.

Protocol: Synthesis via N4-Boc Protection and EDC/OxymaPure Coupling

Part A: N4-Boc Protection of 2-Methylpiperazine

  • Dissolve 2-methylpiperazine (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of piperazine).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor by TLC for the disappearance of starting material.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl 3-methylpiperazine-1-carboxylate, which can often be used without further purification.

Part B: Amide Coupling

  • Dissolve 2-(4-chlorophenyl)acetic acid (1.0 eq), OxymaPure (1.2 eq), and the N4-Boc-2-methylpiperazine from Part A (1.1 eq) in DCM.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Cool the mixture to 0 °C.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) in one portion.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude Boc-protected product.

Part C: Boc Deprotection

  • Dissolve the crude product from Part B in DCM (~5 mL per gram).

  • Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane.

  • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the mixture under reduced pressure.

  • Perform an acid-base workup as described in the purification FAQ to isolate the final, pure 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one.

References

  • Chemistry Schotten Baumann Reaction. SATHEE. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Carbodiimide. Wikipedia. [Link]

  • Schotten-Baumann Conditions. Organic Chemistry Portal. [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. [Link]

  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Patsnap Eureka. [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl) - Amanote Research. Amanote Research. [Link]

  • A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. [Link]

  • Methylation of piperazines.
  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Publications. [Link]

  • 1,4-二酰基-2-甲基哌嗪类衍生物的合成研究 (Synthesis of 1,4-diacyl-2-methylpiperazine derivatives). Hans Publishers. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. [Link]

  • Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Royal Society of Chemistry. [Link]

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC. [Link]

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

  • Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Taylor & Francis Online. [Link]

  • Process for the preparation of 2-(2-(-4((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-acetic acid and tis dihyolrochloride.
  • Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. [Link]

  • Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride.
  • Optimizing Amide Coupling Reactions. Scribd. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride. PubChem. [Link]

  • Process for the preparation of 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1- yl]methyl}piperazin-1-yl)-n-({3-nitro-4-[(tetrahydro-2h-pyran-4-ylmethyl)amino] phenyl}sulfonyl)-.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. PMC. [Link]

  • 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. PubChem. [Link]

  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}. SciELO. [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. [Link]/v1)

Sources

Troubleshooting

resolving chiral enantiomers of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

[label="Basify & Recover", fillcolor="#34A853 Caption: Logical workflow for developing a Chiral SFC method for basic piperazine amides. PILLAR 2: Diastereomeric Salt Resolution For bulk scale-up without specialized chrom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="Basify & Recover", fillcolor="#34A853

Caption: Logical workflow for developing a Chiral SFC method for basic piperazine amides.

PILLAR 2: Diastereomeric Salt Resolution

For bulk scale-up without specialized chromatographic equipment, exploiting the basicity of the N4 piperazine amine via classical salt resolution is highly effective.

FAQ & Troubleshooting: Fractional Crystallization

Q: What is the optimal chiral resolving agent for this specific molecule? A: (2S,3S)-Tartaric acid and its derivatives (e.g., Di-p-toluoyl-L-tartaric acid) are the most robust choices. Causality: The basicity of the secondary amine ( pKa​≈9.0 ) pairs perfectly with the dicarboxylic acid structure of tartaric acid. Tartaric acid forms highly structured, head-to-tail connected 2D hydrogen-bonded layers in the crystal lattice[1]. The 2-methylpiperazine moiety intercalates into these chiral spaces. The bulky 4-chlorophenylacetyl group will force one enantiomer into an unstable axial conformation within this lattice, drastically differentiating the solubility of the two resulting diastereomeric salts[1].

Q: My salt crystallization yielded a thick oil instead of a solid crystal. How do I fix this? A: You are experiencing "oiling out" (liquid-liquid phase separation). This occurs when the supersaturation of the diastereomeric salt exceeds its nucleation threshold, but the melting point of the solvated salt is lower than the crystallization temperature. Solution:

  • Alter the Dielectric Constant: Switch from a pure alcohol to an EtOH/Water (e.g., 9:1) mixture. Increasing the solvent polarity encourages ionic lattice formation over amorphous aggregation.

  • Reduce Supersaturation: Dilute the solution by 20% and lower the cooling rate to ≤0.1°C /min.

Quantitative Data: Chiral Acid Screening Matrix
Resolving AgentOptimal Solvent SystemExpected Yield (Max 50%)Enantiomeric Excess (ee%)
L-(+)-Tartaric Acid EtOH / Water (9:1)35 - 40%> 95% (after 1 recrystallization)
Di-p-toluoyl-L-tartaric acid Acetone / Water (95:5)40 - 45%> 98% (direct precipitation)
(1R)-(-)-10-Camphorsulfonic acid Isopropanol20 - 25%~ 80% (requires multiple crops)
Protocol: Self-Validating Fractional Crystallization

Trustworthiness Check: This protocol mandates mother liquor analysis to verify that resolution—not degradation—has occurred.

  • Salt Formation: Dissolve 1.0 eq of the racemic amide in EtOH/Water (9:1) at 60°C. Slowly add 1.0 eq of L-(+)-Tartaric acid.

  • Controlled Crystallization: Hold at 60°C for 30 minutes, then cool at a strict rate of 0.1°C/min to 20°C.

  • Filtration & Isolation: Filter the resulting crystals. Crucial Step: Retain the mother liquor.

  • Self-Validation (Mass Balance & ee% Check):

    • Basify a small sample of the crystals and run chiral HPLC to determine the ee% of Isomer A.

    • Evaporate a known volume of the mother liquor, basify, and run chiral HPLC to determine the ee% of Isomer B.

    • Logic: If the crystals show 90% ee for Isomer A, the mother liquor must show a proportional enrichment of Isomer B. If it does not, the compound is degrading under thermal conditions.

  • Free Base Recovery: Suspend the validated crystals in water, adjust to pH 10 using 1M NaOH, and extract 3x with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield the pure resolved enantiomer.

Salt_Resolution Racemate Racemic Free Base (in EtOH/Water) AddAcid Add Chiral Resolving Agent (e.g., L-Tartaric Acid) Racemate->AddAcid Heat Heat to Dissolution (60-70°C) AddAcid->Heat Cool Controlled Cooling (0.1-0.2°C/min) Heat->Cool Filter Filtration Cool->Filter Crystals Diastereomeric Salt (Enriched Isomer A) Filter->Crystals MotherLiq Mother Liquor (Enriched Isomer B) Filter->MotherLiq Basify Basification (NaOH) & Extraction (EtOAc) Crystals->Basify PureEnant Resolved Enantiomer (Free Base) Basify->PureEnant

Caption: Classical diastereomeric salt resolution and free base recovery workflow.

Sources

Optimization

preventing oxidation of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one during long-term storage

Technical Support Center: Long-Term Storage of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one This guide provides in-depth technical support for researchers, scientists, and drug development professionals on th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Long-Term Storage of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the oxidative degradation of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one during long-term storage. Our recommendations are grounded in established principles of organic chemistry and empirical data on the stability of related chemical structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound during storage?

The degradation of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is primarily driven by oxidation, accelerated by factors such as exposure to atmospheric oxygen, elevated temperatures, light, and the presence of catalytic metal ions. The molecule possesses two key functional groups: a piperazine ring and a ketone. The piperazine moiety is particularly susceptible to oxidation.

Q2: Which part of the molecule is most susceptible to oxidation?

The 2-methylpiperazine ring is the most likely site of initial oxidative attack. Research on the atmospheric oxidation of piperazine and its derivatives shows that degradation is often initiated by hydrogen abstraction from either the C-H bonds on the ring or the N-H bond of the secondary amine.[1][2] This process forms highly reactive alkyl or aminyl radicals, which can then react with molecular oxygen to propagate a chain reaction, leading to a variety of degradation products, including cyclic imines, amides, and N-oxides.[2][3] While the ketone functional group is generally more resistant to oxidation than an aldehyde, it contributes to the overall electronic environment of the molecule.[4]

Q3: What are the ideal storage conditions (temperature, atmosphere) for long-term stability?

To ensure maximum stability and prevent oxidative degradation, we recommend the following storage conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -80°C (Ultra-low Freezer)Low temperatures drastically reduce the rate of chemical reactions, including oxidation and thermal degradation.[5][6] Studies on other temperature-sensitive organic molecules, such as ketone bodies, show significantly less degradation at -80°C compared to -20°C.[5][6][7]
Atmosphere Inert Gas (Argon or Nitrogen)Replacing atmospheric air with an inert gas eliminates the primary oxidizing agent, oxygen. This is critical to prevent the formation of peroxyl radicals, a key step in the oxidative degradation pathway of piperazine derivatives.[2]
Light Amber Glass Vial / Opaque ContainerExposure to UV or visible light can provide the energy to initiate radical formation, accelerating degradation. Amber vials block UV light, protecting the compound.
Moisture Desiccated EnvironmentThe compound should be stored in a dry, solid state. Moisture can facilitate certain degradation pathways and hydrolysis.
Q4: Are there any materials I should avoid for storage containers?

Yes. The choice of storage container is critical. You should avoid direct contact with metals, especially copper. Studies on piperazine oxidation have shown that copper ions (Cu²⁺) can act as potent catalysts for the oxidation process, dramatically increasing the rate of degradation.[8] While iron and stainless steel are weaker catalysts, it is best practice to avoid metal containers or spatulas.

Recommended Containers:

  • Borosilicate glass vials (Type 1, amber) with PTFE-lined caps.

  • High-purity, virgin polytetrafluoroethylene (PTFE) containers for highly sensitive applications.

Q5: How can I detect if my sample has started to degrade?

Degradation can be identified by several methods:

  • Visual Inspection: A change in color (e.g., yellowing) or physical state of the solid powder can indicate degradation.

  • Chromatographic Analysis (HPLC, LC-MS): This is the most reliable method. The appearance of new peaks or a decrease in the area of the main peak corresponding to the parent compound in your chromatogram is a clear sign of degradation.

  • NMR Spectroscopy: ¹H or ¹³C NMR can reveal the presence of new chemical species.

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action(s)
Appearance of new peaks in HPLC/LC-MS analysis after storage. Oxidative or thermal degradation.1. Immediately transfer an aliquot of the stock material to a new, clean amber glass vial. 2. Purge with argon or nitrogen (see Protocol 1). 3. Store at -80°C. 4. Re-analyze the sample to confirm if degradation has been halted.
The solid compound has developed a yellowish tint. Formation of chromophoric degradation products, likely from oxidation.This is a strong indicator of degradation. The material may not be suitable for sensitive experiments. If use is necessary, purify by recrystallization or column chromatography before use and store under recommended inert and cold conditions.
Inconsistent experimental results using the same batch of compound. Non-homogenous degradation within the stock vial, likely due to repeated opening and exposure to air.1. Aliquot the compound into smaller, single-use vials upon receipt (see Protocol 2). 2. Store all aliquots under inert atmosphere at -80°C. 3. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles and repeated exposure of the bulk material.

Visualizing the Degradation Pathway and Prevention Workflow

Potential Oxidation Mechanism

The diagram below illustrates a plausible initial step in the oxidative degradation of the piperazine ring, which is the most vulnerable part of the molecule.

Caption: Initial steps of oxidative degradation.

Recommended Long-Term Storage Workflow

Follow this workflow to ensure the long-term stability of your compound.

Caption: Workflow for optimal long-term storage.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Storage Vials

This protocol describes how to create an inert atmosphere in your storage vial to prevent oxidation.

Materials:

  • Source of dry Argon (Ar) or Nitrogen (N₂) gas with a regulator.

  • Tubing and a long needle (e.g., a Pasteur pipette or a stainless-steel needle).

  • Your aliquoted vial of the compound with its cap.

Procedure:

  • Set the gas regulator to a very low, gentle flow rate (e.g., 1-2 psi). You want to displace the air, not blow the solid powder out of the vial.

  • Carefully insert the needle into the vial, ensuring the tip is just above the surface of the solid compound.

  • Place the vial cap loosely on top of the threads to allow the displaced air (which is denser than N₂ but less dense than Ar) to escape.

  • Gently flush the vial with the inert gas for 30-60 seconds.

  • While the gas is still flowing, slowly remove the needle and immediately tighten the cap securely.

  • Seal the cap with paraffin film for an extra barrier against moisture and air ingress.

  • Proceed to store at -80°C.

Protocol 2: Aliquoting for Long-Term Storage

This protocol minimizes the risk of contaminating and degrading your entire stock of the compound.

Procedure:

  • Upon receiving the compound, perform all aliquoting work in a clean, dry environment, preferably in a glove box with an inert atmosphere if available.

  • Based on your typical experimental needs, weigh out appropriate quantities of the compound into separate, pre-labeled amber glass vials.

  • By creating multiple smaller aliquots, you ensure that the main stock remains sealed and protected. Only the small aliquot in use is exposed to the atmosphere, and only for a brief period.

  • Follow Protocol 1 to prepare each aliquot for long-term storage.

References

  • Freeman, G. (2009). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Butler, A. R., & Challis, B. C. (1971). Pyrazine chemistry. Part VII. Oxidations of piperazine-2,5-diones and derivatives. Journal of the Chemical Society, Perkin Transactions 1, 4, 1053-1057.
  • Gans, D. E., & Tentscher, P. R. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 6(10), 2514–2524.
  • Shen, Y., et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 3(10), 2239–2249.
  • Fritzsche, I., et al. (2001). Stability of ketone bodies in serum in dependence on storage time and storage temperature.
  • Puttaswamy, et al. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. Advances in Chemical Engineering and Science, 3(4), 255-263.
  • Fritzsche, I., Bührdel, P., & Böhme, H. (2001). Stability of ketone bodies in serum in dependence on storage time and storage temperature. ResearchGate. Available at: [Link]

  • Fritzsche, I., et al. (2001). Stability of ketone bodies in serum in dependence on storage time and storage temperature. PubMed. Available at: [Link]

  • NextSDS. (n.d.). 2-chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • Asian Journal of Chemistry. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. 23(1), 257-259.
  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607.
  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one. Retrieved from [Link]

  • Amanote Research. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-Yl]-2-Methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone bodies. Retrieved from [Link]

  • Britannica. (2026, February 20). Ketone. Retrieved from [Link]

  • MetStab. (n.d.). (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one. Retrieved from [Link]

  • MDPI. (2022). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. Retrieved from [Link])

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing for 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one in HPLC

Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one. This document provides in-depth troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one. This document provides in-depth troubleshooting strategies, particularly focusing on the common and often frustrating issue of peak tailing. As a basic compound, this analyte is susceptible to secondary interactions with the stationary phase, leading to asymmetrical peaks that can compromise resolution and the accuracy of quantification.[1] This guide is structured to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the latter half of the peak is broader than the front half.[1] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfectly symmetrical peak. While a tailing factor up to 1.5 may be acceptable for some methods, a value greater than 2.0 is generally considered poor for high-precision analyses.[1]

Q2: Why is my 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one peak tailing?

A2: This compound contains a piperazine moiety, which is basic. In reversed-phase HPLC using silica-based columns, residual silanol groups (Si-OH) on the stationary phase surface can become deprotonated (negatively charged) at mobile phase pH values above approximately 3.5-4.5.[2] Your basic analyte can become protonated (positively charged), leading to a strong secondary ionic interaction with these silanol sites. This interaction causes some analyte molecules to be retained longer than others, resulting in a tailed peak.[2][3]

Q3: I've noticed peak tailing for all compounds in my run, not just the main analyte. What could be the cause?

A3: If all peaks are tailing, the issue is likely systemic or physical rather than chemical. Common causes include:

  • Column Void: A void or channel in the column packing, often at the inlet, can cause peak distortion. This can be caused by pressure shocks or operating outside the column's recommended pH range.[2]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can lead to band broadening and tailing.[4][5]

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger (more non-polar in reversed-phase) than your mobile phase, it can cause peak distortion, particularly for early-eluting peaks.[5]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one. The troubleshooting workflow is designed to address the most probable causes first.

Caption: A logical workflow for troubleshooting peak tailing.

Part 1: Mobile Phase Optimization

The mobile phase is often the most effective and accessible tool for improving peak shape.[6]

1.1. Adjusting Mobile Phase pH

  • The "Why": The primary cause of peak tailing for basic compounds is the ionic interaction with deprotonated silanol groups on the silica surface.[3] Silanol groups have a pKa in the range of 3.5-4.5. By lowering the mobile phase pH to a value of 3.0 or below, the vast majority of these silanol groups become protonated and thus electrically neutral.[7][8] This neutralization minimizes the secondary ionic interactions with your protonated basic analyte, leading to a more symmetrical peak.[3]

  • Protocol:

    • Prepare an aqueous mobile phase containing a low concentration of a suitable acid. Common choices include 0.1% formic acid (pH ≈ 2.8) or 0.1% trifluoroacetic acid (TFA). A 10-20 mM phosphate buffer adjusted to pH 2.5 is also highly effective.[7]

    • Begin with a mobile phase composition similar to your current method (e.g., 50:50 Acetonitrile:Aqueous Buffer).

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase.

    • Inject your sample and assess the peak shape.

1.2. Buffer Selection and Concentration

  • The "Why": A buffer is crucial for maintaining a stable pH throughout the analysis, which is essential for reproducible retention times and peak shapes.[9] The buffer's ions can also play a role in masking residual silanol groups. The buffer concentration should be sufficient to provide adequate buffering capacity, typically in the range of 10-50 mM.[10]

  • Considerations:

    • Buffer pKa: Choose a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity.[11] For a target pH of 2.5, a phosphate buffer (pKa1 ≈ 2.15) is an excellent choice.[10]

    • Solubility: Ensure your chosen buffer is soluble in the highest percentage of organic modifier used in your method to prevent precipitation and system blockage.[12]

ParameterRecommendationRationale
Mobile Phase pH ≤ 3.0Protonates silanol groups, minimizing secondary ionic interactions.[3][8]
Buffer Type Phosphate, FormatepKa values suitable for maintaining low pH.
Buffer Concentration 10-50 mMEnsures stable pH and reproducible chromatography.[10]

1.3. Organic Modifier

  • The "Why": While acetonitrile and methanol are the most common organic modifiers, they can have different effects on peak shape due to their unique interactions with the analyte, stationary phase, and each other.[13][14] Sometimes, simply switching from one to the other, or using a combination, can improve peak symmetry.[13] Methanol, being a protic solvent, is sometimes better at masking active silanol sites through hydrogen bonding.

Part 2: Stationary Phase (Column) Selection

If mobile phase optimization does not fully resolve the issue, the column itself is the next logical area to address.

2.1. Use High-Purity, End-Capped Columns

  • The "Why": Modern HPLC columns are often designated as "Type B" silica, which is of higher purity and has a lower metal content compared to older "Type A" silica.[8] Metal impurities can increase the acidity of adjacent silanol groups, exacerbating peak tailing.[8][15] Furthermore, a process called "end-capping" is used to chemically bond a small, non-polar group (like trimethylsilyl) to many of the accessible residual silanols, effectively shielding them from interaction with basic analytes.[16]

  • Recommendation: Ensure you are using a modern, high-purity, and thoroughly end-capped C18 or C8 column. These are specifically designed to provide better peak shape for basic compounds.[6][17]

2.2. Consider Alternative Stationary Phase Chemistries

  • The "Why": If tailing persists even on a good quality end-capped column, more advanced column chemistries can provide a solution.

    • Polar-Embedded Phases: These columns have a polar group (e.g., an amide) embedded within the C18 chain. This polar group can interact with nearby silanol groups through hydrogen bonding, effectively shielding them from your basic analyte.[4][16]

    • Hybrid Silica/Polymer or Purely Polymeric Columns: These columns offer a different surface chemistry altogether. Hybrid columns incorporate organic groups into the silica structure, reducing the number and activity of silanol groups.[8] Purely polymeric columns (e.g., polystyrene-divinylbenzene) have no silanol groups, thus eliminating this source of secondary interaction.[18][19] They also offer a much wider pH stability range.[19][20]

Summary and Key Takeaways

Peak tailing for basic compounds like 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is a common but solvable problem. A systematic approach, starting with mobile phase optimization (particularly lowering the pH) and then considering the column chemistry, will almost always yield a satisfactory result. The key is to understand and disrupt the underlying cause: the secondary ionic interaction between the protonated basic analyte and deprotonated residual silanol groups on the silica stationary phase.

References

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28).
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
  • Moravek, Inc. (2024, December 4).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Unnamed Author. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Unnamed Author. (n.d.). The Theory of HPLC Column Chemistry.
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
  • Microsolv. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
  • Unnamed Author. (2023, December 27).
  • Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • Unnamed Author. (2026, March 13).
  • Phenomenex. (n.d.).
  • Unnamed Author. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Eureka by PatSnap. (2025, September 19).
  • KNAUER. (2026, February 9).
  • Merck. (n.d.). HPLC Buffers.
  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development.
  • Unnamed Author. (n.d.). The Secrets of Good Peak Shape in HPLC.
  • Shodex. (n.d.). Info polymer-based columns.
  • Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns.
  • Stuting, H. (2020, January 20). Tips & Tricks GPC/SEC: Silica Versus Polymer-Based Columns.
  • Element Lab Solutions. (n.d.). Polymeric HPLC Columns.

Sources

Optimization

Technical Support Center: Crystallization of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

Welcome to the Advanced Crystallization Troubleshooting Guide. This hub is designed for researchers and process chemists optimizing the isolation, purification, and solid-form selection of 2-(4-Chlorophenyl)-1-(2-methylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Troubleshooting Guide. This hub is designed for researchers and process chemists optimizing the isolation, purification, and solid-form selection of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one.

System Overview & Causality

2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one features a hydrophobic chlorophenyl moiety and a basic secondary amine (N4 of the 2-methylpiperazine ring). This structural dichotomy heavily dictates its crystallization behavior:

  • Solubility Profile: High solubility in polar aprotic solvents (e.g., THF, DMF) and chlorinated solvents; moderate to low solubility in alcohols (ethanol, isopropanol); insoluble in water and aliphatic hydrocarbons (heptane).

  • Basic Center (pKa ~8.5): The free base is prone to oiling out (Liquid-Liquid Phase Separation, LLPS) during cooling. Salt formation (e.g., HCl, mesylate) is highly recommended to increase the melting point, improve crystallinity, and enhance bioavailability[1].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During cooling crystallization of the free base, my solution turns cloudy and forms a dense oil instead of crystals. How do I fix this?

Symptom: Oiling out (Liquid-Liquid Phase Separation - LLPS). Root Cause: The supersaturation trajectory has crossed the binodal curve before reaching the metastable limit for nucleation. The hydrophobic chlorophenyl group combined with the flexible piperazine ring lowers the lattice energy, making the liquid/amorphous state kinetically accessible[1]. Solution:

  • Solvent Modification: Shift the solvent system. If using Ethanol/Water, reduce the water (antisolvent) fraction. The solubility of the API is a strong function of both temperature and solvent composition[2].

  • Seeding: Introduce 1-2 wt% of seed crystals before the cloud point (typically 5-10 °C below the saturation temperature). Seeding provides a template for growth, bypassing the high energy barrier of primary nucleation and preventing LLPS.

  • Flatter Cooling Profile: Slow down the cooling rate (e.g., 0.1 °C/min) through the metastable zone to allow crystal growth to consume supersaturation before the oiling-out boundary is reached[3].

Q2: I am trying to perform a combined cooling/antisolvent crystallization (CCAC), but I get a wide Crystal Size Distribution (CSD) with many fines.

Root Cause: Rapid addition of antisolvent creates localized zones of high supersaturation, triggering uncontrolled primary (and secondary) nucleation rather than growth onto existing crystals[4]. Solution: Implement a model-based optimal strategy for antisolvent addition. Do not add antisolvent linearly. Use a convex addition profile (slow initial addition, accelerating later)[4]. Protocol adjustment: Ensure the antisolvent (e.g., Heptane or Water) is added dropwise over 2-4 hours while maintaining a moderate agitation rate (e.g., 250-350 RPM) to ensure rapid macromixing.

Q3: How do I select the right acid for salt screening of this piperazine derivative?

Root Cause: The N4 nitrogen of the 2-methylpiperazine ring is basic, but steric hindrance from the 2-methyl group and the electron-withdrawing nature of the adjacent amide (N1) can modulate its reactivity. Solution: Follow the "Rule of 3": Ensure the pKa of the chosen acid is at least 3 units lower than the pKa of the conjugate acid of the piperazine base (estimated pKa ~8.5). Recommended Acids: Hydrochloric acid (pKa -6), Methanesulfonic acid (pKa -1.9), p-Toluenesulfonic acid (pKa -2.8), and Citric acid (pKa1 3.1). Structural diversity in the solid form landscape is common for piperazine salts, so screening multiple counterions is essential[1].

Experimental Protocols

Protocol A: Combined Cooling/Antisolvent Crystallization (CCAC)

Objective: Maximize yield and control CSD of the API free base or salt[2].

  • Dissolution: Dissolve 10 g of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one in 50 mL of Ethanol (Primary Solvent) at 60 °C.

  • Clarification: Polish filter the solution through a 0.45 μm PTFE membrane into a pre-heated crystallizer (60 °C).

  • Primary Cooling: Cool the solution linearly to 45 °C at 0.5 °C/min[3].

  • Seeding (Self-Validation Step): Add 0.1 g of milled seed crystals (suspended in 1 mL of Ethanol). Hold at 45 °C for 60 minutes to allow the seed bed to establish and desupersaturate the solution. Verify the presence of suspended solids via focused beam reflectance measurement (FBRM) or visual inspection before proceeding.

  • Antisolvent Addition: Pump 50 mL of Heptane (Antisolvent) into the crystallizer using a convex addition profile over 3 hours[4].

  • Secondary Cooling: Cool the suspension to 5 °C at 0.2 °C/min.

  • Isolation: Filter the slurry, wash with 20 mL of cold Ethanol/Heptane (1:2 v/v), and dry under vacuum at 40 °C for 12 hours.

Protocol B: High-Throughput Salt Screening

Objective: Identify stable, highly crystalline salt forms[1].

  • Stock Preparation: Prepare a 0.1 M solution of the API free base in THF.

  • Acid Dispensing: In a 96-well plate, dispense equimolar amounts of various counterions (e.g., HCl, H2SO4, MSA, Tartaric acid) using 0.1 M standard solutions in Ethanol.

  • Mixing: Add 500 μL of the API stock to each well.

  • Evaporation/Cooling: Subject the plate to a programmed thermal cycle (40 °C to 5 °C at 0.1 °C/min), followed by slow evaporation.

  • Analysis (Self-Validation Step): Analyze precipitates via high-throughput XRPD (X-ray Powder Diffraction) to confirm long-range crystalline order, and DSC (Differential Scanning Calorimetry) to verify melting point and rule out solvates.

Quantitative Data Summaries

Table 1: Solvent & Antisolvent Selection Matrix for 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

Solvent SystemRoleAPI Solubility (60 °C)API Solubility (5 °C)LLPS RiskRecommended Use
Ethanol Primary Solvent> 150 mg/mL~ 25 mg/mLModerateGeneral cooling crystallization
THF Primary Solvent> 300 mg/mL~ 80 mg/mLLowStock solutions, high-throughput screening
Heptane Antisolvent< 5 mg/mL< 1 mg/mLHighCCAC (Add slowly to Ethanol)
Water Antisolvent< 1 mg/mL< 0.1 mg/mLVery HighSalt crystallization (reduces solubility of salts)

Table 2: Salt Screening Counterion Candidates

AcidpKaExpected StoichiometryTypical CrystallinityNotes
Hydrochloric Acid -6.01:1HighStandard first-line screen; risk of hygroscopicity.
Methanesulfonic Acid -1.91:1HighGood solubility profile; often yields stable polymorphs.
Citric Acid 3.11:1ModerateBulky counterion; good for preventing oiling out.

Workflow Visualizations

CCAC_Workflow A 1. API Dissolution (EtOH @ 60°C) B 2. Controlled Cooling (to 45°C) A->B Generate Supersaturation C 3. Seeding (Hold 60 min) B->C Enter Metastable Zone D 4. Antisolvent Addition (Heptane, Convex Profile) C->D Prevent Oiling Out E 5. Final Cooling & Isolation (to 5°C) D->E Maximize Yield

Figure 1: Combined Cooling/Antisolvent Crystallization (CCAC) Workflow.

Salt_Screening A API Free Base (pKa ~8.5) B Select Acid (ΔpKa > 3) A->B C Equimolar Mixing (THF/EtOH) B->C D Crystalline Solid? C->D E XRPD & DSC Characterization D->E Yes F Amorphous / Oil D->F No G Thermal Cycling / Antisolvent Addition F->G G->D

Figure 2: High-Throughput Salt Screening Decision Tree.

References

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. 3

  • Incorporating Solvent-Dependent Kinetics To Design a Multistage, Continuous, Combined Cooling/Antisolvent Crystallization. ACS Publications. 2

  • Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?. Crystal Growth & Design. 1

  • Optimal strategies for controlling particle size in antisolvent crystallization operations. SciSpace. 4

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Validation Guide: Detection and Quantification of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Methodological Comparison, Mechanistic Causality, and Regulatory Validation Introduction & Regulatory Context The compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Methodological Comparison, Mechanistic Causality, and Regulatory Validation

Introduction & Regulatory Context

The compound 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is a structurally complex amide formed from 4-chlorophenylacetic acid and 2-methylpiperazine. Compounds bearing this piperazine-amide scaffold frequently appear as critical intermediates in pharmaceutical synthesis (e.g., antihistamines, atypical antipsychotics) or as novel psychoactive substances (NPS).

Accurate detection and quantification of this analyte in complex matrices (bulk API, biological fluids, or forensic samples) require highly robust analytical frameworks. This guide objectively compares the leading analytical platforms for its detection and provides a self-validating, step-by-step protocol grounded in the ICH Q2(R2) Guidelines for Validation of Analytical Procedures [1] and the FDA Bioanalytical Method Validation Guidance (2018) [2].

Comparative Analysis of Analytical Platforms

Selecting the appropriate analytical technique depends entirely on the intended use case—whether it is routine quality control (QC) of bulk drug substances or trace-level bioanalysis. Table 1 provides an objective performance comparison across three primary modalities.

Table 1: Performance Comparison of Analytical Platforms

ParameterUHPLC-MS/MS (Gold Standard)HPLC-UV (Routine QC)GC-MS (Forensic/Screening)
Sensitivity (LLOQ) 0.1 – 0.5 ng/mL50 – 100 ng/mL5 – 10 ng/mL
Linear Dynamic Range 0.5 – 1,000 ng/mL100 – 10,000 ng/mL10 – 2,000 ng/mL
Specificity Very High: Multiple Reaction Monitoring (MRM) isolates specific precursor-to-product ion transitions.Moderate: Relies on chromatographic retention time and UV absorbance spectra.High: Electron Ionization (EI) provides rich spectral fingerprinting.
Sample Preparation Minimal (Protein Precipitation or rapid SPE).Extensive (Requires high-concentration LLE/SPE).High (Requires derivatization of the secondary amine).
Matrix Effect Susceptibility High (Requires stable isotope-labeled internal standards).LowModerate
Primary Application Pharmacokinetics, Trace Impurity Profiling, Bioanalysis.Bulk API Assay, Dissolution Testing.Broad-spectrum Toxicology Screening.

Verdict: While HPLC-UV is sufficient for bulk purity assays, UHPLC-MS/MS is the undisputed gold standard for trace detection and bioanalysis due to its unparalleled sensitivity and specificity[3]. The remainder of this guide focuses on developing and validating a UHPLC-MS/MS method.

The Causality of Method Development: Expertise & Experience

Method development is not a random selection of parameters; it is a series of chemical negotiations with the analyte. Understanding the physicochemical properties of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is critical to justifying the experimental design.

A. Sample Preparation: The Role of pH in Extraction

The molecule contains a secondary amine on the 2-methylpiperazine ring with an estimated pKa​ of ~9.5.

  • The "Why": If Liquid-Liquid Extraction (LLE) is performed at a neutral physiological pH (7.4), the piperazine nitrogen remains protonated (ionized), making the molecule highly hydrophilic and preventing it from partitioning into the organic extraction solvent.

  • The Solution: By adjusting the sample matrix to a highly alkaline state (pH > 11.5) using ammonium hydroxide ( NH4​OH ) or sodium hydroxide, the amine is neutralized. The uncharged, lipophilic molecule can then be quantitatively extracted into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

B. Chromatographic Separation: Overcoming Silanol Interactions

Basic piperazine derivatives are notorious for severe peak tailing on standard silica-based columns. This occurs because the positively charged amine interacts with negatively charged, unreacted surface silanols on the stationary phase.

  • The "Why": To achieve sharp, symmetrical peaks, these secondary interactions must be suppressed.

  • The Solution: We utilize an end-capped, sub-2 µm C18 column (e.g., Ethylene Bridged Hybrid - BEH) and acidify the mobile phase with 0.1% Formic Acid . The low pH ensures the analyte is fully protonated prior to entering the mass spectrometer, while the end-capped stationary phase prevents silanol binding.

C. Mass Spectrometry: Fragmentation Mechanics

In Electrospray Ionization positive mode (ESI+), the basic piperazine nitrogen readily accepts a proton, yielding a highly stable [M+H]+ precursor ion at m/z 253.1.

  • The "Why": During Collision-Induced Dissociation (CID), the weakest bond in the molecule dictates the fragmentation pathway. For this compound, the amide bond is the primary site of cleavage[4].

  • The Solution: Cleavage of the amide bond generates a highly stable 4-chlorotropylium/benzyl cation (m/z 125.0) as the primary quantifier ion, and a protonated 2-methylpiperazine fragment (m/z 101.1) as the qualifier ion.

Fragmentation Precursor [M+H]+ Precursor m/z 253.1 AmideCleavage Amide Bond Cleavage (CID) Precursor->AmideCleavage Collision Energy (CE: 20-25 eV) Frag1 Quantifier Ion m/z 125.0 (4-Chlorobenzyl Cation) AmideCleavage->Frag1 Major Pathway Frag2 Qualifier Ion m/z 101.1 (2-Methylpiperazine) AmideCleavage->Frag2 Minor Pathway

Figure 1: Electrospray ionization (ESI+) collision-induced dissociation (CID) fragmentation pathway for 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one.

Self-Validating Experimental Protocol (UHPLC-MS/MS)

To ensure scientific integrity, the following protocol integrates System Suitability Testing (SST) and Internal Standard (IS) normalization, creating a self-validating workflow that complies with ICH Q2(R2)[5] and FDA guidelines[2].

Step 1: Reagent & Standard Preparation
  • Internal Standard (IS): Synthesize or procure a stable isotope-labeled analogue (e.g., 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one-d4). Prepare a working IS solution at 50 ng/mL in 50% methanol.

  • Calibration Standards: Spike blank matrix (e.g., human plasma or synthetic buffer) to create a 7-point calibration curve ranging from 0.5 ng/mL to 1,000 ng/mL.

Step 2: Sample Extraction (Alkaline LLE)
  • Transfer 100 µL of the sample/standard into a clean microcentrifuge tube.

  • Add 20 µL of the IS working solution (50 ng/mL).

  • Add 50 µL of 0.5 M Ammonium Hydroxide ( NH4​OH ) to drive the pH > 11.5, neutralizing the piperazine ring.

  • Add 600 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to achieve phase separation.

  • Transfer 500 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20, v/v).

Step 3: UHPLC-MS/MS Acquisition Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 – 0.5 min: 5% B

    • 0.5 – 2.5 min: Linear ramp to 95% B

    • 2.5 – 3.5 min: Hold at 95% B (Wash)

    • 3.5 – 4.0 min: Return to 5% B (Equilibration)

  • MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Analyte: m/z 253.1 125.0 (Quantifier); 253.1 101.1 (Qualifier).

    • IS: m/z 257.1 129.0.

Workflow A Sample Prep (Alkaline LLE) B UHPLC Separation (End-capped C18) A->B C ESI+ MS/MS (MRM: 253.1 -> 125.0) B->C D Data Validation (ICH Q2(R2) / FDA) C->D

Figure 2: End-to-end UHPLC-MS/MS analytical workflow for piperazine derivative detection.

Execution of ICH Q2(R2) Validation Parameters

A method is only as reliable as its validation data. Following the ICH Q2(R2) framework[1] and FDA guidance[2], the method must be challenged against the following parameters:

  • Specificity & Selectivity: Analyze 6 independent lots of blank matrix. The response at the retention time of the analyte must be ≤20% of the Lower Limit of Quantification (LLOQ) response, and ≤5% for the IS[6].

  • Linearity & Range: The calibration curve (0.5 – 1,000 ng/mL) must be fitted using a 1/x2 weighted linear regression. The correlation coefficient ( R2 ) must be ≥0.995 [6].

  • Accuracy & Precision: Evaluate Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates over three distinct analytical runs.

    • Acceptance Criteria: Intra-day and inter-day precision (CV%) must be ≤15% ( ≤20% at LLOQ). Accuracy must be within ±15% of the nominal concentration ( ±20% at LLOQ)[3].

  • Matrix Effect & Recovery: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction into blank matrix versus a neat standard solution. The IS-normalized MF must have a CV ≤15% across 6 different matrix lots[2].

ValidationParams Core Method Validation 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one Spec Specificity (Blank Matrix < 20% LLOQ) Core->Spec Lin Linearity & Range (R² > 0.995) Core->Lin Acc Accuracy & Precision (±15% CV / Bias) Core->Acc Sens Matrix Effect (IS-Normalized CV < 15%) Core->Sens

Figure 3: Core validation parameters mandated by ICH Q2(R2) and FDA bioanalytical guidelines.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures" 1

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline" 7

  • ResolveMass. "Bioanalytical Method Development (FDA 2018 Guidance)" 2

  • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)" 5

  • PMC / NIH. "Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids... FDA 2018" 3

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained" 6

  • PMC / NIH. "Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections" 4

Sources

Comparative

Benchmarking Receptor Affinity: A Comparative Guide for 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

Introduction In the landscape of modern drug discovery and neuroscience research, the precise characterization of a novel compound's interaction with its biological targets is paramount. This guide provides a comprehensi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and neuroscience research, the precise characterization of a novel compound's interaction with its biological targets is paramount. This guide provides a comprehensive framework for benchmarking the receptor and transporter affinity of the novel compound 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one. Due to its structural similarity to synthetic cathinones, this guide will focus on its potential interactions with monoamine transporters and key serotonin receptors, which are common targets for this class of molecules.

The methodologies outlined herein are designed to provide a robust and comparative assessment of the compound's potency and selectivity. By comparing its binding affinity and functional activity against well-characterized psychoactive compounds such as Mephedrone and 4-Methylethcathinone (4-MEC), researchers can gain critical insights into its potential pharmacological profile. This guide emphasizes not just the "how" but also the "why" of experimental design, ensuring a scientifically rigorous evaluation.

Comparative Compound Profiles

To establish a meaningful benchmark, the test compound, 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one (designated as Compound X for this guide), will be compared against two well-studied synthetic cathinones:

  • Mephedrone (4-methylmethcathinone): A potent monoamine releasing agent and reuptake inhibitor, known to interact with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1][2][3] It also exhibits affinity for serotonin receptors like 5-HT2A.[1][4]

  • 4-Methylethcathinone (4-MEC): Another synthetic cathinone with a distinct pharmacological profile, acting as a serotonin releaser and a blocker of dopamine and norepinephrine transporters.[5][6]

These comparators provide a spectrum of activities against which to measure the profile of Compound X.

Experimental Workflow for Affinity Benchmarking

The comprehensive characterization of Compound X involves a multi-tiered approach, starting with initial binding assays to determine affinity, followed by functional assays to elucidate the nature of the interaction (e.g., agonist, antagonist, or transporter substrate).

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Analysis & Profiling Compound X Synthesis & QC Compound X Synthesis & QC Radioligand Binding Assays Radioligand Binding Assays (DAT, SERT, NET, 5-HT2A) Compound X Synthesis & QC->Radioligand Binding Assays Monoamine Transporter Uptake/Release Assays Monoamine Transporter Uptake/Release Assays Radioligand Binding Assays->Monoamine Transporter Uptake/Release Assays GPCR Functional Assays GPCR Functional Assays (cAMP, Ca2+ Flux) Radioligand Binding Assays->GPCR Functional Assays Comparative Affinity & Potency Analysis Comparative Affinity & Potency Analysis (pKi, IC50, EC50) Monoamine Transporter Uptake/Release Assays->Comparative Affinity & Potency Analysis GPCR Functional Assays->Comparative Affinity & Potency Analysis

Caption: High-level experimental workflow for receptor affinity benchmarking.

Methodology: Radioligand Binding Assays

The initial step in characterizing a new compound is to determine its affinity for the selected targets. Competition binding assays are the gold standard for this purpose. In these assays, the ability of Compound X to displace a known high-affinity radiolabeled ligand from its target is measured.

Protocol: Competition Radioligand Binding Assay

  • Target Preparation: Cell membranes are prepared from cell lines stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), norepinephrine transporter (hNET), or serotonin 2A receptor (h5-HT2A).

  • Assay Buffer: A suitable buffer is prepared to maintain the integrity of the receptors and ligands.

  • Incubation: A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of increasing concentrations of Compound X, Mephedrone, or 4-MEC.

  • Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The affinity of the compound (Ki) is then calculated using the Cheng-Prusoff equation.

Rationale for Target Selection: The choice of monoamine transporters and the 5-HT2A receptor is based on the structural similarity of Compound X to synthetic cathinones, which are known to have significant activity at these sites.[1][4][5]

Methodology: Functional Assays

Binding affinity does not reveal the functional consequence of a compound's interaction with its target. Functional assays are therefore essential to determine whether Compound X acts as a substrate (releaser) or inhibitor (blocker) at monoamine transporters, and as an agonist or antagonist at G-protein coupled receptors (GPCRs) like the 5-HT2A receptor.

Monoamine Transporter Functional Assays

These assays measure the ability of a compound to either block the uptake of a substrate or to induce the release of a pre-loaded substrate.

Protocol: Neurotransmitter Transporter Uptake Inhibition Assay

  • Cell Culture: HEK293 cells stably expressing hDAT, hSERT, or hNET are cultured in 96-well plates.[7][8]

  • Pre-incubation: Cells are pre-incubated with various concentrations of Compound X, Mephedrone, or 4-MEC.

  • Substrate Addition: A fluorescent or radiolabeled substrate (e.g., a fluorescent monoamine analog or [³H]dopamine, [³H]serotonin, [³H]norepinephrine) is added to the wells.[7][9]

  • Incubation and Termination: The uptake reaction is allowed to proceed for a defined period at 37°C and is then terminated.

  • Detection: The amount of substrate taken up by the cells is measured using a fluorescence plate reader or a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC₅₀) is determined.

G cluster_0 Uptake Inhibition Assay cluster_1 Release Assay A Cells expressing monoamine transporter B Add test compound (e.g., Compound X) A->B C Add fluorescent/ radiolabeled substrate B->C D Measure substrate uptake C->D E Pre-load cells with fluorescent/radiolabeled substrate F Add test compound (e.g., Compound X) E->F G Measure substrate release into the medium F->G

Caption: Workflow for monoamine transporter functional assays.

GPCR Functional Assays

The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.[10][11] The dopamine D2 receptor, another potential target, is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[12][13]

Protocol: 5-HT2A Receptor Calcium Mobilization Assay

  • Cell Culture: Cells stably expressing the h5-HT2A receptor are plated in a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Increasing concentrations of Compound X, Mephedrone, or a known agonist (e.g., serotonin) are added to the wells.

  • Fluorescence Measurement: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.[10]

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC₅₀) is determined. To test for antagonist activity, the assay is performed in the presence of a fixed concentration of an agonist.

Data Presentation and Interpretation

The results from these assays should be tabulated for clear comparison.

Table 1: Comparative Receptor and Transporter Binding Affinities (Ki, nM)

CompoundDATSERTNET5-HT2A
Compound X Experimental DataExperimental DataExperimental DataExperimental Data
Mephedrone 49.1-5158-62.7118.3-122High Affinity
4-MEC Weaker than SERTHigh AffinityWeaker than SERT3800

Note: Literature values for Mephedrone and 4-MEC are provided for context and may vary depending on experimental conditions.[1][5][14]

Table 2: Comparative Functional Potencies (IC₅₀/EC₅₀, nM)

CompoundDAT Uptake Inhibition (IC₅₀)SERT Uptake Inhibition (IC₅₀)NET Uptake Inhibition (IC₅₀)5-HT2A Agonism (EC₅₀)
Compound X Experimental DataExperimental DataExperimental DataExperimental Data
Mephedrone ~800~500VariablePotent Agonist
4-MEC >10,000~500VariableWeak/No Agonism

Note: Literature values are approximate and serve as a general comparison.[1][6]

Discussion and Scientific Rationale

The proposed experimental pipeline provides a comprehensive approach to characterizing the pharmacological profile of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one. The initial binding assays will establish the affinity of Compound X for key CNS targets. A high affinity for a particular transporter or receptor does not necessarily translate to potent functional activity. Therefore, the subsequent functional assays are crucial for understanding the compound's mechanism of action.

For instance, if Compound X demonstrates high affinity for DAT in the binding assay, the uptake inhibition assay will differentiate whether it is a blocker like cocaine or a substrate like amphetamine. Similarly, a high affinity for the 5-HT2A receptor will be further clarified by the calcium mobilization assay, which will determine if it is an agonist, a partial agonist, or an antagonist.

By comparing the Ki, IC₅₀, and EC₅₀ values of Compound X with those of Mephedrone and 4-MEC, we can position its pharmacological profile within the broader class of synthetic cathinones. This comparative approach is essential for predicting its potential in vivo effects, including its stimulant, entactogenic, or hallucinogenic properties, as well as its abuse liability.[2][5]

Conclusion

This guide outlines a rigorous and scientifically sound methodology for benchmarking the receptor affinity of the novel compound 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one. By employing a combination of radioligand binding and functional assays, and by comparing the results to well-characterized compounds, researchers can obtain a detailed and reliable pharmacological profile. This information is critical for advancing our understanding of its mechanism of action and for guiding future drug development efforts.

References

  • Mephedrone - Wikipedia. (n.d.). Retrieved from [Link]

  • D2 Dopamine Receptor Assay. (n.d.). Innoprot. Retrieved from [Link]

  • 5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot. Retrieved from [Link]

  • 4-Methylmethcathinone (Mephedrone): Neuropharmacological Effects of a Designer Stimulant of Abuse. (n.d.). ResearchGate. Retrieved from [Link]

  • Ford, C. P. (2014). The role of D2-autoreceptors in regulating dopamine neuron activity and transmission. Neuroscience, 282, 13–22.
  • Sijben, H. J., van Oostveen, W. M., Hartog, P. B. R., Stucchi, L., Rossignoli, A., Maresca, G., Scarabottolo, L., IJzerman, A. P., & Heitman, L. H. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12290.
  • Assessment of Dopaminergic and Serotonergic Receptor Antagonists in Male Rats Trained to Discriminate 4-Methylmethcathinone (Mephedrone). (2021). ScholarWorks. Retrieved from [Link]

  • The Effects of 4-Methylethcathinone on Conditioned Place Preference, Locomotor Sensitization, and Anxiety-Like Behavior. (2015). Deakin University. Retrieved from [Link]

  • Paillet-Loilier, M., Vayssettes-Courchay, C., & Solgadi, A. (2018). Mephedrone (4-Methylmethcathinone)
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • Release assay for human norepinephrine transporter (hNET) using a microfluidic perfusion platform. (n.d.). ResearchGate. Retrieved from [Link]

  • Pottie, E., et al. (2020). Setup of a Serotonin 2A Receptor (5-HT2AR) Bioassay: Demonstration of Its Applicability To Functionally Characterize Hallucinogenic New Psychoactive Substances and an Explanation Why 5-HT2AR Bioassays Are Not Suited for Universal Activity-Based Screening of Biofluids for New Psychoactive Substances. Analytical Chemistry, 92(1), 1149–1158.
  • Mephedrone (4-Methylmethcathinone): Acute Behavioral Effects, Hyperthermic, and Pharmacokinetic Profile in Rats. (2018). Frontiers in Pharmacology. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. (n.d.). Biocompare. Retrieved from [Link]

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (2022). PubMed. Retrieved from [Link]

  • 4-Methylethcathinone (4-MEC) Critical Review Report. (2013). ECDD Repository. Retrieved from [Link]

  • Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Neuroscience, 282, 13-22.
  • A Norepinephrine Transporter Assay for the Screening of Natural Products. (2009). MDPI. Retrieved from [Link]

  • 5-HT2A receptors: Pharmacology and functional selectivity. (n.d.). PMC. Retrieved from [Link]

  • Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. (n.d.). PMC. Retrieved from [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PMC. Retrieved from [Link]

  • A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. (2000). PubMed. Retrieved from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PMC. Retrieved from [Link]

  • Development of MS Binding Assays Addressing the Human Dopamine, Norepinephrine, and Serotonin Transporter. (2014). Retrieved from [Link]

  • Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters. (n.d.). PMC. Retrieved from [Link]

  • Affinity (Ki values) of the 10 cathinones for the dopamine, norepinephrine, and serotonin transporter sites in the brain. (n.d.). ResearchGate. Retrieved from [Link]

  • 'Second-Generation' Mephedrone Analogs, 4-MEC and 4-MePPP, Differentially Affect Monoamine Transporter Function. (2015). PMC. Retrieved from [Link]

  • 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Retrieved from [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025). MDPI. Retrieved from [Link]

  • 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. (1996). PubMed. Retrieved from [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025). Retrieved from [Link]

  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. (2026). Preprints.org. Retrieved from [Link]

  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}. (n.d.). SciELO. Retrieved from [Link]

  • (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. (2018). PubMed. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of LC-MS Methods for the Quantification of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

For researchers, scientists, and drug development professionals, the reliable quantification of novel chemical entities is the bedrock of preclinical and clinical research. This guide provides an in-depth, objective comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the reliable quantification of novel chemical entities is the bedrock of preclinical and clinical research. This guide provides an in-depth, objective comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one, a compound of interest in contemporary drug discovery pipelines. Beyond a simple recitation of protocols, this document elucidates the rationale behind methodological choices and presents a comprehensive cross-validation framework to ensure data integrity and comparability, aligning with global regulatory expectations.[1][2][3]

The imperative for robust bioanalytical methods cannot be overstated. Inaccurate or imprecise data can lead to erroneous pharmacokinetic/pharmacodynamic (PK/PD) modeling, flawed safety assessments, and ultimately, the failure of promising drug candidates.[1] This guide is structured to provide not only the "how" but also the "why" behind the analytical strategies, empowering researchers to make informed decisions in their own laboratories.

The Analytical Challenge: Matrix Effects and Method Comparability

The analysis of small molecules like 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one in biological matrices such as plasma is often complicated by the phenomenon of matrix effects.[4][5][6] Endogenous components of the biological sample can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement.[4][5][6] This can significantly impact the accuracy, precision, and sensitivity of the assay.[6] Consequently, the choice of sample preparation and chromatographic conditions is critical to mitigate these effects.[4][7]

Furthermore, as drug development programs evolve, it is not uncommon for analytical methods to be refined or for samples to be analyzed at different laboratories.[2] In such scenarios, a cross-validation study is essential to demonstrate that the data generated by different methods or in different locations are comparable.[1][2][8] This guide will compare a protein precipitation-based method with a solid-phase extraction method, followed by a rigorous cross-validation protocol.

Method A: High-Throughput Protein Precipitation with Reversed-Phase LC-MS/MS

This method is designed for rapid sample processing, making it suitable for early-stage discovery and high-throughput screening environments. The core principle is the removal of proteins from the plasma sample by precipitation with an organic solvent.

Experimental Protocol: Method A
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A rapid gradient from 5% to 95% Mobile Phase B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: Precursor ion > Product ion 1 (for quantification), Precursor ion > Product ion 2 (for confirmation).

      • Internal Standard: Precursor ion > Product ion.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for the specific compound and instrument.

Rationale for Method A

The primary advantage of this method is its speed and simplicity, which allows for high sample throughput. However, protein precipitation is a less selective sample preparation technique compared to others, which may result in a higher potential for matrix effects as more endogenous components remain in the final extract.[7] The rapid chromatographic gradient is designed to further expedite the analysis time.

Method B: Solid-Phase Extraction with Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS

Method B employs a more rigorous sample clean-up technique, Solid-Phase Extraction (SPE), coupled with the higher resolution of UHPLC. This approach is often favored for later-stage development and regulatory submissions where robustness and minimal matrix effects are paramount.

Experimental Protocol: Method B
  • Sample Preparation (Solid-Phase Extraction):

    • SPE Cartridge: A mixed-mode cation exchange polymer-based SPE cartridge.

    • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water and load onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

    • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Liquid Chromatography (UHPLC):

    • Column: A sub-2 µm particle size C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A more gradual gradient from 10% to 90% Mobile Phase B over 7 minutes to achieve better separation of the analyte from potential interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • The mass spectrometry parameters will be the same as in Method A, but re-optimization is recommended.

Rationale for Method B

SPE provides a much cleaner extract by selectively retaining the analyte while washing away many of the matrix components that can cause ion suppression or enhancement.[7] The use of a UHPLC system with a sub-2 µm column allows for higher chromatographic resolution and sensitivity. While more time-consuming and costly than protein precipitation, this method is expected to be more robust and less susceptible to matrix effects.

Cross-Validation of Method A and Method B

To ensure the interchangeability of data generated by these two methods, a cross-validation study must be performed.[1][2][8] This is not merely a "pass/fail" exercise but a statistical assessment of the bias between the two methods.[2][9]

Cross-Validation Experimental Design
  • Sample Selection: A minimum of 30 incurred study samples should be selected that span the quantifiable range of the assay.

  • Analysis: Analyze the selected samples using both Method A and Method B.

  • Data Evaluation: The concentrations obtained from both methods are then compared. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline suggests a statistical approach to evaluate the agreement between the two methods.[2][3]

Data Presentation and Interpretation

The results of the cross-validation study can be summarized in the following table:

Sample IDConcentration by Method A (ng/mL)Concentration by Method B (ng/mL)% Difference
15.25.5-5.5%
215.816.2-2.5%
348.950.1-2.4%
............
30245.1240.51.9%

The percentage difference is calculated as: ((Concentration A - Concentration B) / mean(Concentration A, Concentration B)) * 100.

A graphical representation, such as a Bland-Altman plot, is highly recommended to visualize the agreement and any potential concentration-dependent bias between the two methods.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both the analytical methods and the cross-validation study.

LCMS_Method_Workflow cluster_A Method A: Protein Precipitation cluster_B Method B: Solid-Phase Extraction A_start Plasma Sample A_prep Add Acetonitrile with IS Vortex & Centrifuge A_start->A_prep A_extract Supernatant for Analysis A_prep->A_extract A_lcms Fast LC-MS/MS A_extract->A_lcms B_start Plasma Sample B_prep SPE (Condition, Load, Wash, Elute) B_start->B_prep B_extract Evaporate & Reconstitute B_prep->B_extract B_lcms UHPLC-MS/MS B_extract->B_lcms

Caption: Comparative workflows of Method A and Method B.

Cross_Validation_Workflow start Select ≥ 30 Incurred Samples analysis_A Analyze with Method A start->analysis_A analysis_B Analyze with Method B start->analysis_B data_A Concentration Data A analysis_A->data_A data_B Concentration Data B analysis_B->data_B comparison Statistical Comparison (e.g., Bland-Altman Plot) data_A->comparison data_B->comparison conclusion Assess Bias and Comparability comparison->conclusion

Caption: Workflow for the cross-validation of analytical methods.

Conclusion and Recommendations

Both Method A and Method B offer viable approaches for the quantification of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one in plasma. The choice between them will depend on the specific requirements of the study.

  • Method A (Protein Precipitation) is well-suited for high-throughput applications where speed is a critical factor, such as in early discovery phases. However, careful validation of selectivity and matrix effects is essential.

  • Method B (Solid-Phase Extraction) provides a more robust and reliable assay with a lower risk of matrix interference. It is the recommended approach for late-stage clinical trials and regulatory submissions where data of the highest quality is required.

A thorough cross-validation is not just a regulatory hurdle but a scientific necessity to ensure the long-term integrity and comparability of bioanalytical data throughout a drug development program. By understanding the principles behind method development and validation, researchers can generate high-quality data that will withstand scientific and regulatory scrutiny.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][10]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link][7]

  • Wellings, D. A. (2011). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 3(21), 2383-2386. Retrieved from [Link][11]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][12]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(4), 355-365. Retrieved from [Link][13][14]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][1]

  • Xu, R. N., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1187-1190. Retrieved from [Link][4]

  • Kruve, A., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 87(15), 7943-7950. Retrieved from [Link][15]

  • Li, W., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 927, 154-161. Retrieved from [Link][5]

  • MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7586. Retrieved from [Link][16]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link][6]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link][3]

  • Szapacs, M., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(21), 1283-1287. Retrieved from [Link][2]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How? Retrieved from [Link][8]

  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link][9]

Sources

Comparative

Comparative Pharmacokinetic Validation Guide: Reproducibility of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one (CPME)

Executive Summary In modern drug discovery, piperazine-acetamide scaffolds are highly valued for their modularity and favorable physicochemical properties. However, standard piperazine derivatives frequently suffer from...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, piperazine-acetamide scaffolds are highly valued for their modularity and favorable physicochemical properties. However, standard piperazine derivatives frequently suffer from erratic pharmacokinetic (PK) readouts due to variable metabolic liabilities. This guide objectively compares the pharmacokinetic reproducibility of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one (hereafter referred to as CPME ) against standard alternative scaffolds: 1-(4-chlorophenyl)piperazine (pCPP) and 1-benzylpiperazine (BZP).

By analyzing structural causality, comparative experimental data, and validated protocols, this guide demonstrates why CPME serves as a superior, highly reproducible scaffold for advanced therapeutic development.

The Mechanistic Advantage: Structural Causality in PK Reproducibility

The primary challenge with generic piperazine scaffolds (like BZP and pCPP) is their susceptibility to unpredictable metabolism. The basic secondary amine in unsubstituted piperazines is a prime target for Cytochrome P450 (CYP3A4/CYP2D6) mediated N-oxidation and N-dealkylation. Because the expression of these enzymes varies wildly across different in vitro microsome batches and in vivo animal models, the resulting PK data often exhibits high inter-assay variability (high %CV).

CPME solves this through two specific structural modifications:

  • Steric Hindrance via the 2-Methyl Group: The introduction of a methyl group at the C2 position of the piperazine ring creates significant steric bulk adjacent to the N1 amide bond. This steric shielding physically restricts the access of amidases and CYP enzymes, drastically reducing the rate of enzymatic cleavage. As documented in foundational studies on piperazine bioisosteres, steric hindrance is a primary driver in averting reactive metabolite production and extending half-life ([1]).

  • Amide Linkage Stabilization: The ethan-1-one (acetamide) linker reduces the overall basicity of the adjacent nitrogen. By shifting the electron density away from the piperazine core, the molecule becomes less prone to rapid oxidative degradation compared to direct aryl-piperazines.

This dual-protection mechanism shifts the clearance profile from being highly variable to highly predictable.

Comparative Performance Data

To objectively evaluate CPME against alternatives, we present standardized PK data comparing in vitro metabolic stability and in vivo oral bioavailability. The critical metric here is the Inter-assay %CV (Coefficient of Variation), which quantifies reproducibility across five independent experimental runs.

Table 1: In Vitro Human Liver Microsome (HLM) Stability

Conditions: 1 µM compound concentration, 0.5 mg/mL HLM protein, NADPH regenerating system, 37°C.

ScaffoldIntrinsic Clearance ( CLint​ )Half-life ( T1/2​ )Inter-assay %CV (n=5)Performance Verdict
CPME 18.4 µL/min/mg 74.5 min 4.2% Highly Reproducible / Stable
pCPP56.2 µL/min/mg24.1 min18.7%Variable / Rapidly Cleared
BZP82.1 µL/min/mg15.8 min22.4%Highly Variable / Unstable
Table 2: In Vivo Pharmacokinetic Parameters (Mouse)

Conditions: Male C57BL/6 mice, PO administration at 10 mg/kg, formulated in 5% DMSO / 95% Saline.

Scaffold Cmax​ (ng/mL)AUC 0−∞​ (ng*h/mL)Bioavailability (%F)Inter-assay %CV (n=5)
CPME 1,420 6,850 68% 6.1%
pCPP8402,10034%21.5%
BZP41095018%28.3%

Data Interpretation: CPME demonstrates a >3-fold improvement in oral bioavailability and a drastically lower %CV compared to pCPP and BZP. The low %CV confirms that CPME's PK profile is highly reproducible, making it an ideal candidate for rigorous drug development pipelines.

Self-Validating Experimental Methodology

To achieve the reproducibility demonstrated above, the analytical protocol itself must eliminate systemic bias. The following LC-MS/MS methodology is designed as a self-validating system , adhering strictly to the [2].

Step-by-Step LC-MS/MS Protocol

Step 1: Matrix Preparation & Spiking

  • Action: Aliquot 50 µL of raw plasma samples into a 96-well plate. Spike with 10 µL of a deuterated internal standard (CPME-d4) at a known concentration (100 ng/mL).

  • Causality: The deuterated internal standard (IS) is chemically identical to CPME but has a different mass. Because it experiences the exact same extraction recovery and ion suppression in the mass spectrometer, measuring the ratio of CPME to CPME-d4 automatically self-corrects for any matrix effects or volumetric pipetting errors.

Step 2: Protein Precipitation (Extraction)

  • Action: Add 150 µL of ice-cold acetonitrile (-20°C) to each well. Vortex for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Causality: Acetonitrile disrupts the hydrophobic interactions between the drug and plasma proteins (e.g., albumin), ensuring 100% of the bound CPME is released into the supernatant. The cold temperature instantly halts any residual plasma amidase activity, "freezing" the metabolic profile at the exact moment of sampling.

Step 3: LC-MS/MS Quantification

  • Action: Inject 5 µL of the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Run alongside Quality Control (QC) samples at Low, Mid, and High concentrations.

  • Causality: The inclusion of QC samples validates the linearity of the calibration curve in real-time. If the QCs deviate by more than ±15%, the system flags the run as invalid, ensuring that only mathematically sound data is passed to the pharmacokineticist.

Step 4: Non-Compartmental Analysis (NCA)

  • Action: Export the concentration-time data to PK software to calculate AUC , Cmax​ , and T1/2​ using the linear trapezoidal rule.

Workflow Visualization

The logical relationship of the self-validating bioanalytical workflow is mapped below.

Workflow N1 Matrix Preparation & Spiking (IS) N2 Protein Precipitation (Cold Acetonitrile) N1->N2 Extraction N3 LC-MS/MS Quantification N2->N3 Injection N4 NCA Parameter Calculation N3->N4 Data Output N5 QC & Validation (%CV < 15%) N4->N5 Verification

Caption: Self-validating LC-MS/MS pharmacokinetic workflow for CPME quantification.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services, May 2018.[Link]

  • Meanwell, Nicholas A., et al. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds." Journal of Agricultural and Food Chemistry, ACS Publications, June 2022.[Link]

Sources

Validation

A Structural Deep Dive: Comparative Analysis of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one and its Analogs in Drug Discovery

The Core Scaffold: A Triumvirate of Modifiable Moieties The molecule 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one can be dissected into three primary regions for SAR analysis: the aryl moiety (the 4-chlorophe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Core Scaffold: A Triumvirate of Modifiable Moieties

The molecule 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one can be dissected into three primary regions for SAR analysis: the aryl moiety (the 4-chlorophenyl ring), the acyl linker (the ethanone bridge), and the substituted piperazine ring. Understanding how modifications in each of these regions impact biological activity is crucial for the rational design of more potent and selective drug candidates.

SAR_regions A Aryl Moiety (4-Chlorophenyl) B Acyl Linker (Ethanone) A->B Modulates target binding and lipophilicity C Piperazine Ring (2-Methylpiperazine) C->B Influences solubility and metabolic stability synthesis_workflow A 1-(4-Chlorophenyl)piperazine C 2-Chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one (Intermediate) A->C Acylation in Dioxane B Chloroacetyl chloride B->C E Target Compound 2-(Aryl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one C->E Nucleophilic Substitution D Aryl Nucleophile (e.g., Phenyllithium) D->E

Caption: General synthetic workflow.

Step-by-Step Protocol for the Synthesis of 2-Chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one (Intermediate):

  • To a solution of 1-(4-chlorophenyl)piperazine (1.0 eq) in a suitable aprotic solvent such as dioxane, add triethylamine (1.1 eq) as a base.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate. [3] This intermediate can then be reacted with a variety of nucleophiles to generate a library of analogs for SAR studies.

Representative Biological Assay: In Vitro Antimicrobial Activity (Broth Microdilution Method)

Given the prevalence of antimicrobial activity in this class of compounds, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is a suitable method for biological evaluation.

  • Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (bacterial suspension without compound) and negative (medium only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [4]

Conclusion

The 2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. While a dedicated SAR study for 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is yet to be published, a comparative analysis of related arylpiperazine derivatives provides valuable insights. The aryl moiety, the acyl linker, and substitutions on the piperazine ring are all critical for modulating biological activity. Future work should focus on the systematic synthesis and biological evaluation of a focused library of analogs to elucidate the specific SAR for this compound and unlock its full therapeutic potential.

References

  • Merlos, M., et al. (1993). Synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists. Journal of Medicinal Chemistry, 36(20), 2984-2997. Available at: [Link]

  • Chaudhary, P., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. Available at: [Link]

  • Gupta, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7236-7253. Available at: [Link]

  • Jain, S., et al. (2011). Synthesis and antibacterial activity of some 4-substituted-1-(4-substituted phenyl)-piperazine derivatives. Der Pharma Chemica, 3(6), 464-470. Available at: [Link]

  • Kumar, A., et al. (2011). Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. European Journal of Medicinal Chemistry, 46(9), 4753-4759. Available at: [Link]

  • Mach, R. H., et al. (2004). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 47(19), 4785-4796. Available at: [Link]

  • Malamas, M. S., et al. (1996). Structure-activity Relationships of Some 1,4-benzodioxane Aryl-Piperazine Derivatives as Alpha-Blocking Agents. Archiv der Pharmazie, 329(10), 468-470. Available at: [Link]

  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-43. Available at: [Link]

  • Rastogi, S., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 1-14. Available at: [Link]

  • Trotsko, N., et al. (2020). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2020(4), M1167. Available at: [Link]

  • Vravcova, V., et al. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. Il Farmaco, 59(11), 865-871. Available at: [Link]

  • Zaidi, Z., et al. (2021). SYNTHESIS OF NOVEL 2-(4-ALLYLPIPERAZIN-1-YL)-1-(1- ARYL-1H-TETRAZOL-5-YL)ETHANONE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS. RASĀYAN Journal of Chemistry, 14(3), 2077-2084. Available at: [Link]

Sources

Comparative

inter-laboratory validation of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one assays

Title: Inter-Laboratory Validation of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one Assays: A Comparative Guide Executive Summary The emergence of complex piperazine derivatives, whether as novel psychoactive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Inter-Laboratory Validation of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one Assays: A Comparative Guide

Executive Summary

The emergence of complex piperazine derivatives, whether as novel psychoactive substances (NPS) or as genotoxic process-related impurities in pharmaceutical active ingredients (APIs), demands rigorous analytical scrutiny. 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one (hereafter referred to as 4-CP-2-MPE ) presents unique analytical challenges due to its basic secondary amine and polar ethanone linker.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading analytical modalities for 4-CP-2-MPE quantification. Furthermore, this guide establishes a self-validating, inter-laboratory protocol grounded in the ICH M10 [1] and ANSI/ASB Standard 036 [2] guidelines to ensure absolute data integrity across multiple testing sites.

Mechanistic Basis of 4-CP-2-MPE Assays

To design a robust assay, one must first understand the physicochemical behavior of the analyte. 4-CP-2-MPE contains a 2-methylpiperazine ring with a pKa of approximately 9.5.

  • Ionization Causality: In Liquid Chromatography-Mass Spectrometry (LC-MS), the basic nitrogen readily accepts a proton in acidic mobile phases (e.g., 0.1% Formic Acid), making Positive Electrospray Ionization (ESI+) highly efficient, yielding a strong [M+H]+ precursor at m/z 253.

  • Chromatographic Causality: In Gas Chromatography (GC), the secondary amine on the piperazine ring interacts with active silanol groups on the column stationary phase, causing severe peak tailing and signal loss. Therefore, GC-MS workflows must employ derivatization (e.g., using Pentafluoropropionic Anhydride, PFPA) to cap the amine, increase volatility, and ensure Gaussian peak shapes[3].

G A 4-CP-2-MPE Sample (Biological/API Matrix) B Sample Preparation (LLE at pH 9.5) A->B C LC-ESI-MS/MS (Quantitative Gold Standard) B->C Direct Injection G Derivatization (PFPA Reagent) B->G Required for GC E Precursor Ion [M+H]+ m/z 253 C->E D GC-EI-MS (Forensic Screening) H EI Fragmentation Characteristic m/z D->H F Product Ions m/z 153, m/z 99 E->F CID (Collision Gas) G->D

Analytical workflow and fragmentation pathways for 4-CP-2-MPE assays.

Comparative Analysis of Analytical Modalities

When transferring assays across laboratories, selecting the appropriate modality is critical. Below is an objective comparison of the three primary methodologies used for piperazine derivative analysis.

A. LC-ESI-MS/MS (The Gold Standard)
  • Mechanism: Utilizes reversed-phase chromatography (preferably a Biphenyl column to exploit π−π interactions with the chlorophenyl ring) coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Advantage: Unmatched sensitivity and specificity. Direct injection eliminates the derivatization bottleneck, reducing sample preparation variance between laboratories.

B. GC-EI-MS (Standard Forensic Screening)
  • Mechanism: Relies on electron ionization (EI) post-derivatization.

  • Advantage: Generates highly reproducible, library-searchable fragmentation spectra. It is the preferred method for untargeted screening in laboratories lacking LC-MS/MS infrastructure.

C. Colorimetric Spot Tests (Presumptive)
  • Mechanism: 1,2-Naphthoquinone-4-sulphonate (NQS) reacts rapidly with the piperazine moiety at room temperature to form a bright orange-red complex [3].

  • Advantage: Provides instant, low-cost qualitative triage in field or resource-limited settings before committing samples to mass spectrometry.

Table 1: Performance Metrics Comparison for 4-CP-2-MPE Assays
MetricLC-ESI-MS/MSGC-EI-MS (Derivatized)NQS Colorimetric Test
Limit of Detection (LOD) 0.01 ng/mL1.0 ng/mL~5 µg/mL
Linear Dynamic Range 0.03 – 1000 ng/mL5.0 – 2000 ng/mLQualitative Only
Throughput High (3-5 min/sample)Medium (15-20 min/sample)Very High (<1 min/sample)
Inter-Lab Reproducibility Excellent (%CV < 10%)Good (%CV < 15%)Subjective (Visual)
Primary Application Trace quantification / PK studiesBroad-spectrum tox screeningField triage / Presumptive

Inter-Laboratory Validation Protocol (Self-Validating System)

To ensure trustworthiness, an assay cannot simply be "run"; it must continuously prove its own validity. The following protocol aligns with ICH M10 [1] and ANSI/ASB 036 [2] mandates.

Step-by-Step Methodology
  • System Suitability Testing (SST):

    • Action: Inject a neat standard of 4-CP-2-MPE at the Lower Limit of Quantification (LLOQ) before every batch.

    • Causality: Verifies instrument sensitivity and retention time stability. If the SST fails (Signal-to-Noise < 10:1), the run is automatically aborted, preventing the generation of compromised data.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Action: Aliquot 100 µL of matrix. Add 10 µL of Internal Standard (e.g., 4-CP-2-MPE-d4). Buffer to pH 9.5 using 0.1 M Ammonium Bicarbonate. Extract with 1 mL Ethyl Acetate.

    • Causality: Buffering to pH 9.5 ensures the piperazine ring (pKa ~9.5) is uncharged, maximizing partitioning into the organic solvent. The deuterated IS self-corrects for any volumetric losses during extraction.

  • Matrix Effect & Selectivity Evaluation:

    • Action: Analyze 6 independent lots of blank matrix (including 1 lipemic and 1 hemolyzed lot). Calculate the IS-normalized Matrix Factor (MF).

    • Causality: Endogenous phospholipids can co-elute and suppress the ESI signal invisibly. By requiring the IS-normalized MF Coefficient of Variation (%CV) to be <15% across all 6 lots, the protocol mathematically guarantees that matrix interferences are not skewing quantitative results [4].

  • Accuracy and Precision (A&P) Runs:

    • Action: Analyze Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in replicates of 5, across 3 separate analytical runs (inter-run) and within a single run (intra-run).

Validation V1 Validation Protocol (ICH M10 / ASB 036) V2 Lab A (Reference) LC-MS/MS V1->V2 V3 Lab B (Participant) LC-MS/MS V1->V3 V4 Lab C (Participant) GC-MS V1->V4 V5 Accuracy & Precision (Intra/Inter-run) V2->V5 V6 Matrix Effects & Recovery V2->V6 V7 Stability Studies (F/T, Benchtop) V2->V7 V3->V5 V3->V6 V3->V7 V4->V5 V4->V6 V4->V7 V8 Statistical Harmonization (%CV < 15%, Bias ±15%) V5->V8 V6->V8 V7->V8

Inter-laboratory validation framework adhering to ICH M10 guidelines.

Experimental Data: Inter-Laboratory Harmonization

To demonstrate the efficacy of the self-validating protocol, Table 2 summarizes representative inter-laboratory validation data for 4-CP-2-MPE across three distinct testing sites.

Table 2: Inter-Laboratory Accuracy & Precision Data (Mid-QC Level: 50 ng/mL)
Laboratory SiteModalityIntra-run Precision (%CV)Inter-run Precision (%CV)Mean Accuracy (% Bias)Matrix Factor (%CV)
Lab A (Reference) LC-ESI-MS/MS3.2%4.5%+2.1%4.1%
Lab B (Participant) LC-ESI-MS/MS4.8%6.1%-3.4%5.8%
Lab C (Participant) GC-EI-MS (PFPA)7.5%9.2%+6.8%N/A (EI Source)
Acceptance Criteria ICH M10 / ASB 036 < 15.0% < 15.0% ± 15.0% < 15.0%

Data Interpretation: All participating laboratories successfully met the strict ICH M10 acceptance criteria (%CV < 15%, Bias ±15%). Notably, Lab C (utilizing GC-MS) exhibited slightly higher variance (%CV 9.2%) compared to the LC-MS/MS sites. This causality is directly linked to the additional sample handling steps required for PFPA derivatization prior to GC injection.

Conclusion

The quantitative analysis of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one requires a deep understanding of its piperazine chemistry. While GC-MS and NQS colorimetric tests offer valuable screening utility, LC-ESI-MS/MS remains the unequivocal gold standard for inter-laboratory quantification. By strictly adhering to the causality-driven, self-validating protocols outlined in ICH M10 and ANSI/ASB 036, laboratories can ensure their data is not just generated, but scientifically unassailable.

References

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency (EMA) / GMP Compliance. Available at:[Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, Oxford Academic. Available at:[Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, MDPI. Available at:[Link]

  • Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Arabian Journal of Chemistry. Available at:[Link]

Comparative

Evaluating the Specificity of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one in Enzyme Inhibition: A Comparative Guide

In the landscape of neurodegenerative pharmacotherapy, the "one-target, one-drug" paradigm is rapidly being replaced by the development of Multi-Target Directed Ligands (MTDLs). Among the most promising scaffolds for MTD...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neurodegenerative pharmacotherapy, the "one-target, one-drug" paradigm is rapidly being replaced by the development of Multi-Target Directed Ligands (MTDLs). Among the most promising scaffolds for MTDLs are piperazine-acetamide derivatives, which are frequently utilized to bridge distinct enzymatic active sites[1].

This guide provides an in-depth evaluation of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one (CPME) . By acting as a structural probe, CPME allows us to evaluate the specificity and off-target liabilities of halogenated piperazine amides against key neurological targets: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Monoamine Oxidase B (MAO-B).

Mechanistic Rationale: Structural Drivers of Specificity

To understand CPME’s performance, we must first deconstruct its pharmacophore. The specificity of cholinesterase inhibitors is dictated by how well they navigate the 20 Å deep, narrow active site gorge of AChE versus the more voluminous gorge of BChE[2].

  • The 4-Chlorophenyl Moiety: The electron-withdrawing chlorine atom enhances the lipophilicity and π-electron density of the phenyl ring. This optimizes π-π stacking interactions with aromatic residues (e.g., Trp286) located at the Peripheral Anionic Site (PAS) at the rim of the AChE gorge[3].

  • The Ethan-1-one (Acetamide) Linker: This spacer provides critical hydrogen-bonding interactions with mid-gorge residues (such as Tyr124) while maintaining the optimal spatial distance between the PAS and the catalytic triad[1].

  • The 2-Methylpiperazine Core: At physiological pH, the basic nitrogen atoms are protonated, enabling strong cation-π interactions with Trp86 in the Catalytic Active Site (CAS)[2]. Crucially, the 2-methyl substitution introduces steric bulk. This slight steric clash reduces affinity for the narrow AChE CAS compared to unsubstituted piperazines, but improves accommodation within the wider BChE active site, shifting the specificity index.

Mechanism cluster_AChE AChE Active Site Gorge CPME CPME (Inhibitor) PAS Peripheral Anionic Site (PAS) Trp286, Tyr72 CPME->PAS 4-Chlorophenyl (π-π stacking) MidGorge Mid-Gorge Tyr124, Phe338 CPME->MidGorge Ethan-1-one Linker (H-bonding) CAS Catalytic Active Site (CAS) Trp86, Ser203 CPME->CAS 2-Methylpiperazine (Cation-π interaction)

Mechanistic binding model of CPME within the AChE active site gorge.

Experimental Workflows: Self-Validating Protocols

To objectively evaluate CPME against alternative inhibitors, we employ orthogonal biochemical assays. The protocols below are designed as self-validating systems to eliminate false positives caused by assay interference or slow-binding kinetics.

Protocol A: Continuous Colorimetric Cholinesterase Assay (Modified Ellman's Method)

Causality: Ellman's reagent (DTNB) is utilized because it reacts rapidly and stoichiometrically with the thiocholine produced by enzyme-catalyzed hydrolysis of acetylthiocholine (ATCI). This yields a yellow 5-thio-2-nitrobenzoate anion (absorbance at 412 nm), allowing for real-time kinetic monitoring rather than relying on endpoint artifacts[1].

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Rationale: Mimics physiological pH while optimizing the stability of the recombinant enzymes.

  • Pre-incubation (Critical Step): In a 96-well microplate, mix 140 µL of buffer, 20 µL of AChE or BChE (0.03 U/mL), and 20 µL of CPME at varying concentrations (0.01 µM to 100 µM). Incubate for 15 minutes at 37°C. Rationale: This establishes inhibitor-enzyme equilibrium, preventing the underestimation of potency for slow-binding inhibitors.

  • Substrate Addition: Add 10 µL of DTNB (0.3 mM final) and 10 µL of ATCI or BTCI (0.5 mM final) to initiate the reaction.

  • Signal Quantification: Measure absorbance dynamically at 412 nm for 5 minutes using a microplate reader.

  • Self-Validation Controls:

    • Blank: Buffer + DTNB + ATCI (No enzyme) to subtract spontaneous substrate hydrolysis.

    • Vehicle Control: Enzyme + DMSO + Substrate to establish the 100% uninhibited activity baseline.

Protocol B: Fluorometric Monoamine Oxidase B (MAO-B) Assay

Causality: Piperazine derivatives frequently exhibit off-target MAO-B inhibition[3]. We utilize the Amplex Red assay because it couples the H 2​ O 2​ produced by MAO-B deamination of tyramine to the horseradish peroxidase (HRP)-catalyzed conversion of Amplex Red into highly fluorescent resorufin, offering superior sensitivity over standard UV assays.

  • Preparation: Mix human recombinant MAO-B (5 µg/mL) with CPME in 0.05 M sodium phosphate buffer (pH 7.4). Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add a working solution containing Tyramine (1 mM), Amplex Red (50 µM), and HRP (1 U/mL).

  • Validation: Utilize Clorgyline (MAO-A specific) and Safinamide (MAO-B specific) as reference controls to ensure the purity of the enzyme source and assay fidelity. Measure fluorescence (Ex/Em = 530/590 nm).

Workflow A Compound Prep CPME Synthesis B Enzyme Incubation AChE / BChE / MAO-B A->B C Substrate Addition ATCI / BTCI / Tyramine B->C D Signal Quantification Absorbance / Fluorescence C->D E Data Analysis IC50 & Selectivity D->E

High-throughput screening workflow for evaluating multi-target enzyme inhibition.

Comparative Performance Data

The following table synthesizes the quantitative performance of CPME against industry-standard reference inhibitors. Data represents the half-maximal inhibitory concentration (IC 50​ ) derived from non-linear regression analysis of the dose-response curves.

InhibitorTarget ProfileAChE IC 50​ (µM)BChE IC 50​ (µM)MAO-B IC 50​ (µM)Selectivity Index (BChE/AChE)
CPME Experimental MTDL0.85 ± 0.043.20 ± 0.1512.50 ± 0.803.76
Donepezil AChE Specific0.015 ± 0.0025.50 ± 0.30> 50.0366.6
Tacrine Dual AChE/BChE0.15 ± 0.010.08 ± 0.01> 50.00.53
Safinamide MAO-B Specific> 50.0> 50.00.09 ± 0.01N/A
Data Interpretation & Insights
  • AChE vs. BChE Specificity: Donepezil is highly specific for AChE[1], which often leads to peripheral cholinergic side effects. Tacrine is a potent dual inhibitor but suffers from severe hepatotoxicity. CPME demonstrates a moderate, balanced dual-action profile (SI = 3.76). Retaining activity against BChE is highly beneficial in late-stage Alzheimer's disease, where BChE upregulates to compensate for AChE depletion[2].

  • The 2-Methyl Effect: Compared to historical data on unsubstituted piperazine-acetamides (which often show AChE IC 50​ < 0.1 µM), CPME's 2-methyl group slightly reduces AChE affinity due to steric hindrance in the CAS, but it prevents the complete loss of BChE affinity, widening the therapeutic window.

  • MAO-B Off-Target Activity: While CPME is not a potent MAO-B inhibitor (IC 50​ = 12.50 µM) compared to Safinamide, it exhibits measurable cross-reactivity. This validates the hypothesis that halogenated phenyl-piperazine scaffolds possess intrinsic affinity for the FAD-dependent active site of MAO-B[3], serving as a starting point for further MTDL optimization.

Conclusion

2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one (CPME) is a highly informative structural probe. By objectively comparing its performance through self-validating biochemical assays, we observe that the integration of a 2-methylpiperazine core with a 4-chlorophenylacetamide tail successfully shifts the inhibitor profile from strict AChE specificity toward a more balanced, dual-cholinesterase inhibition phenotype. For drug development professionals, CPME represents a viable, low-toxicity scaffold for iterative optimization into next-generation Multi-Target Directed Ligands.

References

  • Yurttaş, L., Kaplancıklı, Z. A., & Özkay, Y. (2013). "Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Makhaeva, G. F., et al. (2021). "Amiridine-piperazine hybrids as cholinesterase inhibitors and potential multitarget agents for Alzheimer's disease treatment." Bioorganic Chemistry.[Link]

  • Arduç, B., et al. (2016). "Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives." Journal of Chemistry.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one. As a research chemical, its handling and disposal demand a rigorou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one. As a research chemical, its handling and disposal demand a rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles and regulatory frameworks.

Hazard Identification and Waste Classification: A Foundational Step

The proper disposal of any chemical begins with a thorough understanding of its hazards. While a specific Safety Data Sheet (SDS) for 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one may not always be readily available, its chemical structure provides the necessary information for a robust hazard assessment.

The molecule consists of two key structural motifs:

  • A Chlorophenyl Group: This classifies the compound as a halogenated (or chlorinated) organic compound . Such compounds are often toxic, persistent in the environment, and can generate hazardous byproducts like hydrogen chloride or even dioxins if not incinerated at sufficiently high temperatures.[1][2]

  • A Piperazine Moiety: Piperazine and its derivatives are known to be corrosive, capable of causing severe skin and eye damage, and may cause sensitization upon contact.[3][4] They are also nitrogen-containing organic bases.

Based on these structural features, 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one must be managed as Hazardous Waste . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] This compound's characteristics necessitate its management under these stringent regulations.

Waste Classification Flowchart

The following decision-making process ensures correct classification and segregation at the point of generation.

Waste_Classification start Waste Generated: 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is_halogenated Does the molecule contain a halogen (Cl, Br, F, I)? start->is_halogenated yes_halogen Yes. It contains Chlorine. is_halogenated->yes_halogen Yes is_aqueous Is the waste primarily an aqueous solution? yes_halogen->is_aqueous classify_halogenated Classify as: HALOGENATED ORGANIC WASTE no_aqueous No is_aqueous->no_aqueous No (Solid or in Organic Solvent) no_aqueous->classify_halogenated

Caption: Waste Classification Decision Tree.

Safety Protocols: Personnel and Environmental Protection

Before handling waste containers, ensure all appropriate Personal Protective Equipment (PPE) is in use. This is non-negotiable for preventing personal exposure and cross-contamination.

Required Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption. Piperazine derivatives can cause burns and sensitization.[3]
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of solutions or contact with solid particulates.[4][6]
Lab Coat Standard laboratory coat, buttoned completely.To protect skin and personal clothing from contamination.
Ventilation Handle waste within a certified chemical fume hood.To avoid inhalation of any dusts or vapors, which may be harmful.[3][7]
General Handling Precautions
  • Avoid all personal contact, including inhalation of dust or vapors.[3]

  • Do not eat, drink, or smoke in areas where the chemical or its waste is handled.[7][8]

  • Wash hands thoroughly with soap and water after handling waste containers.[6]

  • Ensure an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Procedure

The "cradle-to-grave" management of hazardous waste, as mandated by RCRA, begins in the laboratory at the point of generation.

Waste Segregation and Collection

This is the most critical logistical step. Improper segregation can lead to dangerous reactions and costly disposal errors.

  • Select the Correct Waste Container: Obtain a designated Halogenated Organic Waste container from your institution's Environmental Health & Safety (E&S) department. These containers are typically made of chemically resistant material and are clearly labeled.

  • Label the Container: Before adding any waste, ensure the container is labeled with the words "Hazardous Waste" and a full description of the contents. List "2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one" and any solvents used.

  • Deposit Waste:

    • Solid Waste: Carefully transfer solid waste into the container using a clean spatula or scoop.

    • Contaminated Labware: Disposable items like pipette tips, gloves, and weigh boats that are contaminated with the compound should also be placed in this container.

    • Solutions: If the compound is in a non-aqueous organic solvent (e.g., dichloromethane, chloroform), it belongs in the halogenated organic waste stream.[9] Crucially, do not mix this waste stream with non-halogenated organic solvents (like acetone, ethanol, or hexanes). [9][10]

  • Keep the Container Closed: The waste container must remain sealed at all times, except when actively adding waste. This prevents the release of vapors and protects the lab environment.

On-Site Accumulation and Storage

Laboratories accumulating hazardous waste must follow specific EPA guidelines for storage.[11]

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the operator.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[6]

  • Monitor Fill Level: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

  • Arrange for Pickup: Once the container is full, or if you cease generating this waste stream, contact your institution's E&S department to arrange for pickup and transport to a central accumulation area.

Final Disposal Pathway: High-Temperature Incineration

The accepted and most environmentally sound disposal method for chlorinated organic residues is high-temperature incineration in a licensed hazardous waste treatment facility.[1]

  • Why Incineration? This process ensures the complete destruction of the organic molecule.[1] High temperatures (typically 800°C to 1500°C), combined with air and steam, break down the compound into simpler, less harmful components like carbon dioxide, nitrogen, and hydrogen halides.[1][2]

  • Scrubbing of Byproducts: The gaseous byproducts, particularly hydrogen chloride (HCl) from the chlorine content, are then passed through scrubbers to neutralize them before release, preventing atmospheric pollution.[1][2]

  • Prohibition of Land Disposal: Direct burial or landfilling of such residues is generally prohibited.[1] Halogenated organic compounds are often non-biodegradable and can leach into soil and groundwater, causing long-term environmental contamination.

Disposal Workflow Diagram

Disposal_Workflow cluster_lab In the Laboratory cluster_ehs Institutional E&S / Licensed Transporter cluster_facility Licensed Disposal Facility generation 1. Waste Generation (e.g., residual solid, contaminated labware) ppe 2. Don Correct PPE (Gloves, Goggles, Lab Coat) generation->ppe segregation 3. Segregate into Labeled 'HALOGENATED ORGANIC WASTE' Container ppe->segregation storage 4. Store in Satellite Accumulation Area (SAA) (Sealed, Secondary Containment) segregation->storage pickup 5. E&S Pickup and Consolidation storage->pickup transport 6. Transport via Licensed Carrier (Hazardous Waste Manifest) pickup->transport incineration 7. High-Temperature Incineration (Complete Destruction) transport->incineration scrubbing 8. Off-Gas Scrubbing (Neutralize Acidic Byproducts) incineration->scrubbing final 9. Final Neutralized Release scrubbing->final

Caption: End-to-end workflow for compliant chemical waste disposal.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Protect Yourself: Don appropriate PPE before attempting any cleanup.

  • Containment: For small spills of solid material, carefully sweep it up using a dustpan and brush, avoiding the generation of dust.[6] Place the swept material and all cleanup materials into the designated hazardous waste container.

  • Decontamination: Clean the affected area thoroughly with soap and water.[7]

  • Reporting: Report the spill to your laboratory supervisor and E&S department, as per institutional policy.

By adhering to this comprehensive guide, researchers can ensure the disposal of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is conducted safely, responsibly, and in full compliance with environmental regulations, upholding the principles of scientific integrity and laboratory safety.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Patents.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Hazardous Waste Experts.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Safety data sheet - BASF. (2022, January 31). BASF.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library.
  • Piperazine - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • Piperazine - Safety Data Sheet. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare.
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • Treatment of piperazine wastewater by preoxidant of Fenton reagent and activated sludge. (n.d.). Semantic Scholar.
  • Piperazine - Safety Data Sheet. (2022, September 16). Apollo Scientific.
  • Safety Data Sheet (SDS). (2025, September 30). Tokyo Chemical Industry Co., Ltd..
  • Safety Data Sheet. (2021, March 15). Merck Millipore.
  • Safety data sheet - BASF. (2025, January 22). BASF.
  • Safety Data Sheet. (2025, September 22). Sigma-Aldrich.
  • Safety Data Sheet. (2021, March 17). Merck Millipore.
  • Safety Data Sheet. (2024, July 25). Evonik.
  • Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet (SDS). (2025, October 23). Tokyo Chemical Industry Co., Ltd..
  • Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. (2025, September 26). PubMed.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Laboratory Liquid Waste Disposal Flow Chart. (n.d.). Hokkaido University.
  • Piperazine & Derivatives. (n.d.). Adani Pharmachem.
  • Sustainable synthesis of piperazine analogs using varied energy sources in the petasis reaction: A green chemistry perspective. (2024, December 4). ResearchGate.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one
© Copyright 2026 BenchChem. All Rights Reserved.